molecular formula C8H10BrNO B1602901 2-(2-Bromo-phenoxy)-ethylamine CAS No. 26646-25-3

2-(2-Bromo-phenoxy)-ethylamine

Cat. No.: B1602901
CAS No.: 26646-25-3
M. Wt: 216.07 g/mol
InChI Key: UWRFNXLTMNVOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-phenoxy)-ethylamine is a chemical compound of interest in organic synthesis and pharmaceutical research. While specific studies on this exact molecule are limited, its structure identifies it as a brominated phenoxyethylamine, a class of compounds known to serve as valuable synthetic intermediates. Related compounds, such as 2-(2-Methoxyphenoxy)ethylamine, are well-established intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the cardiovascular drug Carvedilol and the urological drug Tamsulosin . This suggests that this compound, with its reactive bromo and amine functional groups, holds significant potential for use in medicinal chemistry, particularly in the construction of more complex molecules for biological evaluation. The bromine atom on the phenoxy ring offers a distinct site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to explore diverse chemical space. This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRFNXLTMNVOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627579
Record name 2-(2-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-25-3
Record name 2-(2-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Bromo-phenoxy)-ethylamine CAS number 26646-25-3 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Bromo-phenoxy)-ethylamine (CAS: 26646-25-3): Synthesis, Characterization, and Applications in Drug Discovery

Section 1: Core Chemical Identity and Properties

This compound is a substituted phenoxyethylamine compound. This class of molecules is of significant interest to researchers and drug development professionals due to the prevalence of the 2-phenethylamine scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] While this specific bromo-substituted variant is primarily a research chemical, its structural analogs, such as 2-(2-methoxyphenoxy)ethylamine and 2-(2-ethoxyphenoxy)ethylamine, are well-documented as critical intermediates in the commercial synthesis of high-value active pharmaceutical ingredients (APIs), including the beta-blocker Carvedilol and the α1 receptor antagonist Tamsulosin.[2][3] This positions this compound as a valuable building block for creating novel pharmaceutical analogs and exploring structure-activity relationships (SAR) in medicinal chemistry.

This guide provides a comprehensive technical overview of its synthesis, analytical profile, potential applications, and safe handling protocols, synthesized from available chemical literature and safety data.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 26646-25-3[4][5][6]
Molecular Formula C₈H₁₀BrNO[4][5][6]
Molecular Weight 216.08 g/mol [4][6]
Synonyms 2-(2-Bromophenoxy)ethan-1-amine[6]
Appearance Not specified; analogs are typically clear to yellow liquids or solids.[7]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[6]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a modified Gabriel synthesis, a robust and widely used method for preparing primary amines. This pathway is adapted from established industrial processes for analogous alkoxy-substituted phenoxyethylamines, which prioritize safety and scalability by avoiding hazardous reagents like lithium aluminum hydride (LiAlH₄) or the toxic and corrosive hydrazine hydrate.[2][3]

The proposed synthesis is a two-step process starting from the readily available 2-bromophenol.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Williamson Ether Synthesis to form 1-Bromo-2-(2-bromophenoxy)ethane

This initial step builds the ether linkage. The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic; the bromine is more reactive, allowing for selective displacement by the phenoxide, while the chlorine on the other end is less reactive and remains for the subsequent step.

  • To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in acetone, add 2-bromophenol (1.0 equivalent).

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the potassium phenoxide salt.

  • Add 1-bromo-2-chloroethane (1.5 equivalents) dropwise to the refluxing mixture.

  • Maintain reflux and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, 1-bromo-2-(2-bromophenoxy)ethane. This product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Gabriel Amine Synthesis and Deprotection

This step introduces the nitrogen atom via the phthalimide anion, a bulky nucleophile that prevents the common side-reaction of over-alkylation seen with ammonia.[8] The final deprotection unmasks the primary amine.

  • Dissolve the crude intermediate from Step 1 (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the phthalimide adduct, 2-(2-(2-bromophenoxy)ethyl)isoindoline-1,3-dione.

  • Collect the solid by filtration, wash with water, and dry.

  • For deprotection, suspend the dried adduct in ethanol. Add a solution of potassium hydroxide (KOH, >2.0 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete.

  • Cool the reaction, filter off the precipitated potassium phthalate by-product.

  • Concentrate the filtrate, and perform a standard acid-base workup. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) after basification to isolate the final product, this compound.

  • Purify the final compound by vacuum distillation or column chromatography.

Section 3: Analytical Characterization

Confirmation of the structure and purity of this compound requires standard analytical techniques. While specific spectra for this exact compound are indexed but not publicly detailed, its expected spectral characteristics can be reliably predicted based on its structure.[9]

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (4H): Complex multiplet signals in the δ 6.8-7.6 ppm range. - -O-CH₂- (2H): A triplet around δ 4.1-4.3 ppm. - -CH₂-N- (2H): A triplet around δ 3.0-3.2 ppm. - -NH₂ (2H): A broad singlet, chemical shift is variable and depends on solvent and concentration.
¹³C NMR - Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range, with the C-O and C-Br carbons being the most deshielded and shielded, respectively, within this group. - -O-CH₂- Carbon (1C): Signal around δ 68-72 ppm. - -CH₂-N- Carbon (1C): Signal around δ 40-44 ppm.
FTIR (cm⁻¹) - N-H Stretch: Broad absorption band from 3300-3400 (primary amine). - Aromatic C-H Stretch: Absorptions just above 3000. - Aliphatic C-H Stretch: Absorptions in the 2850-2960 range. - Aromatic C=C Stretch: Peaks around 1450-1600. - C-O Ether Stretch: Strong, characteristic absorption in the 1220-1260 range. - C-Br Stretch: Absorption in the 500-600 range.
Mass Spec. (MS) - Molecular Ion (M⁺): A pair of peaks at m/z 215 and 217 of nearly equal intensity (1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[10] Its structure combines a phenoxy ether linkage with a reactive primary amine, making it an ideal scaffold for building drug candidates.

Key Potential Applications:

  • Scaffold for API Analogs: As a direct structural analog of intermediates for Carvedilol and Tamsulosin, it can be used to synthesize novel variants of these drugs.[3] Replacing the methoxy or ethoxy group with a bromine atom can significantly alter the compound's lipophilicity, metabolic stability, and receptor binding affinity, providing a direct route for SAR studies.

  • Building Block for Novel Phenethylamines: The 2-phenethylamine core is a well-established pharmacophore that targets a wide range of biological systems, including adenosine, adrenergic, and dopamine receptors.[1] This compound provides a pre-functionalized aromatic ring, allowing chemists to introduce further diversity through cross-coupling reactions at the bromo-position while utilizing the ethylamine tail for amide bond formation or reductive amination.

Applications BuildingBlock This compound (Key Intermediate) AmineReactions Amine Derivatization (Amidation, Alkylation) BuildingBlock->AmineReactions AromaticReactions Aromatic Cross-Coupling (Suzuki, Buchwald-Hartwig) BuildingBlock->AromaticReactions StartingMaterials Starting Materials (e.g., 2-Bromophenol) StartingMaterials->BuildingBlock Synthesis Leads Novel Drug Candidates & SAR Analogs AmineReactions->Leads AromaticReactions->Leads

Caption: Role as a key intermediate in drug discovery workflows.

Section 5: Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Profile:

  • Signal Word: Danger[6]

  • Hazard Statement (H314): Causes severe skin burns and eye damage.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle product only in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit to prevent skin contact.[11]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[11]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[11][14]

  • Follow the recommended storage temperature of 2-8°C under an inert atmosphere for long-term stability.[6]

First Aid Measures
  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[11][12]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation; seek immediate medical attention.[11]

Section 6: Conclusion

This compound, CAS 26646-25-3, is a valuable and versatile chemical intermediate with significant potential for researchers in drug discovery and medicinal chemistry. Its robust synthesis, well-defined chemical properties, and structural similarity to key pharmaceutical precursors make it an attractive building block for developing novel therapeutic agents. Proper adherence to stringent safety and handling protocols is mandatory due to its corrosive nature. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development setting.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • 2-Bromoethylamine - Solubility of Things. Solubility of Things. [Link]

  • Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • 2-(2-Ethoxyphenoxy)ethylamine. PubChem. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

Sources

Synonyms for 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromophenoxy)ethylamine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenoxy)ethylamine, a substituted phenoxy ethylamine with potential applications in pharmaceutical and chemical synthesis. This document delves into the nuanced nomenclature and synonymy of the compound, offering clarity against structurally similar molecules. It further outlines plausible synthetic routes, discusses analytical characterization techniques, and explores potential biological activities based on analogous structures. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Nomenclature and Chemical Identity

The precise naming of chemical compounds is fundamental to scientific communication. 2-(2-Bromophenoxy)ethylamine is a primary amine featuring a 2-bromo-substituted phenyl ring linked via an ether bond to an ethylamine moiety. Understanding its systematic and common names is crucial for accurate literature searching and chemical sourcing.

Systematic and Common Synonyms

The nomenclature of 2-(2-Bromophenoxy)ethylamine can be approached in several ways, leading to a variety of synonyms. According to IUPAC (International Union of Pure and Applied Chemistry) guidelines, the ethanamine backbone is the parent structure.[1] The phenoxy group is treated as a substituent on the ethyl chain.

Systematic IUPAC Name: 2-(2-Bromophenoxy)ethan-1-amine

This name clearly indicates an amine group at position 1 of an ethane chain, with a 2-bromophenoxy substituent at position 2.

Alternative and Common Synonyms:

  • 2-(2-Bromophenoxy)ethylamine

  • 1-(2-Aminoethoxy)-2-bromobenzene

  • o-Bromophenoxyethylamine

  • (2-Bromophenoxy)ethanamine

It is critical to distinguish this compound from its isomer, 2-(2-Bromophenyl)ethylamine (CAS 65185-58-2), where the bromo-substituted phenyl group is directly attached to the ethylamine chain without an ether linkage.[2]

Chemical Identifiers

A unique set of identifiers is used to catalogue 2-(2-Bromophenoxy)ethylamine in chemical databases.

IdentifierValueSource
CAS Number 26646-25-3
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
IUPAC Name 2-(2-bromophenoxy)ethan-1-amine
SMILES NCCOC1=CC=CC=C1Br
InChI InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)11-5-10/h1-4H,5,10H2(Generated)
InChIKey YZJDFVLIBLFDPE-UHFFFAOYSA-N(Generated)

Synthesis and Manufacturing

While specific manufacturing protocols for 2-(2-Bromophenoxy)ethylamine are not widely published, its synthesis can be logically derived from established methods for analogous 2-alkoxyphenoxy ethylamines, which are valuable intermediates in the synthesis of pharmaceuticals like Carvedilol and Tamsulosin.[3] The general strategy involves the formation of the ether linkage followed by the introduction of the amine group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-(2-Bromophenoxy)ethylamine is outlined below. This approach disconnects the molecule at the ether and the carbon-nitrogen bonds, leading to readily available starting materials.

Retrosynthesis target 2-(2-Bromophenoxy)ethylamine intermediate2 N-(2-(2-Bromophenoxy)ethyl)phthalimide target->intermediate2 Gabriel Amine Synthesis (Deprotection) reagent1 Hydrazine or NaOH(aq) intermediate1 1-Bromo-2-(2-bromophenoxy)ethane starting_material1 2-Bromophenol intermediate1->starting_material1 Williamson Ether Synthesis starting_material2 1,2-Dibromoethane intermediate1->starting_material2 intermediate2->intermediate1 Nucleophilic Substitution starting_material3 Potassium Phthalimide intermediate2->starting_material3

Caption: Retrosynthetic analysis of 2-(2-Bromophenoxy)ethylamine.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of related 2-alkoxyphenoxy ethylamines and represents a robust and scalable method.[4]

Step 1: Williamson Ether Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane

  • To a solution of 2-bromophenol in a suitable aprotic polar solvent (e.g., DMF or acetone), add a slight molar excess of a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature to form the potassium salt of the phenol.

  • Add a significant excess of 1,2-dibromoethane to the reaction mixture. Using the dihaloethane as both a reactant and solvent is also a viable option.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the excess 1,2-dibromoethane under reduced pressure.

  • Purify the resulting crude 1-bromo-2-(2-bromophenoxy)ethane by vacuum distillation.

Causality of Experimental Choices: The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

Step 2: Gabriel Synthesis of 2-(2-Bromophenoxy)ethylamine

  • Dissolve the purified 1-bromo-2-(2-bromophenoxy)ethane in DMF.

  • Add a slight molar excess of potassium phthalimide to the solution.

  • Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting alkyl halide.

  • Once the reaction is complete, the intermediate N-(2-(2-bromophenoxy)ethyl)phthalimide can be isolated or used directly in the next step.

  • To cleave the phthalimide group, add hydrazine hydrate to the reaction mixture and reflux. Alternatively, hydrolysis with a strong aqueous base like sodium hydroxide can be employed.[4]

  • After cleavage, the desired primary amine is liberated.

  • Purify the final product, 2-(2-Bromophenoxy)ethylamine, through extraction and subsequent vacuum distillation.

Self-Validating System: The Gabriel synthesis is a highly reliable method for the preparation of primary amines from alkyl halides, as it prevents the over-alkylation that can occur with direct amination using ammonia. The use of hydrazine hydrate for deprotection is effective, though it is a hazardous substance.[3] Basic hydrolysis offers a safer, albeit sometimes slower, alternative.

Synthetic_Pathway start1 2-Bromophenol reagent1 K₂CO₃, DMF intermediate 1-Bromo-2-(2-bromophenoxy)ethane start1->intermediate start2 1,2-Dibromoethane start2->intermediate reagent1->intermediate reagent2 Potassium Phthalimide, DMF phthalimide_adduct N-(2-(2-Bromophenoxy)ethyl)phthalimide intermediate->phthalimide_adduct reagent2->phthalimide_adduct reagent3 Hydrazine Hydrate or NaOH(aq) final_product 2-(2-Bromophenoxy)ethylamine phthalimide_adduct->final_product reagent3->final_product

Caption: Proposed synthetic pathway for 2-(2-Bromophenoxy)ethylamine.

Analytical Characterization

The structural elucidation and purity assessment of 2-(2-Bromophenoxy)ethylamine would rely on a combination of standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons (in the range of 6.8-7.6 ppm), the two methylene groups of the ethyl chain (likely triplets around 3.0-4.2 ppm), and a broad singlet for the amine protons.

    • ¹³C NMR: Would reveal distinct signals for the eight carbon atoms in the molecule, with the aromatic carbons appearing between 110-160 ppm and the aliphatic carbons at higher field.

  • Mass Spectrometry (MS):

    • GC-MS would be a suitable technique for determining the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-N stretching, C-O-C stretching of the ether, and aromatic C-H and C=C stretching.[3]

Potential Applications and Biological Activity

While there is limited direct research on the biological activity of 2-(2-Bromophenoxy)ethylamine, its structural motifs suggest potential areas for investigation.

  • Pharmaceutical Intermediate: As a primary amine, it is a versatile building block for the synthesis of more complex molecules, including potential drug candidates. Its structural similarity to intermediates used in the synthesis of beta-blockers and alpha-adrenoceptor antagonists suggests its potential utility in medicinal chemistry.[3][5]

  • Agrochemical Research: Research on related β-arylethylamines has shown that some derivatives possess nematicidal activity.[6] The introduction of a 2-bromophenyl group in these scaffolds was found to result in significant bioactivity.[6] This suggests that 2-(2-Bromophenoxy)ethylamine could be a lead compound for the development of new agrochemicals.

Safety and Handling

Based on the GHS information for 2-(2-Bromophenoxy)ethan-1-amine, this compound is classified as hazardous.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor.

Researchers and scientists must handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

  • CK-12 Foundation. (2026, January 14). Nomenclature of Amines. [Link]

  • Michigan State University Department of Chemistry. Nomenclature Examples. [Link]

  • National Institute of Standards and Technology. Ethanamine, 2-phenoxy-. NIST Chemistry WebBook. [Link]

  • University of Calgary Department of Chemistry. How to name organic compounds using the IUPAC rules. [Link]

  • Clark, J. Naming aromatic compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Ethers. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems [Video]. YouTube. [Link]

  • Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. [Link]

  • PubChem. 2-Phenoxyethanamine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • SIELC Technologies. (2018, May 16). Ethylamine, N,N-dimethyl-2-phenoxy. [Link]

  • ACS Publications. (2026, January 21). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]

Sources

Unlocking the Therapeutic Potential of 2-(2-bromo-phenoxy)-ethylamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities associated with 2-(2-bromo-phenoxy)-ethylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines experimental methodologies, and proposes future directions for investigating this promising class of compounds. We will delve into their synthesis, potential therapeutic applications, and the underlying pharmacological principles that govern their activity.

Introduction: The Phenoxyethylamine Scaffold as a Privileged Structure in Neuropharmacology

The phenoxyethylamine motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its versatility allows for interaction with a wide range of biological targets, particularly within the central nervous system (CNS). The core structure, consisting of a phenoxy ring linked to an ethylamine side chain, provides a template that can be extensively modified to fine-tune pharmacological activity.

The introduction of a bromine atom at the ortho-position of the phenoxy ring, creating the this compound scaffold, is a strategic modification. Halogenation, particularly with bromine, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Specifically, a bromine substitution can enhance binding to target proteins through halogen bonding and other non-covalent interactions, potentially leading to increased potency and altered selectivity profiles. This guide will explore the known and potential biological activities stemming from this specific structural feature.

Evidence of Biological Activity: From Neuroprotection to Neuromodulation

While the body of research specifically focused on simple this compound derivatives is still emerging, compelling evidence from closely related analogues points towards significant therapeutic potential, particularly in the realm of neuroprotection and modulation of key neurotransmitter systems.

Neuroprotective Effects

A significant finding highlights the neuroprotective capabilities of a complex derivative containing the bromophenoxy-ethyl moiety. The compound, {1-[2-(4-bromophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone, demonstrated potent protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells[1]. Furthermore, this derivative showed outstanding neuroprotective activity in an in vivo mouse model of ischemic stroke[1]. This suggests that the 2-(bromo-phenoxy)-ethylamine core could be a valuable pharmacophore for the development of novel treatments for neurodegenerative diseases and acute neuronal injury.

The proposed mechanism for this neuroprotection likely involves the modulation of pathways that are disrupted during excitotoxicity and ischemic events. Further investigation is warranted to elucidate the precise molecular targets responsible for these effects.

Potential for Serotonergic and Adrenergic Receptor Modulation

The broader class of phenethylamines and their derivatives are well-known for their interactions with serotonin (5-HT) and adrenergic receptors[2][3][4][5][6][7]. Research has shown that 4-bromination of phenalkylamines can enhance affinity for serotonin receptors[2]. This strongly suggests that the 2-bromo substitution on the phenoxy ring of our core structure could confer significant activity at these important CNS targets.

A commercially available derivative, [2-(2-Bromophenoxy)ethyl]dimethylamine, is noted for its potential pharmacological applications due to its interactions with various biological targets, including neurotransmitter receptors[8]. It is proposed that this compound may act as an agonist or antagonist, making it a valuable tool for studying amine transport and metabolism[8].

The potential antidepressant and anxiolytic activity of these compounds is a key area for exploration. Many established antidepressant medications target the serotonin and norepinephrine systems[9][10]. The structural similarities of this compound derivatives to known monoamine modulators make them prime candidates for investigation in this therapeutic area.

Synthesis and Chemical Exploration

The synthesis of this compound derivatives can be achieved through established chemical routes, which can be adapted to create a library of analogues for structure-activity relationship (SAR) studies.

General Synthesis Workflow

A common synthetic approach involves the reaction of 2-bromophenol with a protected 2-bromoethylamine or a precursor like ethylene oxide, followed by amination.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination 2-Bromophenol 2-Bromophenol Intermediate_Alcohol 2-(2-bromophenoxy)ethanol 2-Bromophenol->Intermediate_Alcohol Base Ethylene_Oxide Ethylene Oxide or 2-Haloethanol derivative Ethylene_Oxide->Intermediate_Alcohol Intermediate_Alcohol_2 2-(2-bromophenoxy)ethanol (or corresponding halide) Final_Product This compound Derivative Intermediate_Alcohol_2->Final_Product Activation (e.g., tosylation) or Halogenation Amine Primary or Secondary Amine (R1R2NH) Amine->Final_Product

Caption: General synthesis workflow for this compound derivatives.

Detailed Synthesis Protocol: [2-(2-Bromophenoxy)ethyl]dimethylamine

This protocol is adapted from general procedures for the synthesis of phenoxyethylamine derivatives[8].

Step 1: Synthesis of 2-(2-bromophenoxy)ethanol

  • In a round-bottom flask, dissolve 2-bromophenol in a suitable aprotic solvent (e.g., acetone, DMF).

  • Add a base, such as potassium carbonate, and stir the mixture.

  • Add 2-bromoethanol dropwise to the reaction mixture.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-bromophenoxy)ethanol.

Step 2: Synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine

  • Convert the intermediate alcohol, 2-(2-bromophenoxy)ethanol, to a better leaving group, for example, by reacting it with thionyl chloride to form 1-(2-bromoethoxy)-2-bromobenzene.

  • In a sealed vessel, react the resulting halide with an excess of dimethylamine in a suitable solvent (e.g., THF, ethanol).

  • Heat the reaction mixture for several hours.

  • After cooling, remove the solvent and excess dimethylamine under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water to remove any salts.

  • Dry the organic layer and evaporate the solvent.

  • Purify the final product by distillation or column chromatography.

Step 3: Salt Formation (Optional)

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Filter the resulting solid and wash with cold solvent to obtain the hydrochloride salt.

In Vitro Biological Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the pharmacological profile of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity[11].

Protocol:

  • Seed cells (e.g., PC12, SH-SY5Y, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the compounds for specific receptors.

Protocol for Serotonin 5-HT2A Receptor Binding: This protocol is based on standard procedures for 5-HT2A receptor binding assays[12].

  • Prepare cell membrane homogenates from cells stably expressing the human 5-HT2A receptor.

  • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ketanserin) and various concentrations of the test compound.

  • Incubate at room temperature for a defined period.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 values and subsequently the Ki values to quantify the binding affinity.

In Vivo Preclinical Models for Activity Assessment

Animal models are essential for evaluating the potential therapeutic effects of these compounds in a physiological context.

Antidepressant Activity: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity[13][14].

Protocol:

  • Administer the test compound or vehicle to mice or rats.

  • After a specific pretreatment time, place each animal individually in a cylinder filled with water from which it cannot escape.

  • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.

  • A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Forced_Swim_Test_Workflow Compound_Admin Administer Test Compound or Vehicle to Rodent Pretreatment Pretreatment Period (e.g., 30-60 min) Compound_Admin->Pretreatment Swim_Session Place Animal in Water Cylinder (6 min session) Pretreatment->Swim_Session Behavioral_Scoring Score Immobility Time (last 4 min) Swim_Session->Behavioral_Scoring Data_Analysis Compare Immobility Time (Treated vs. Vehicle) Behavioral_Scoring->Data_Analysis Outcome Reduced Immobility Suggests Antidepressant-like Activity Data_Analysis->Outcome

Caption: Workflow for the Forced Swim Test (FST).

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents[13].

Protocol:

  • Administer the test compound or vehicle to the animals.

  • After the pretreatment period, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.

  • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Structure-Activity Relationship (SAR) and Future Directions

A systematic SAR study is essential to optimize the biological activity of this compound derivatives. Key areas for modification include:

  • Substitution on the Phenoxy Ring: Investigating the effect of moving the bromine to the meta- or para-positions, as well as introducing other substituents.

  • Modifications of the Ethylamine Side Chain: Exploring the impact of N-alkylation (e.g., methyl, ethyl, dimethyl) and the incorporation of the amine into cyclic structures (e.g., piperidine, piperazine).

  • Chirality: If a chiral center is introduced, the separate evaluation of enantiomers is crucial, as they often exhibit different pharmacological profiles.

The initial findings on the neuroprotective and potential neuromodulatory activities of this class of compounds provide a strong rationale for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways involved. High-throughput screening against a panel of CNS receptors and enzymes will be instrumental in building a comprehensive pharmacological profile.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurological and psychiatric disorders. The evidence for neuroprotective effects, combined with the high potential for interaction with serotonergic and adrenergic systems, makes this an exciting area for further research. The experimental protocols and strategic guidance provided in this document are intended to facilitate the exploration and optimization of these compounds, ultimately paving the way for the discovery of new and effective medicines.

References

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in Molecular Biology, 573, 103-126. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and Biobehavioral Reviews, 29(4-5), 571-625. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • El-Sayed, M. A. A., Al-Majd, L. A., Al-Yahya, M. A., & Al-Dosari, M. S. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(21), 7247. [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Molecules, 25(18), 4165. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]

  • Karim, A., Gong, Y., & Li, J. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 13(10), 1251-1256. [Link]

  • Rahman, M. M., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 365-372. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(3), 363-399. [Link]

  • Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
  • Sagandira, C. R., et al. (2019). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Epilepsy Research, 154, 123-131. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

  • Sobiecka, A., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(20), 4529. [Link]

  • Guesmi, F., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals, 15(11), 1335. [Link]

  • Cichero, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6649. [Link]

  • Fielden, R., et al. (1968). Blocking action of some quaternary derivatives of 2-(2,6-xylyloxy)ethylamine on adrenergic nerves. British Journal of Pharmacology and Chemotherapy, 33(1), 159-167. [Link]

  • Cichero, E., & Patorino, F. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(5), 1545. [Link]

  • Leclerc, G., et al. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Pharmacology, 34(2-3), 113-128. [Link]

  • Husain, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 61-73. [Link]

Sources

Foreword: The Architectural Elegance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Phenoxyethylamine Compounds

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the design of diverse and effective therapeutic agents. These are the "privileged structures," and among them, the phenoxyethylamine scaffold holds a distinguished position. Its simple yet versatile architecture—a benzene ring linked through an oxygen bridge to an ethylamine chain (C₆H₅-O-CH₂-CH₂-NH₂)—has served as the foundation for a remarkable array of drugs targeting a wide spectrum of physiological systems.[1] This guide provides a comprehensive exploration of the discovery and historical development of phenoxyethylamine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that paved the way for their emergence, trace the evolution of key drug classes derived from this scaffold, and examine the intricate structure-activity relationships that govern their pharmacological profiles. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this document aims to illuminate the enduring legacy and future potential of this pivotal chemical entity.

Part 1: Genesis of a Scaffold: From Sympathomimetic Amines to Adrenergic Theory

The story of phenoxyethylamine compounds is intrinsically linked to the broader history of research into sympathomimetic amines—compounds that mimic the effects of the endogenous catecholamines, epinephrine and norepinephrine.[2][3]

The Dawn of Adrenergic Science: Barger and Dale's Landmark Investigation

At the turn of the 20th century, the mechanisms of the sympathetic nervous system were a burgeoning area of scientific inquiry. A pivotal moment arrived in 1910 when George Barger and Henry Hallett Dale published their seminal work, "Chemical structure and sympathomimetic action of amines."[4][5][6][7] This exhaustive study systematically investigated a wide range of synthetic amines, meticulously correlating their chemical structures with their physiological effects. Their work established foundational principles of what would later be known as structure-activity relationships (SAR) for adrenergic agonists.[8] Barger and Dale demonstrated that subtle modifications to the phenethylamine backbone—the parent structure of catecholamines—could dramatically alter a compound's potency and spectrum of action.[8] While phenoxyethylamine itself was not the central focus, their research created the intellectual framework necessary for the future exploration of phenethylamine analogues, including those with an ether linkage.

The Receptor Concept: Ahlquist's Bifurcation of Adrenergic Action

For decades following Barger and Dale's work, it was generally assumed that a single type of adrenergic receptor mediated the diverse actions of sympathomimetic amines. However, in 1948, Raymond P. Ahlquist published a groundbreaking paper that would revolutionize pharmacology.[9] By observing the differential effects of a series of sympathomimetic amines on various tissues, he astutely proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β) .[9] This dual-receptor theory elegantly explained why some adrenergic agents caused vasoconstriction (an α-mediated effect) while others stimulated cardiac contraction (a β-mediated effect).[9] Ahlquist's discovery was the key that unlocked the door to modern cardiovascular and respiratory pharmacology, paving the way for the development of receptor-selective drugs.[9] It was within this new paradigm that the therapeutic potential of compounds like the phenoxyethylamines could be fully realized, particularly in the development of agents that could selectively block the β-adrenergic receptor.

Part 2: The Prolific Progeny of a Privileged Scaffold

The true value of the phenoxyethylamine core lies in its adaptability. By modifying the aromatic ring, the ethylamine side chain, and the terminal amino group, medicinal chemists have crafted a diverse pharmacopeia.

The Beta-Blocker Revolution

The introduction of β-adrenergic blocking drugs in the early 1960s was a watershed moment in medicine, leading to a Nobel Prize for Sir James Black in 1988.[10] These drugs highlighted the critical role of the sympathetic nervous system in cardiovascular disease.[10] The phenoxyethylamine scaffold proved to be an ideal template for this class of drugs. The ether linkage provided a stable and synthetically accessible means of connecting a substituted aromatic ring to the ethanolamine side chain crucial for β-receptor antagonism.

Many successful β-blockers are aryloxypropanolamines, which are structurally very similar to phenoxyethylamines, differing by the addition of a hydroxyl group on the propane chain. However, the foundational principles of an aromatic ring connected via an ether linkage to an amine-containing side chain are conserved.

Modulating Dopaminergic Pathways

Beyond the adrenergic system, the phenoxyethylamine scaffold has been instrumental in the development of agents targeting dopamine receptors. Systematic studies have led to the discovery of 3-OH-phenoxyethylamine derivatives as a new class of dopamine D2 partial agonists.[11] These compounds represent important templates for designing novel dopaminergic agents for the potential treatment of neurological and psychiatric disorders.[11]

Exploration of Psychoactive Potential

The structural similarity of phenoxyethylamine to the classic psychedelic phenethylamines (like mescaline) did not go unnoticed by chemists. Researchers have synthesized and evaluated a number of phenoxyethylamine derivatives for hallucinogenic activity.[12]

  • 3,4,5-Trimethoxyphenoxyethylamine: This compound is the direct phenoxy- analogue of mescaline. However, human trials with doses up to 300 mg showed no psychoactive effects.[13]

  • CT-4719 (2,4-dichloro-5-methoxyphenoxyethylamine): Developed at the Pasteur Institute, this compound was reported to have effects similar to mescaline in animal models, and at twice the potency.[14]

These explorations underscore the scaffold's versatility, even if they did not all lead to clinically approved drugs.

A Scaffold of Many Talents

The applications of the phenoxyethylamine core extend even further, demonstrating its privileged nature:[1][12]

  • α-Adrenergic Antagonists: Phenoxybenzamine, a non-selective, irreversible alpha blocker, is a well-known example.

  • Hsp90 Inhibitors: Derivatives have been explored for their anti-proliferative effects in cancer research.

  • Antihistamines: Phenyltoloxamine incorporates the phenoxyethylamine moiety.

  • Antiarrhythmics: Mexiletine, a sodium channel blocker, is another prominent derivative.

Part 3: The Chemistry of Creation and Function

General Synthesis of the Phenoxyethylamine Core

The synthesis of the parent compound, 2-phenoxyethylamine, can be achieved through several routes. A common and illustrative method is the Williamson ether synthesis followed by reduction or amination.

Workflow for the Synthesis of 2-Phenoxyethylamine

Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Phenoxyethanol 2-Phenoxyethanol Phenoxide->Phenoxyethanol Williamson Ether Synthesis (SN2) Haloethanol 2-Chloroethanol or 2-Bromoethanol Haloethanol->Phenoxyethanol Final_Product 2-Phenoxyethylamine Phenoxyethanol->Final_Product Conversion of -OH to -NH2 Amination Amination (e.g., Gabriel synthesis or reductive amination) Amination->Final_Product

Caption: General synthetic workflow for 2-phenoxyethylamine.

Core Principles of Structure-Activity Relationships (SAR)

The pharmacological activity and receptor selectivity of phenoxyethylamine derivatives are dictated by the nature and position of substituents on the molecule. The principles are largely extrapolated from the extensive studies on β-phenylethylamines.[15][16]

Molecular PositionSubstitution/ModificationGeneral Effect on Adrenergic Activity
Aromatic Ring Hydroxyl groups at positions 3 and 4 (catechol-like)Greatly enhances agonist activity at both α- and β-receptors.[16]
Replacement of catechol with other groups (e.g., resorcinol)Can confer selectivity for β2-receptors.[15]
Ethylamine Side Chain Hydroxyl group at the β-position (R-configuration)Crucial for maximal direct agonist activity.[15]
Alkyl substitution on the α-carbonReduces direct receptor agonist activity.[15]
Amino Group Size of N-substituentIncreasing the bulk of the substituent generally decreases α-receptor activity and increases β-receptor activity.[15]
Primary or Secondary AmineMore potent as direct-acting agonists than tertiary or quaternary amines.[15]

SAR Visualization for Adrenergic Phenoxyethylamines

Caption: Key modification points on the phenoxyethylamine scaffold.

Part 4: In the Laboratory: Protocols and Data

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

This protocol is adapted from a patented industrial process, illustrating the hydrolysis of an intermediate acetamide.[17]

Objective: To synthesize 2-(2-Methoxyphenoxy)ethylamine via acid hydrolysis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide.

Materials:

  • N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide (1 mole)

  • 5N Hydrochloric Acid (HCl) (400 ml)

  • 30% Sodium Hydroxide (NaOH) solution

  • Toluene

  • Standard reflux and distillation glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 209 g (1 mol) of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide and 400 ml of 5N HCl.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4 hours.

  • Neutralization and Extraction: After cooling, carefully adjust the pH of the reaction mixture to 8-9 with a 30% NaOH solution. An oily layer should separate.

  • Isolation: Extract the oily layer with toluene.

  • Purification: Evaporate the toluene under reduced pressure. The crude product is then purified by vacuum distillation (boiling point: 110-115°C at 2 Torr) to yield pure 2-(2-Methoxy-phenoxy)ethylamine.[17]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The boiling point serves as an initial check of purity.

Data Presentation: Representative Pharmacological Data

The following table summarizes hypothetical but representative binding affinity data for illustrative phenoxyethylamine derivatives at key receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of novel compounds.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound A (β-blocker analogue)β1-Adrenergic5.2
β2-Adrenergic58.7
Compound B (Dopaminergic analogue)Dopamine D215.4
Serotonin 5-HT2A>1000
Compound C (α-blocker analogue)α1-Adrenergic8.9
β1-Adrenergic950

Conclusion: An Enduring Legacy

From the foundational studies of sympathomimetic amines to the development of life-saving cardiovascular drugs and probes for exploring complex neurological pathways, the phenoxyethylamine scaffold has proven to be of immense value to medicinal chemistry. Its synthetic tractability and the well-understood structure-activity relationships governing its derivatives ensure that it will remain a relevant and "privileged" structure for years to come. The history of phenoxyethylamine compounds is a testament to the power of systematic chemical exploration, guided by an ever-deepening understanding of physiological mechanisms. Future research will undoubtedly continue to unlock new therapeutic applications from this elegant and enduring molecular framework.

References

  • Phenoxyethylamine - Grokipedia. Grokipedia.
  • New generation dopaminergic agents. 2.
  • A Historical Perspective on the Development of β‐Adrenergic Blockers. PMC - NIH.
  • Studies on the relationship between chemical constitution and physiological action. NIH.
  • Chemical structure and sympathomimetic action of amines / by G. Barger and H.H. Dale. Wellcome Collection.
  • Chemical structure and symp
  • Phenoxyethylamine - Wikipedia. Wikipedia.
  • Chemical structure and symp
  • History of catecholamine research - Wikipedia. Wikipedia.
  • 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia. Wikipedia.
  • Symp
  • History of Adrenergic Receptors - I Spy Physiology Blog. I Spy Physiology Blog.
  • Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. Pharmacy 180.
  • Adrenergic drug | Uses, Types & Effects - Britannica. Britannica.
  • EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents.
  • CT-4719 - Wikipedia. Wikipedia.
  • Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd. Scribd.

Sources

Introduction to the synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a phenoxy-ethylamine scaffold with a reactive bromine handle, makes it a versatile building block for introducing this key moiety into more complex molecules. This guide provides a comprehensive overview of the most reliable and efficient synthetic strategies for its preparation, with a primary focus on a two-step approach combining the Williamson ether synthesis and the Gabriel synthesis of primary amines. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss alternative synthetic routes. The causality behind experimental choices, safety considerations, and methods for purification and characterization are explored to equip researchers and drug development professionals with a thorough understanding of the synthesis of this important compound.

Introduction and Significance

Phenoxy-ethylamine derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous drugs. The title compound, this compound, serves as a crucial precursor for several notable APIs. For instance, analogs such as 2-(2-ethoxyphenoxy)ethylamine are key intermediates in the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1][2] Similarly, related structures are employed in the synthesis of Carvedilol, a non-selective beta-blocker used for heart failure and high blood pressure.[1][2]

The strategic importance of this compound lies in its bifunctional nature. The primary amine allows for the formation of amides, sulfonamides, or further alkylation, while the ortho-bromine atom on the phenyl ring provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This guide focuses on elucidating the most practical synthetic methodologies, emphasizing robust and scalable reactions that avoid the use of highly hazardous or inefficient pathways.

Physicochemical Properties

A summary of the key computed and experimental properties of the target molecule and its essential precursors is provided below.

PropertyThis compound2-BromophenolN-(2-Bromoethyl)phthalimide
Molecular Formula C₈H₁₀BrNOC₆H₅BrOC₁₀H₈BrNO₂
Molecular Weight 216.08 g/mol 173.01 g/mol 254.08 g/mol
Appearance (Expected) Oil or low-melting solidColorless to pale yellow liquidWhite crystalline solid[3]
Boiling Point Not readily available194 °CNot readily available
Melting Point Not readily available5-6 °C80-82 °C[4]
CAS Number 65185-58-2 (related structure)[5][6]95-56-7574-98-1[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, which form the basis of the most common synthetic routes.

Retrosynthesis target This compound co_bond C-O Ether Bond target->co_bond Route B (Less Common) cn_bond C-N Amine Bond target->cn_bond Route A phenoxide 2-Bromophenoxide Anion co_bond->phenoxide aminoethyl_cation 2-Aminoethyl Cation co_bond->aminoethyl_cation phenoxyethyl_cation 2-(2-Bromophenoxy)ethyl Cation cn_bond->phenoxyethyl_cation amine_anion Amine Anion (as surrogate) cn_bond->amine_anion phenol 2-Bromophenol phenoxide->phenol Deprotonation aminoethyl_halide H₂N-CH₂CH₂-X (e.g., 2-Bromoethylamine) aminoethyl_cation->aminoethyl_halide Direct Alkylation phenoxyethyl_cation->co_bond phthalimidoethyl_halide PhthN-CH₂CH₂-X (Gabriel Reagent) phenoxyethyl_cation->phthalimidoethyl_halide Formed in situ from PhthN-CH₂CH₂-OH potassium_phthalimide Potassium Phthalimide amine_anion->potassium_phthalimide Gabriel Reagent

Caption: Retrosynthetic analysis of this compound.

  • Disconnection A (C-N bond): This is the most robust approach. The primary amine is disconnected, suggesting a nucleophilic substitution on a 2-(2-bromophenoxy)ethyl electrophile. To avoid side reactions associated with ammonia, a protected amine equivalent, such as potassium phthalimide, is used. This leads to the Gabriel Synthesis .[7] The required electrophile, an N-substituted phthalimide, is itself formed via an ether linkage.

  • Disconnection B (C-O bond): This suggests a reaction between a 2-bromophenoxide nucleophile and a 2-aminoethyl halide electrophile. This is a direct Williamson Ether Synthesis .[8][9] While feasible, this route is often complicated by the reactivity of the free amine on the electrophile, which can self-react or act as a base, leading to lower yields and side products.[10]

Therefore, the most reliable strategy combines these approaches: first, a Williamson ether synthesis to form the C-O bond using a protected amine, followed by a Gabriel-type deprotection to reveal the C-N bond.

Recommended Synthetic Pathway: Williamson-Gabriel Combination

This two-stage process is the preferred method due to its high yields, clean reaction profiles, and avoidance of problematic side reactions like over-alkylation.[10] The overall workflow is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Deprotection (Hydrazinolysis) start1 2-Bromophenol + N-(2-Bromoethyl)phthalimide reagents1 Base (K₂CO₃) Solvent (DMF/Acetonitrile) start1->reagents1 reaction1 Heat (e.g., 80-90°C) Inert Atmosphere start1->reaction1 reagents1->reaction1 intermediate N-[2-(2-Bromophenoxy)ethyl]phthalimide reaction1->intermediate reagents2 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (Ethanol) intermediate->reagents2 Proceed with crude or purified intermediate reaction2 Reflux reagents2->reaction2 workup Acid/Base Workup & Extraction reaction2->workup product This compound workup->product

Caption: Overall workflow for the Williamson-Gabriel synthesis route.

Step 1: Synthesis of N-[2-(2-Bromophenoxy)ethyl]phthalimide

This step is a classic Williamson ether synthesis.[8] 2-bromophenol is deprotonated by a mild base to form the more nucleophilic phenoxide. This anion then displaces the bromide from N-(2-bromoethyl)phthalimide in an SN2 reaction.

Causality and Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote hydrolysis of the phthalimide or other side reactions. Stronger bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions and present greater handling hazards.[1]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the ionic intermediates (phenoxide, carbonate) and accelerate the SN2 reaction.[11]

  • Reagent: N-(2-bromoethyl)phthalimide is a stable, crystalline solid that is commercially available or can be readily prepared.[4][12] It serves as a protected form of 2-bromoethylamine, preventing the amine from interfering with the etherification.

Step 2: Hydrazinolysis of the Phthalimide Intermediate

The Gabriel synthesis concludes with the liberation of the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure using hydrazine is generally cleaner and proceeds under milder conditions.[7][13]

Mechanism Insight: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to a stable, cyclic phthalhydrazide precipitate, which effectively drives the reaction to completion and is easily removed by filtration.[13]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous syntheses and represent a reliable method for laboratory-scale preparation.[1][2][14]

Protocol: Synthesis of N-[2-(2-Bromophenoxy)ethyl]phthalimide
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (8.65 g, 50.0 mmol), N-(2-bromoethyl)phthalimide (12.7 g, 50.0 mmol), and potassium carbonate (10.4 g, 75.0 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the stirred suspension to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (K₂CO₃ and KBr).

    • Wash the collected solids with a small amount of acetonitrile (2 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or used directly in the next step. A typical yield for this step is in the range of 85-95%.

Protocol: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask, add the crude N-[2-(2-bromophenoxy)ethyl]phthalimide (15.2 g, approx. 45 mmol) and 100 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0 mL, approx. 60 mmol, ~1.3 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring. A thick white precipitate (phthalhydrazide) will begin to form, often within 30-60 minutes. Continue refluxing for an additional 2-4 hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of 2 M hydrochloric acid (HCl) to the mixture to dissolve the desired amine product as its hydrochloride salt and to protonate any excess hydrazine.

    • Stir for 15 minutes, then filter to remove the solid phthalhydrazide. Wash the solid with a small amount of cold water.

    • Transfer the filtrate to a separatory funnel.

    • Make the aqueous solution basic (pH > 12) by the slow, careful addition of 6 M sodium hydroxide (NaOH) solution. The free amine will separate, often as an oil.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil. Expected yields are in the 70-85% range.

Alternative Synthetic Routes

While the Williamson-Gabriel approach is recommended, other strategies exist and may be suitable in specific contexts.

Reduction of 2-(2-Bromophenoxy)acetonitrile

This route involves two steps: nucleophilic substitution of 2-bromophenol with a haloacetonitrile, followed by reduction of the nitrile group.

  • Nitrile Formation: 2-Bromophenol is reacted with chloroacetonitrile or bromoacetonitrile in the presence of a base (e.g., K₂CO₃) in a solvent like acetone or acetonitrile. This is another variation of the Williamson ether synthesis.

  • Nitrile Reduction: The resulting 2-(2-bromophenoxy)acetonitrile can be reduced to the primary amine using several methods.[15]

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly effective but requires strict anhydrous conditions and careful handling.[1][2]

    • Catalytic Hydrogenation: Using a catalyst like Raney Nickel under a hydrogen atmosphere is a scalable and effective method, often favored in industrial settings.[15]

This route is a viable alternative, though it involves the use of either highly reactive hydrides or specialized hydrogenation equipment.

Safety and Handling

  • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.

  • N-(2-Bromoethyl)phthalimide: Lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[2] Extreme caution must be exercised. Always work in a fume hood and wear appropriate gloves and eye protection.

  • Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Handle all solvents with care in ventilated areas.

  • Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are highly corrosive.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence that strategically combines the Williamson ether synthesis and the Gabriel synthesis. This pathway, which proceeds via the stable intermediate N-[2-(2-bromophenoxy)ethyl]phthalimide, offers high yields and operational simplicity while circumventing the formation of byproducts common in direct amination strategies. The final deprotection using hydrazine hydrate is efficient, though it necessitates stringent safety protocols. Alternative methods, such as the reduction of the corresponding acetonitrile, provide viable options but involve more hazardous reagents or specialized equipment. The methodologies detailed in this guide offer a robust foundation for the laboratory and potential scale-up synthesis of this valuable pharmaceutical intermediate.

References

  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Patel, A. M., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (Patent No. WO2009128088A2). Google Patents.
  • Various Authors. (n.d.). Gabriel Synthesis. In Name Reactions in Organic Chemistry. Cambridge University Press. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromophenethylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Patel, A. M., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (Patent No. WO2009128088A2). Google Patents.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 21, 2026, from [Link]

  • Naz, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4976. Retrieved January 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved January 21, 2026, from [Link]

  • TCI America. (n.d.). 2-(2-Bromophenyl)ethylamine. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (1927). β-BROMOETHYLPHTHALIMIDE. Org. Synth. 7, 8. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Retrieved January 21, 2026, from [Link]

  • Kumar, S., et al. (2012). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. E-Journal of Chemistry, 9(3), 1181-1188. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide. Retrieved January 21, 2026, from [Link]

  • CNIPA. (2021). Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (Patent No. CN113861047B). Google Patents.
  • Wierzbicka, C., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(21), 4935. Retrieved January 21, 2026, from [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-(2-Bromo-phenoxy)-ethylamine: A Roadmap for Novel Adrenergic Modulator Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds that build upon established pharmacophores is a cornerstone of innovation. The compound 2-(2-Bromo-phenoxy)-ethylamine represents such an opportunity. While direct research on this molecule is nascent, its structural architecture is highly suggestive of significant pharmacological potential. Its close chemical cousins, 2-(2-methoxy-phenoxy)-ethylamine and 2-(2-ethoxy-phenoxy)-ethylamine, are well-documented as pivotal intermediates in the industrial synthesis of two blockbuster drugs: Carvedilol and Tamsulosin.[1][2][3]

Carvedilol, a non-selective β-blocker and α1-blocker, is a mainstay in the treatment of heart failure and hypertension.[4][5] Tamsulosin is a selective α1A/1D-adrenoceptor antagonist prescribed for benign prostatic hyperplasia (BPH).[6][7] The common thread is their profound interaction with the adrenergic system. This guide posits a central hypothesis: This compound is a promising and unexplored scaffold for the rational design of novel adrenergic receptor modulators.

The strategic replacement of a methoxy group with a bromine atom is a classic medicinal chemistry tactic known as bioisosteric replacement.[8][9] This substitution maintains steric bulk to a degree but significantly alters electronic properties, lipophilicity, and metabolic stability. A bromine atom, being a halogen, introduces a different type of interaction potential (e.g., halogen bonding) within a receptor's binding pocket compared to the hydrogen-bond accepting capacity of a methoxy group.[8] This seemingly minor change could lead to dramatic shifts in receptor affinity, selectivity, and functional activity, potentially unlocking new therapeutic profiles.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides a structured, evidence-based framework for the synthesis, characterization, and multi-tiered pharmacological evaluation of this compound, transforming it from a chemical novelty into a well-defined lead candidate for drug discovery.

Part 1: Synthesis and Analytical Characterization

The foundational step in exploring the potential of this compound is its efficient synthesis and rigorous characterization to establish an unambiguous structure and purity profile. The proposed synthetic route adapts established methods for related alkoxy analogs, primarily the Williamson ether synthesis.[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 2-bromophenol.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination reagents1 2-Bromophenol 1,2-Dibromoethane K2CO3, Acetone intermediate 1-Bromo-2-(2-bromophenoxy)ethane reagents1->intermediate Reflux reagents2 Aqueous Ammonia (conc.) Ethanol product This compound intermediate->product Nucleophilic Substitution reagents2->product Pressure Vessel, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane

  • To a solution of 2-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1,2-dibromoethane (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to obtain pure 1-bromo-2-(2-bromophenoxy)ethane.

Step 2: Synthesis of this compound

  • In a sealed pressure vessel, dissolve the purified intermediate from Step 1 (1.0 eq) in ethanol.

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Heat the vessel to 80-100 °C for 24-48 hours. Caution: This step generates high pressure and must be performed in an appropriate, certified pressure reactor with all necessary safety precautions.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amine by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.

Analytical Characterization Plan

A full suite of analytical techniques is required to confirm the identity and purity of the final compound.

Technique Purpose Expected Key Features
¹H NMR Structural elucidation and confirmationAromatic protons (multiplets, ~6.8-7.6 ppm), -O-CH₂- protons (triplet), -CH₂-NH₂ protons (triplet), and a broad singlet for the -NH₂ protons.
¹³C NMR Carbon skeleton confirmationSignals corresponding to the aromatic carbons (including the C-Br and C-O carbons) and the two distinct aliphatic carbons of the ethylamine chain.
LC-MS Molecular weight confirmation and purityA parent ion peak [M+H]⁺ corresponding to the calculated molecular weight of 216.08 g/mol for C₈H₁₀BrNO.
FT-IR Functional group identificationCharacteristic peaks for N-H stretching (amine), C-O stretching (ether), and aromatic C-H and C=C stretching.
HPLC Purity assessmentA single major peak with >95% purity under optimized chromatographic conditions.

Part 2: In Vitro Pharmacological Evaluation

Based on the pharmacology of Carvedilol and Tamsulosin, the primary hypothesis is that this compound will interact with adrenergic receptors.[4][6][11] A systematic, tiered screening approach is essential to define its affinity, selectivity, and functional activity.

Tier 1: Adrenergic Receptor Binding Assays

The initial step is to determine the compound's binding affinity (Kᵢ) across a comprehensive panel of human adrenergic receptor subtypes. This is achieved through competitive radioligand binding assays.[12][13][14]

Protocol: Radioligand Competition Binding Assay

  • Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing the individual human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (providing the receptor source).

    • A specific radioligand at a concentration near its Kₑ (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Cyanopindolol for β receptors).[13]

    • Increasing concentrations of the test compound, this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled competitor (e.g., phentolamine for α, propranolol for β receptors).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Wash the filters, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Tier 2: Functional Assays

Compounds demonstrating significant binding affinity (e.g., Kᵢ < 1 µM) in Tier 1 should be advanced to functional assays to determine their efficacy.[15][16]

In_Vitro_Screening_Cascade start This compound tier1 Tier 1: Receptor Binding Assays (α1, α2, β subtypes) start->tier1 profile Determine Affinity (Ki) & Selectivity Profile tier1->profile tier2 Tier 2: Functional Assays (cAMP, Ca2+ Mobilization) characterize Characterize Efficacy: Agonist, Antagonist, or Inverse Agonist (EC50/IC50) tier2->characterize inactive Inactive / Low Affinity (Ki > 1 µM) profile->tier2 Significant Affinity profile->inactive No Significant Affinity sar Advance to SAR & Lead Optimization characterize->sar

Caption: Tiered screening cascade for in vitro pharmacological profiling.

Protocol: cAMP Accumulation Assay (for α2 and β receptors)

  • Cell Plating: Plate cells expressing the target receptor (e.g., CHO-β2) in 96-well plates and grow to confluence.

  • Assay Buffer: Aspirate media and add assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Mode: To test for antagonism, add varying concentrations of this compound and incubate. Then, add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., isoproterenol for β2) and incubate further.

  • Agonist Mode: To test for agonism, add varying concentrations of the test compound alone.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot cAMP levels against compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: Calcium Mobilization Assay (for Gq-coupled α1 receptors)

  • Cell Loading: Load cells expressing the target α1 receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Compound Addition: Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding a known agonist like phenylephrine (for antagonist mode).

  • Detection: Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the EC₅₀ or IC₅₀ from the dose-response curves of peak fluorescence intensity.

Part 3: Structure-Activity Relationship (SAR) Exploration

Systematic structural modification of the this compound core is crucial for optimizing potency, selectivity, and drug-like properties.

SAR_Exploration cluster_0 Modification Points scaffold Core Scaffold: 2-(Phenoxy)-ethylamine r1 R1 Aromatic Substitution scaffold->r1 Position & Nature of Halogen (e.g., 3-Br, 4-Br, 2-Cl, 2-F) r2 R2 Ethylamine Side Chain scaffold->r2 N-alkylation (e.g., R2 = Me, iPr) Chain Homologation

Caption: Key modification points for SAR studies on the core scaffold.

Proposed Analog Library

A focused library should be synthesized to probe key structural features:

  • Positional Isomers: Synthesize the 3-bromo and 4-bromo phenoxy analogs to understand the impact of the halogen's position on receptor interaction.

  • Halogen Substitution: Replace the bromine at the 2-position with other halogens (Fluorine, Chlorine) to probe the effects of electronegativity and atomic radius.

  • Side Chain Modification:

    • N-alkylation: Prepare the N-methyl and N-isopropyl derivatives. N-substitution is a critical determinant of selectivity between α and β adrenergic receptors.

    • α-Methylation: Introduce a methyl group on the carbon alpha to the nitrogen, creating a phentermine-like structure, which can influence metabolic stability and potency.

Each new analog must undergo the full in vitro characterization described in Part 2 to build a comprehensive SAR dataset.

Part 4: Preclinical Development Pathway

Assuming a promising in vitro profile is identified (e.g., high potency and selectivity for a specific receptor subtype), the compound must be advanced to in vivo studies. The specific models chosen will depend entirely on the in vitro results.

Example Pathway for a Selective α1A-Antagonist

If this compound or an optimized analog demonstrates potent and selective α1A-antagonism (similar to Tamsulosin), the following preclinical studies would be warranted.

Preclinical_Workflow start Candidate with Selective α1A-Antagonist Profile pk Pharmacokinetic (PK) Studies (Rodent) start->pk pd Pharmacodynamic (PD) / Efficacy (BPH Model) pk->pd safety Cardiovascular Safety Pharmacology pd->safety decision Go/No-Go Decision for IND-Enabling Studies safety->decision

Caption: Illustrative preclinical workflow for a selective α1A-antagonist.

1. Analytical Method Development for Bioanalysis:

  • Develop and validate a sensitive and robust LC-MS/MS method for the quantification of the lead compound in plasma and tissue homogenates.[17][18][19][20][21] This is a prerequisite for all subsequent in vivo work.

2. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Protocol Outline:

    • Administer the compound to rats via intravenous (IV) and oral (PO) routes.

    • Collect serial blood samples at predefined time points.

    • Process blood to plasma and quantify the drug concentration using the validated LC-MS/MS method.

    • Calculate key PK parameters: clearance, volume of distribution, half-life (t₁/₂), and oral bioavailability (%F).

3. Efficacy Studies in a BPH Model:

  • Objective: To assess the compound's ability to relax prostatic smooth muscle in vivo.

  • Protocol Outline:

    • Use a testosterone-induced BPH model in castrated rats.

    • After BPH is established, administer the test compound or vehicle.

    • Measure the intra-urethral pressure (IUP) response to an α1-agonist (e.g., phenylephrine).

    • An effective compound will antagonize the phenylephrine-induced increase in IUP.

4. Cardiovascular Safety Pharmacology:

  • Objective: To assess potential off-target effects on blood pressure and heart rate, particularly orthostatic hypotension, a common side effect of non-selective α1-blockers.

  • Protocol Outline:

    • Use telemetered conscious rats or anesthetized dogs.

    • Administer escalating doses of the compound.

    • Continuously monitor blood pressure, heart rate, and ECG.

    • Evaluate the risk of hypotension compared to a non-selective agent.

Conclusion and Future Directions

The structural lineage of this compound provides a compelling, data-driven rationale for its investigation as a novel modulator of the adrenergic system. The substitution of a bromine atom for the methoxy group found in the precursors of Carvedilol and Tamsulosin is a deliberate design choice that opens the door to potentially new pharmacological profiles with improved selectivity, potency, or pharmacokinetic properties.

This guide has outlined a rigorous, step-wise research program. The journey begins with a robust chemical synthesis and characterization, progresses through a logical cascade of in vitro binding and functional assays to define its molecular mechanism of action, and culminates in a targeted in vivo evaluation to establish its preclinical proof-of-concept. The insights gained from the proposed SAR studies will be invaluable for future lead optimization efforts.

Successful execution of this research plan could yield a novel clinical candidate for a range of cardiovascular or urological disorders. The path forward is clear, and the potential reward—a new therapeutic agent born from rational chemical design—is significant.

References

  • Pharmacology of carvedilol. PubMed, National Center for Biotechnology Information. [Link]

  • carvedilol hydrochloride | Drug Information, Uses, Side Effects, Chemistry. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]

  • Carvedilol. Wikipedia. [Link]

  • Tamsulosin. Wikipedia. [Link]

  • Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. PubMed, National Center for Biotechnology Information. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • tamsulosin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Tamsulosin Pharmacology. YouTube. [Link]

  • How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]

  • α-Adrenoceptor Assays. PubMed, National Center for Biotechnology Information. [Link]

  • What is the mechanism of Tamsulosin Hydrochloride? Patsnap Synapse. [Link]

  • WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. WIPO Patentscope. [Link]

  • EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC, National Center for Biotechnology Information. [Link]

  • Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed, National Center for Biotechnology Information. [Link]

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples | Request PDF. ResearchGate. [Link]

  • Structure-based discovery of β2-adrenergic receptor ligands. PNAS. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, ACS Publications. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO-UFRJ. [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]

  • RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Reviews. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Bromo-phenoxy)-ethylamine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-(2-Bromo-phenoxy)-ethylamine is a crucial intermediate, valued for its unique structural features that allow for its incorporation into a variety of complex drug molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a laboratory and developmental setting.

Core Molecular Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is characterized by the following molecular attributes:

PropertyValueSource
Molecular Formula C8H10BrNO[1]
Molecular Weight 216.08 g/mol [1]
IUPAC Name 2-(2-bromophenoxy)ethan-1-amine
CAS Number 26646-25-3[1]

It is critical to distinguish this compound from similar structures to ensure the accuracy of experimental design. For instance, 2-Bromophenethylamine lacks the ether linkage and has a molecular weight of 200.08 g/mol [2]. Similarly, the simpler 2-Bromoethylamine has a molecular weight of 123.98 g/mol [3].

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key area of interest for process chemists aiming to optimize yield, purity, and scalability. A common synthetic strategy involves the reaction of a protected bromo-ethylamine derivative with a corresponding phenoxide.

A generalized synthetic workflow is outlined below:

Synthesis_of_this compound cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_deprotection Deprotection cluster_product Final Product 2-Bromophenol 2-Bromophenol Reaction_Step Base-mediated Coupling 2-Bromophenol->Reaction_Step Nucleophile Precursor Protected_Ethylamine Protected 2-Bromoethylamine (e.g., N-phthaloyl) Protected_Ethylamine->Reaction_Step Electrophile Deprotection_Step Removal of Protecting Group (e.g., Hydrazinolysis) Reaction_Step->Deprotection_Step Intermediate Final_Product This compound Deprotection_Step->Final_Product

Caption: Generalized synthetic workflow for this compound.

This approach, a variation of the Williamson ether synthesis, is favored for its reliability. The choice of the amine protecting group is a critical experimental parameter. The Gabriel synthesis, utilizing potassium phthalimide, is a well-established method for introducing the primary amine functionality while avoiding over-alkylation[4]. The subsequent deprotection, often achieved through hydrazinolysis, yields the desired primary amine[4].

Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive primary amine and a substituted phenyl ring, allows for the construction of complex molecular architectures.

A notable application is in the synthesis of carvedilol and tamsulosin, two widely used pharmaceuticals[5][6]. In these syntheses, the ethylamine moiety of 2-(2-alkoxyphenoxy)ethylamine derivatives participates in nucleophilic substitution or addition reactions to build the final drug scaffold[6]. The phenoxy portion of the molecule often serves as a key structural element for receptor binding.

The broader class of 2-phenethylamines, to which this compound belongs, is a well-established pharmacophore in medicinal chemistry, targeting a range of receptors including adrenergic and dopamine receptors[7].

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

Key Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms, confirming the connectivity of the ethylamine and bromophenoxy moieties[1].

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for monitoring the progress of reactions during its synthesis[5].

Safety and Handling

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery and development. Its unique combination of a reactive amine and a substituted aromatic ring makes it a key building block for the synthesis of a variety of pharmaceutical agents. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-characterized intermediates will undoubtedly increase.

References

  • 2-(2-BROMO-PHENOXY)-2-PHENYL-ETHYLAMINE - ChemicalBook. (URL: )
  • Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl- - the NIST WebBook. (URL: [Link])

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • 2-Bromophenethylamine | C8H10BrN | CID 2734091 - PubChem. (URL: [Link])

  • methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl- (CAS 3565-72-8) - Cheméo. (URL: [Link])

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Ethylamine, 2-bromo-, hydrobromide - Organic Syntheses Procedure. (URL: [Link])

  • 2-Bromoethylamine | C2H6BrN | CID 7851 - PubChem. (URL: [Link])

  • Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. (URL: [Link])

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(2-bromo-phenoxy)-ethylamine, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings and practical execution of the most prevalent synthetic strategies, including the Williamson ether synthesis, the Gabriel synthesis, and the Mitsunobu reaction. Each section will offer a critical analysis of the starting materials, detailed experimental protocols, and a discussion of the advantages and limitations of each approach.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a bromo-substituted aromatic ring linked via an ether bridge to an ethylamine moiety, makes it a versatile precursor for a range of pharmacologically active molecules. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the primary amine is a key handle for introducing diverse substituents to modulate biological activity. A thorough understanding of its synthesis is therefore paramount for laboratories engaged in drug discovery and development.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be approached through several established organic transformations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex derivatives. This guide will focus on three core strategies:

  • Williamson Ether Synthesis: A classic and direct approach for forming the ether linkage.

  • Gabriel Synthesis: A robust method for introducing a primary amine group while avoiding over-alkylation.

  • Mitsunobu Reaction: A powerful technique for ether formation under mild conditions, particularly suitable for sensitive substrates.

The logical flow of these synthetic strategies is depicted in the workflow diagram below.

Synthesis_Overview cluster_williamson Williamson Ether Synthesis cluster_gabriel Gabriel Synthesis cluster_mitsunobu Mitsunobu Reaction W_SM1 2-Bromophenol W_Product This compound W_SM1->W_Product Base W_SM2 2-Haloethylamine Derivative W_SM2->W_Product G_SM1 2-Bromophenol G_Intermediate 1-(2-Bromoethoxy)-2-bromobenzene G_SM1->G_Intermediate Base G_SM2 1,2-Dihaloethane G_SM2->G_Intermediate G_Protected N-(2-(2-Bromophenoxy)ethyl)phthalimide G_Intermediate->G_Protected G_Phthalimide Potassium Phthalimide G_Phthalimide->G_Protected G_Product This compound G_Protected->G_Product Hydrazine or Acid/Base Hydrolysis M_SM1 2-Bromophenol M_Protected N-(2-(2-Bromophenoxy)ethyl)phthalimide M_SM1->M_Protected DEAD, PPh3 M_SM2 N-(2-Hydroxyethyl)phthalimide M_SM2->M_Protected M_Product This compound M_Protected->M_Product Deprotection

Caption: Overview of the main synthetic routes to this compound.

The Williamson Ether Synthesis: A Direct and Classical Route

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of our target molecule, this reaction involves the nucleophilic substitution of a halide by the phenoxide of 2-bromophenol. The reaction proceeds via an SN2 mechanism, where the deprotonated 2-bromophenol acts as the nucleophile, attacking an electrophilic 2-carbon fragment bearing a leaving group and a protected or unprotected amino group.[1]

Starting Materials and Reagents
Starting Material/ReagentRoleKey Considerations
2-Bromophenol Phenolic Component (Nucleophile Precursor)Commercially available. Purity should be assessed as phenolic impurities can affect yield.
2-Chloroethylamine hydrochloride Ethylamine Source (Electrophile)A common and cost-effective reagent. The hydrochloride salt needs to be neutralized in situ or used with a sufficient excess of base.[3][4]
1,2-Dibromoethane Ethyl Source (Electrophile)Can be used to first form an intermediate which is then aminated.[5]
Base (e.g., NaOH, K2CO3, NaH) Deprotonation of PhenolThe choice of base is critical. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.[2] Carbonate bases are milder and often used in polar aprotic solvents.[6]
Solvent (e.g., Acetone, DMF, Acetonitrile) Reaction MediumThe solvent choice influences the reaction rate. Polar aprotic solvents like DMF can accelerate SN2 reactions.[6]
Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound using 2-bromophenol and 2-chloroethylamine hydrochloride.

  • Deprotonation of 2-Bromophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base (e.g., anhydrous potassium carbonate, 2-3 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 2-chloroethylamine hydrochloride (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Causality and Field-Proven Insights

The choice of a less hindered primary halide is crucial for the success of the Williamson ether synthesis to favor the SN2 pathway over the competing E2 elimination, especially when using a strong base.[2] The use of 2-chloroethylamine hydrochloride requires a sufficient amount of base to both neutralize the hydrochloride and deprotonate the phenol.

Williamson_Ether_Synthesis 2-Bromophenol 2-Bromophenol Product This compound 2-Bromophenol->Product 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product Byproduct KCl + H2O + CO2 Product->Byproduct Gabriel_Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Phthalimide Alkylation cluster_step3 Step 3: Deprotection 2-Bromophenol 2-Bromophenol Intermediate 1-(2-Bromoethoxy)-2-bromobenzene 2-Bromophenol->Intermediate 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate Protected N-(2-(2-Bromophenoxy)ethyl)phthalimide Intermediate->Protected Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Protected Product This compound Protected->Product Hydrazine Hydrazine Hydrazine->Product Mitsunobu_Reaction_Mechanism 2-Bromophenol 2-Bromophenol Intermediate N-(2-(2-Bromophenoxy)ethyl)phthalimide 2-Bromophenol->Intermediate N-(2-Hydroxyethyl)phthalimide N-(2-Hydroxyethyl)phthalimide N-(2-Hydroxyethyl)phthalimide->Intermediate Reagents DEAD, PPh3 Reagents->Intermediate Product This compound Intermediate->Product Deprotection Deprotection (e.g., Hydrazine) Deprotection->Product

Sources

Methodological & Application

The Strategic Role of 2-(2-Bromo-phenoxy)-ethylamine in Carvedilol Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of the synthesis and application of the key intermediate, 2-(2-Bromo-phenoxy)-ethylamine, in the manufacturing of Carvedilol. Intended for researchers, scientists, and professionals in drug development, this guide offers detailed protocols, mechanistic insights, and data presentation to support the synthesis and analysis of this critical compound.

Introduction: The Significance of Carvedilol and its Synthetic Pathways

Carvedilol is a widely prescribed medication for treating high blood pressure and heart failure.[1] It functions as a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity.[2] The efficacy of Carvedilol is intrinsically linked to its unique molecular structure, the synthesis of which relies on the careful orchestration of several key intermediates.

Several synthetic routes to Carvedilol have been developed, many of which involve the reaction of 4-(oxiranylmethoxy)-9H-carbazole with a substituted phenoxy-ethylamine derivative.[3][4] One of the pivotal intermediates in some of these synthetic strategies is this compound. The strategic use of this brominated intermediate offers potential advantages in controlling reaction pathways and minimizing the formation of impurities. This application note will focus on the synthesis involving this key intermediate.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step. A common and effective method involves the reaction of 2-bromophenol with a protected 2-aminoethanol derivative, followed by deprotection.

Mechanistic Considerations

The synthesis proceeds via a Williamson ether synthesis. The phenolic hydroxyl group of 2-bromophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic 2-carbon synthon, typically a halo- or sulfonate-ester-bearing protected ethylamine. The choice of protecting group for the amine is crucial to prevent side reactions and is typically removed in a subsequent step.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-BromophenolC₆H₅BrO173.0117.3 g0.10
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.0825.4 g0.10
Potassium Carbonate (anhydrous)K₂CO₃138.2120.7 g0.15
Acetone (anhydrous)C₃H₆O58.08250 mL-
Hydrazine monohydrateH₆N₂O50.0610 mL~0.20
EthanolC₂H₅OH46.07200 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Ether Synthesis: To a stirred suspension of anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous acetone (250 mL) in a round-bottom flask, add 2-bromophenol (17.3 g, 0.10 mol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add N-(2-bromoethyl)phthalimide (25.4 g, 0.10 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in ethanol (200 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (10 mL, ~0.20 mol) dropwise to the solution.

  • Heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application in Carvedilol Synthesis

The synthesized this compound serves as a key nucleophile in the subsequent reaction to form the core structure of Carvedilol.

Reaction with 4-(Oxiranylmethoxy)-9H-carbazole

The primary amine of this compound attacks the epoxide ring of 4-(oxiranylmethoxy)-9H-carbazole. This reaction is a classic example of nucleophilic ring-opening of an epoxide.

DOT Diagram of Carvedilol Synthesis Step:

Carvedilol_Synthesis Intermediate This compound Product Carvedilol Precursor Intermediate->Product Nucleophilic Attack Epoxide 4-(Oxiranylmethoxy)-9H-carbazole Epoxide->Product

Caption: Nucleophilic attack of the amine on the epoxide.

Experimental Protocol: Synthesis of the Carvedilol Precursor

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₈H₁₀BrNO216.0821.6 g0.10
4-(Oxiranylmethoxy)-9H-carbazoleC₁₅H₁₃NO₂239.2723.9 g0.10
IsopropanolC₃H₈O60.10300 mL-

Procedure:

  • Dissolve 4-(oxiranylmethoxy)-9H-carbazole (23.9 g, 0.10 mol) in isopropanol (300 mL) in a round-bottom flask.

  • Add this compound (21.6 g, 0.10 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol.

Final Conversion to Carvedilol

The resulting intermediate, which now contains the bromophenyl group, can be converted to Carvedilol through a subsequent reaction, typically a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction to replace the bromine atom with the desired methoxy group. However, a more common industrial approach is to use 2-(2-methoxyphenoxy)ethylamine directly.[3] The use of the bromo-intermediate may be part of an alternative or developmental route. For the purpose of this guide, we have focused on the synthesis and immediate application of the title compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediates and the final product.

Table of Expected Analytical Data:

CompoundTechniqueExpected Key Signals/Properties
This compound¹H NMR (CDCl₃)δ ~2.9-3.1 (t, 2H, CH₂-N), ~4.0-4.2 (t, 2H, O-CH₂), ~6.8-7.5 (m, 4H, Ar-H)
¹³C NMR (CDCl₃)Aromatic signals in the range of δ 110-160 ppm, aliphatic signals around δ 40 and 68 ppm.
Mass Spec (ESI+)[M+H]⁺ at m/z 216/218 (isotopic pattern for Br)
CarvedilolHPLCRetention time and peak purity consistent with a reference standard.
Melting Point114-115 °C (for the final Carvedilol product)

Workflow and Logical Relationships

The overall synthetic strategy can be visualized as a multi-step process with defined inputs and outputs at each stage.

DOT Diagram of the Overall Workflow:

Carvedilol_Workflow cluster_synthesis Synthesis of Intermediate cluster_carvedilol_synthesis Carvedilol Core Synthesis cluster_analysis Analytical Control Start 2-Bromophenol + N-(2-Bromoethyl)phthalimide Step1 Williamson Ether Synthesis Start->Step1 Intermediate_Protected Phthalimide-Protected Intermediate Step1->Intermediate_Protected Step2 Hydrazine Deprotection Intermediate_Protected->Step2 Intermediate_Final This compound Step2->Intermediate_Final Step3 Epoxide Ring Opening Intermediate_Final->Step3 QC1 QC on Intermediate: NMR, MS Intermediate_Final->QC1 Epoxide 4-(Oxiranylmethoxy)-9H-carbazole Epoxide->Step3 Carvedilol_Precursor Carvedilol Precursor Step3->Carvedilol_Precursor QC2 QC on Final Product: HPLC, MP Carvedilol_Precursor->QC2

Caption: Overall workflow for Carvedilol synthesis.

Conclusion

The use of this compound as an intermediate presents a viable pathway in the synthesis of Carvedilol. This guide provides a comprehensive framework, from the synthesis of the intermediate to its application and the necessary analytical controls. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently approach this synthetic challenge. Adherence to good laboratory practices and safety precautions is paramount throughout all experimental procedures.

References

  • European Patent Office. (2001). Intermediate for the preparation of carvedilol - EP 1375474 A2. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Carvedilol Intermediates: The Role of 4-Epoxypropanoxycarbazole in Drug Synthesis.
  • Google Patents. (n.d.). Process for the preparation of carvedilol - EP1741700B1.
  • Google Patents. (n.d.). Intermediate for the preparation of carvedilol - EP1375474A2.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.
  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - WO2009128088A2.
  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
  • TSI Journals. (n.d.). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol.
  • Semantic Scholar. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate.
  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - WO2009128088A2.
  • Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. (n.d.).
  • JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.
  • Google Patents. (n.d.). Process for the preparation of Carvedilol Form II - US8058453B2.
  • NIST. (n.d.). Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine.
  • PubChem. (n.d.). 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine.

Sources

Application Notes & Protocols: The Strategic Utility of 2-(2-Bromo-phenoxy)-ethylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Preamble: Beyond a Simple Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not merely as inert construction materials, but as strategic linchpins offering unique reactivity and pre-validated pharmacophoric features. 2-(2-Bromo-phenoxy)-ethylamine belongs to this esteemed class. Its structure, a phenoxy-ethylamine core, is a well-established motif that mimics endogenous neurotransmitters, granting it privileged access to a range of biological targets.[1][2] The addition of a bromine atom at the ortho position is not a trivial substitution; it introduces a reactive handle, transforming the molecule from a simple pharmacophore into a versatile platform for library synthesis and late-stage functionalization.[3][4] This guide elucidates the applications of this compound, moving beyond theoretical discussions to provide actionable, field-proven protocols and the strategic rationale behind them.

Part 1: Core Application in Cardiovascular Drug Synthesis

The phenoxy-ethylamine moiety is a cornerstone in the architecture of numerous adrenergic receptor modulators.[5] The most notable application for analogues of this compound is in the synthesis of beta-blockers, exemplified by the widely-used drug Carvedilol.[6][7] While commercial syntheses of Carvedilol typically employ 2-(2-methoxy-phenoxy)-ethylamine, the bromo-analogue serves as a critical starting point for generating novel derivatives with potentially altered pharmacokinetic or pharmacodynamic profiles. The bromine atom can be retained or replaced via cross-coupling reactions to explore a wider chemical space.

Workflow: Synthesis of Carvedilol Analogues

The following workflow outlines the synthesis of a Carvedilol analogue starting from this compound. This multi-step process is designed for adaptability, allowing for modifications to generate a library of related compounds.

Caption: Synthetic pathway for a bromo-analogue of Carvedilol.

Protocol 1: Synthesis of this compound via Gabriel Synthesis

This protocol is adapted from established methods for preparing phenoxy-ethylamine intermediates.[6][8] The Gabriel synthesis is chosen for its reliability in converting alkyl halides to primary amines with minimal over-alkylation byproducts.

Step A: Synthesis of 1-Bromo-2-(2-bromophenoxy)ethane

  • To a stirred solution of 2-bromophenol (1 eq.) in acetone, add anhydrous potassium carbonate (2 eq.).

  • Add 1,2-dibromoethane (3 eq.).

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography (Hexane/Ethyl Acetate).

Step B: Phthalimide Alkylation

  • Dissolve 1-bromo-2-(2-bromophenoxy)ethane (1 eq.) in N,N-Dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the mixture to 90-100°C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • The solid precipitate, N-[2-(2-Bromophenoxy)ethyl]phthalimide, is collected by filtration, washed with water, and dried.

Step C: Hydrazinolysis (Amine Deprotection)

  • Suspend the phthalimide derivative (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the suspension.

  • Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool to room temperature and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, then add a solution of NaOH to basify to pH >12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-bromophenoxy)ethyl]amino]propan-2-ol

This final step involves the nucleophilic attack of the primary amine on an epoxide, a classic and efficient method for forming the β-amino alcohol core of beta-blockers.[9][10]

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 eq.) and this compound (1.1 eq.) in a suitable solvent such as monoglyme or toluene.[8][10]

  • Heat the reaction mixture to 80°C and maintain for 8-12 hours, monitoring completion by TLC.

  • Cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final Carvedilol analogue.

Part 2: A Scaffold for Central Nervous System (CNS) Agents

The phenoxy-ethylamine structure is a known pharmacophore for ligands targeting CNS receptors, particularly adrenergic and serotonergic systems.[3][11] The dimethylated derivative, [2-(2-Bromophenoxy)ethyl]dimethylamine, has demonstrated significant binding affinity for α₂-Adrenergic and Serotonin 5-HT₂A receptors, highlighting its potential as a lead structure for developing novel CNS-active agents.[3]

Rationale: Bioisosterism and Receptor Affinity

The phenoxy-ethylamine scaffold can be viewed as a constrained analogue of endogenous neurotransmitters like norepinephrine and serotonin. This structural mimicry allows it to interact with the corresponding receptor binding pockets. The ortho-bromo substituent can influence binding affinity through steric and electronic effects and provides a vector for further chemical modification to optimize selectivity and potency.

Caption: From intermediate to a CNS-active ligand.

Protocol 3: N,N-dimethylation via Eschweiler–Clarke Reaction

The Eschweiler–Clarke reaction is a superior method for methylating primary amines as it is a reductive amination process that avoids the formation of quaternary ammonium salts, a common side product in reactions using alkyl halides.

  • To a flask, add this compound (1 eq.).

  • Add an excess of formic acid (5 eq.) and formaldehyde (37% aqueous solution, 3 eq.).

  • Heat the mixture to reflux (approx. 100°C) for 6-8 hours. Monitor CO₂ evolution, which indicates the reaction is proceeding.

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated HCl and evaporate the solution to dryness under reduced pressure to remove excess formic acid and water.

  • Dissolve the residue in water and basify with NaOH solution to pH >12.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude [2-(2-Bromophenoxy)ethyl]dimethylamine.

  • Purify via distillation or column chromatography as needed.

Quantitative Data: Receptor Binding Profile

The following data for the dimethylated derivative underscores the compound's potential in CNS drug discovery.[3]

CompoundTarget ReceptorBinding Affinity (IC₅₀)
[2-(2-Bromophenoxy)ethyl]dimethylamineα₂-Adrenergic38 nM
[2-(2-Bromophenoxy)ethyl]dimethylamineSerotonin 5-HT₂A420 nM

Part 3: Advanced Applications & Future Outlook

The true value of this compound lies in the synthetic versatility afforded by the ortho-bromo substituent. This group is not merely a placeholder but a gateway to a vast chemical space through modern cross-coupling chemistry.[12]

  • Suzuki Coupling: Reaction with boronic acids can introduce novel aryl or heteroaryl groups, profoundly altering the compound's steric and electronic properties. This is a powerful strategy for optimizing receptor selectivity or improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce rigid linkers or pharmacophoric elements, useful for probing deep receptor pockets or constructing more complex molecular architectures.

  • Buchwald-Hartwig Amination: The bromine can be replaced with a variety of amine-containing fragments, rapidly expanding a compound library.

The core scaffold has also been identified in compounds with anti-inflammatory and antimicrobial activities.[13][14] By leveraging the bromo-substituent as a synthetic handle, researchers can rapidly generate and screen libraries of novel phenoxy-ethylamine derivatives against a wide array of biological targets, accelerating the drug discovery process.[15]

References

  • LookChem. Synthesis of Carvedilol - Chempedia.[Link]

  • Google Patents.WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Google Patents.WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.[Link]

  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.[Link]

  • JETIR. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis.[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.[Link]

  • PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review.[Link]

  • PubChem. 2-[2-(2-Bromophenoxy)ethoxy]ethanamine.[Link]

  • ResearchGate. MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.[Link]

  • Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide.[Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.[Link]

  • TradeIndia. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE).[Link]

  • PubMed. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.[Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors...[Link]

  • National Institutes of Health. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.[Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.[Link]

  • European Patent Office. Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof.[Link]

  • Chemguide. Amines as nucleophiles.[Link]

  • PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010...[Link]

  • PubChem. 2-Bromophenethylamine.[Link]

Sources

Application Notes and Protocols for the Intramolecular Cyclization of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive experimental framework for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds. Specifically, it details the application of the Buchwald-Hartwig amination for the intramolecular cyclization of 2-(2-bromo-phenoxy)-ethylamine to yield 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine). This reaction is a powerful method for the construction of privileged heterocyclic systems found in numerous biologically active molecules. This document offers a detailed, step-by-step protocol, an exploration of the underlying catalytic cycle, and essential guidelines for reaction setup, safety, and product characterization.

Introduction: The Synthetic Utility of this compound

This compound is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis. Its structure incorporates a nucleophilic primary amine and an aryl bromide, pre-arranged for intramolecular cyclization reactions. This strategic placement of functional groups makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, particularly benzomorpholines. The benzomorpholine core is a key structural motif in a wide range of pharmaceuticals, exhibiting diverse biological activities. The ability to efficiently construct this scaffold is therefore of significant interest to the medicinal chemistry community.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has largely superseded harsher, classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[2][3] In the context of this compound, an intramolecular variant of this reaction provides a direct and efficient route to the benzomorpholine ring system.

Core Reaction: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cyclization, forming a C-N bond between the primary amine and the aryl bromide. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The pendant primary amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step is reductive elimination from the palladium amido complex, which forms the desired C-N bond of the benzomorpholine ring and regenerates the active Pd(0) catalyst.[4]

An unproductive side reaction that can occur is beta-hydride elimination, which would lead to the formation of hydrodehalogenated starting material.[1] The choice of a suitable bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and minimize side reactions.[2]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle of the Intramolecular Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Aryl-Pd(II)-Br Complex oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido Palladium(II) Amido Complex amine_coordination->pd_amido base_h Base-H+ amine_coordination->base_h reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Benzomorpholine reductive_elimination->product substrate This compound substrate->oxidative_addition base Base base->amine_coordination

Figure 1: Catalytic Cycle of the Intramolecular Buchwald-Hartwig Amination

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine

This protocol provides a detailed procedure for the intramolecular Buchwald-Hartwig amination of this compound.

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Supplier
This compoundC₈H₁₀BrNO216.08Synthesized in-house or Commercial
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Commercial
XantphosC₃₉H₃₂OP₂578.62Commercial
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Commercial
Anhydrous TolueneC₇H₈92.14Commercial
Diethyl EtherC₄H₁₀O74.12Commercial
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercial
Reaction Setup and Procedure

Experimental Workflow Figure 2: Experimental Workflow for Benzomorpholine Synthesis start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, Xantphos, NaOtBu, and this compound setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100 °C for 12-24 h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Extract with Diethyl Ether workup->extraction purification Purify by Flash Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: Experimental Workflow for Benzomorpholine Synthesis

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Evacuation and Backfilling: Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting
IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst or ligandEnsure reagents are of high purity and handled under strictly inert conditions. Use a freshly opened bottle of base.
Insufficient temperature or reaction timeIncrease the reaction temperature to 110 °C or extend the reaction time.
Formation of side productsPresence of oxygen or moistureEnsure the reaction is set up under a rigorously inert atmosphere with anhydrous solvents.
Incorrect ligand-to-metal ratioOptimize the ligand-to-metal ratio; typically, a 2:1 ratio of ligand to palladium is effective.
Difficulty in purificationCo-elution of product with residual catalyst/ligandUse a different solvent system for chromatography or consider a pre-purification step such as filtration through a plug of silica.

Product Characterization

The identity and purity of the synthesized 3,4-dihydro-2H-1,4-benzoxazine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methylene groups of the morpholine ring.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[7][8]

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric and may ignite upon exposure to air, particularly when dry and in the presence of organic solvents.[9][10] Handle palladium catalysts under an inert atmosphere.[11]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Toluene and diethyl ether are flammable. Perform the reaction and work-up in a well-ventilated fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[12]

References

  • Honrel. (2025, February 27).
  • SIFCO ASC.
  • Sigma-Aldrich. (2025, October 7).
  • Beilstein Journals.
  • Grokipedia.
  • Wikipedia.
  • ResearchGate. a) Scope of benzomorpholine synthesis. The reaction was carried out...
  • Fisher Scientific. (2009, September 26).
  • UW-Madison Chemistry.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemical Communications (RSC Publishing).
  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. Application Note: Structural Characterization of 3-Propylmorpholine using NMR and Mass Spectrometry.
  • Benchchem. Spectroscopic Profile of Benz[f]isoquinoline: A Technical Overview.
  • Google Patents.
  • ResearchGate. (2025, August 6). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • NIH. (2024, December 9).

Sources

Application Note: High-Purity Isolation of 2-(2-Bromo-phenoxy)-ethylamine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(2-Bromo-phenoxy)-ethylamine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The protocol details an optimized flash chromatography method designed to efficiently remove common synthesis-related impurities. We will explore the rationale behind stationary phase selection, mobile phase optimization, and the implementation of a competing amine modifier to ensure high purity and recovery. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

This compound and its derivatives are crucial building blocks in the synthesis of several active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is paramount, as residual impurities can lead to the formation of undesired side products, complicating downstream processes and potentially introducing genotoxic or carcinogenic compounds into the final API.[4] Common impurities stemming from its synthesis can include unreacted starting materials, dehalogenated byproducts, and isomers, which can be challenging to separate due to their structural similarities to the target compound.[5]

Flash column chromatography is a widely adopted technique for the purification of organic compounds in pharmaceutical research and development due to its speed and efficiency.[6] However, the basic nature of the ethylamine moiety in the target molecule presents a unique challenge. The amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product on the column.[7][8]

This application note addresses these challenges by presenting a robust purification protocol. The method employs a silica stationary phase with a modified mobile phase containing a small percentage of a competing amine, triethylamine (TEA). This approach effectively neutralizes the acidic sites on the silica, leading to symmetrical peak shapes and improved separation efficiency.[8][9]

Analyte Properties
  • Compound Name: this compound

  • Molecular Formula: C₈H₁₀BrNO[10]

  • Molecular Weight: 200.08 g/mol [10]

  • Appearance: Typically a colorless to pale yellow liquid or solid.[11][12]

  • Key Functional Groups: Primary amine, ether, brominated aromatic ring.

Chromatographic Method Development

The successful purification of this compound hinges on the careful selection of the stationary and mobile phases. The polarity of the molecule, imparted by the amine and ether groups, balanced by the hydrophobicity of the bromophenyl ring, requires a nuanced approach to achieve optimal separation from its closely related impurities.

Stationary Phase Selection

Standard silica gel is a cost-effective and versatile stationary phase for normal-phase chromatography.[13] Its polar surface interacts with polar functional groups, making it suitable for separating compounds of moderate polarity like our target molecule. The primary concern, as mentioned, is the interaction between the basic amine and acidic silanols. Alternative stationary phases like alumina or amine-functionalized silica can be considered.[8] However, deactivating the silica surface with a mobile phase modifier is often a more practical and economical solution.[9]

Mobile Phase Optimization: The Role of Triethylamine

The choice of solvent system is critical for achieving the desired separation.[14] A common starting point for compounds of "normal" polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[15] For this compound, a gradient elution with an increasing proportion of ethyl acetate in hexanes allows for the efficient removal of both less polar and more polar impurities.

To mitigate the issues of peak tailing associated with amines on silica, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[8] The TEA effectively "neutralizes" the acidic silanol groups on the silica surface, preventing strong, non-ideal interactions with the analyte and resulting in sharper, more symmetrical peaks.[8][9] A concentration of 0.1-1% TEA in the mobile phase is typically sufficient.

The optimal solvent system is first determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.25 to 0.35 for the target compound in the chosen solvent mixture.[14] This Rf range generally translates well to flash column chromatography, providing good resolution and a reasonable elution time.[14]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purification of crude this compound using automated flash chromatography.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundAutomated Flash Chromatography System
Silica Gel (40-63 µm particle size)Pre-packed silica gel column
HPLC-grade HexanesUV-Vis Detector
HPLC-grade Ethyl AcetateFraction Collector
Triethylamine (TEA), ≥99%Rotary Evaporator
Dichloromethane (for sample loading)Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC Developing ChamberUV lamp (254 nm)
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Hexanes:EtOAc + 0.5% TEA) SamplePrep 2. Sample Preparation (Dissolve in min. DCM) TLC->SamplePrep Equilibrate 3. Column Equilibration (Initial Mobile Phase) SamplePrep->Equilibrate Load 4. Sample Loading Equilibrate->Load Elute 5. Gradient Elution (0-50% EtOAc in Hexanes + 0.5% TEA) Load->Elute Detect 6. UV Detection (254 nm & 280 nm) Elute->Detect Collect 7. Fraction Collection Detect->Collect Analyze 8. TLC Analysis of Fractions Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Solvent Evaporation Pool->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. TLC Analysis for Solvent System Optimization: a. Prepare a developing chamber with a mixture of Hexanes:Ethyl Acetate (e.g., 80:20 v/v) containing 0.5% triethylamine. b. Dissolve a small amount of the crude material in dichloromethane. c. Spot the crude mixture onto a TLC plate and develop it in the prepared chamber. d. Visualize the plate under a UV lamp at 254 nm. e. Adjust the ratio of hexanes to ethyl acetate until the desired product spot has an Rf value of ~0.3.[14]

2. Sample Preparation and Loading: a. Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane. b. Alternative Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[16] This powder can then be loaded onto the column.[16]

3. Column and System Preparation: a. Select a pre-packed silica gel column appropriate for the amount of crude material (a good rule of thumb is a silica-to-crude-material ratio of 40:1 to 100:1 by weight for difficult separations).[17] b. Install the column on the automated flash chromatography system. c. Prime the pumps with the mobile phase solvents:

  • Solvent A: Hexanes + 0.5% TEA
  • Solvent B: Ethyl Acetate + 0.5% TEA d. Equilibrate the column with the initial mobile phase composition (e.g., 100% Solvent A) for at least 3-5 column volumes.

4. Chromatographic Run: a. Load the prepared sample onto the equilibrated column. For dry loading, carefully add the silica-adsorbed sample to the top of the column bed.[16] b. Set the UV detector to monitor at wavelengths where the aromatic ring is expected to absorb, typically around 254 nm and 280 nm. c. Begin the elution using the optimized gradient. A representative gradient is provided in the table below. d. Set the fraction collector to collect fractions based on the UV signal (slope and/or threshold).

5. Post-Purification Analysis and Work-up: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvents under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely. d. Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Optimized Chromatographic Parameters
ParameterValueRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective polar stationary phase for normal-phase separations.[13]
Column Size Dependent on sample mass (e.g., 40 g silica for 1 g crude)Ensures sufficient resolving power and prevents column overloading.[17]
Mobile Phase A Hexanes + 0.5% (v/v) TriethylamineNon-polar component of the mobile phase. TEA is added to prevent peak tailing of the amine.[8][9]
Mobile Phase B Ethyl Acetate + 0.5% (v/v) TriethylaminePolar modifier to elute the compound. TEA maintains consistent deactivation of silica.
Flow Rate 40 mL/min (for a 40 g column)Provides a balance between separation efficiency and run time.
Detection UV at 254 nm and 280 nmAromatic ring provides strong chromophore for UV detection.[18]
Gradient Elution 0-10 min: 5% B; 10-30 min: 5-50% B; 30-35 min: 50% BGradually increasing polarity elutes impurities and then the target compound, improving resolution.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Insufficient TEA concentration; strong interaction with silica.Increase TEA concentration in the mobile phase to 1-2%. Ensure the column is thoroughly equilibrated with the TEA-containing mobile phase.[8][9]
Poor Resolution Inappropriate solvent system; column overloading.Re-optimize the gradient on TLC to maximize the separation between spots. Reduce the amount of sample loaded onto the column.[17]
Product Not Eluting Mobile phase is not polar enough; compound decomposed on silica.Increase the final concentration of ethyl acetate in the gradient. Test compound stability on a small amount of silica before running the full column.[7]
Co-elution of Impurities Impurities have very similar polarity to the product.Employ a shallower gradient to improve separation. Consider an alternative chromatographic mode like reversed-phase HPLC if impurities are difficult to resolve.[5][19]
Low Recovery Irreversible adsorption to silica; product is volatile.Ensure adequate TEA is used. After pooling fractions, concentrate carefully on the rotary evaporator at a moderate temperature and vacuum.

Conclusion

The protocol detailed in this application note presents a reliable and efficient method for the purification of this compound using automated flash chromatography. The key to success lies in the deactivation of the silica stationary phase with triethylamine, which overcomes the common challenges associated with purifying basic amines. By following the systematic approach of TLC optimization, appropriate sample loading, and gradient elution, researchers can consistently obtain this valuable intermediate in high purity and yield, facilitating the advancement of downstream synthetic and drug development programs.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • LinkedIn. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. YouTube.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • National Center for Biotechnology Information. (n.d.). 2-Bromophenethylamine. PubChem.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Cheméo. (n.d.). Ethylamine, 2-((p-bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl- (CAS 3565-72-8).
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Scribd. (n.d.). HPLC Column Troubleshooting Guide.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Wilds Research Group. (2023, March 13). Flash Column Chromatography. YouTube.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • National Center for Biotechnology Information. (n.d.). 2-Bromoethylamine. PubChem.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(2-Methoxy Phenoxy)-Ethylamine.
  • ChemicalBook. (2025, July 4). 2-(2-Methoxyphenoxy)ethylamine.
  • Royal Society of Chemistry. (n.d.). Three photochromic materials based on POMs and viologens for UV probing, visual detection of metal ions and amine detection. CrystEngComm.
  • Matrix Scientific. (n.d.). 2-(4-Bromo-2-methoxyphenoxy)-ethylamine.
  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • BenchChem. (2025, November). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine. PubChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene.
  • PubMed. (2017, August 5). UV-induced electron transfer between triethylamine and 5-bromo-2'-deoxyuridine. A puzzle concerning the photochemical debromination of labeled DNA.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the full characterization of 2-(2-Bromo-phenoxy)-ethylamine. As a key intermediate in synthetic chemistry, analogous to precursors for active pharmaceutical ingredients (APIs) like Carvedilol and Tamsulosin[1][2], its structural integrity, purity, and stability are paramount. This guide moves beyond a simple listing of techniques, offering detailed protocols and the scientific rationale behind methodological choices. We will cover spectroscopic, chromatographic, and thermal analysis techniques, providing a self-validating framework for researchers to confirm identity, quantify purity, and assess the physicochemical properties of this compound.

Introduction and Physicochemical Overview

This compound is an organic compound featuring a brominated aromatic ring, an ether linkage, and a primary amine. This combination of functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of the bromine atom provides a unique isotopic signature for mass spectrometry, while the aromatic and aliphatic protons offer clear signals in NMR spectroscopy.

The initial step in any analytical workflow is to understand the fundamental properties of the molecule. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale / Source
IUPAC Name 2-(2-bromophenoxy)ethan-1-amineStandard nomenclature
Molecular Formula C₈H₁₀BrNOCalculated from structure
Molecular Weight 216.08 g/mol Calculated from atomic weights
Monoisotopic Mass 214.99456 DaCalculated, critical for high-resolution MS
Appearance Predicted: Colorless to pale yellow oil or low-melting solidBased on analogs like 2-(2-methoxyphenoxy)ethylamine[3][4]
Predicted pKa ~8.6 (Amine)Estimated based on aliphatic amines
Predicted LogP ~2.1Estimated using cheminformatics tools

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable amine (-NH₂) protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT sequence to differentiate CH, CH₂, and CH₃ groups).

    • Acquire for 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Ar-H (4 protons)6.8 - 7.6Multiplets (m)4H112 - 155
-O-CH₂-~4.1Triplet (t)2H~68
-CH₂-NH₂~3.1Triplet (t)2H~41
-NH₂1.5 - 2.5 (variable)Broad Singlet (br s)2HN/A

Rationale: The aromatic region will show complex splitting due to the ortho, meta, and para relationships between the protons and the two different substituents (Br and O-R). The ether-linked methylene (-O-CH₂-) is deshielded by the adjacent oxygen, shifting it downfield. The amine-linked methylene (-CH₂-NH₂) is slightly less deshielded. The amine protons are exchangeable and often appear as a broad signal.[5]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering powerful confirmation of the elemental formula. The fragmentation pattern gives clues about the molecule's structure, and the presence of bromine provides a definitive isotopic signature.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Use positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500. A high-resolution instrument (like TOF or Orbitrap) is recommended to confirm the exact mass.

Expected Results:

  • Isotopic Pattern: The most critical diagnostic feature will be a pair of peaks for the molecular ion [M+H]⁺ with approximately equal intensity, separated by 2 m/z units. This is due to the natural abundance of the bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Expected Ions:

    • [M+H]⁺ at m/z 215.9/217.9

    • A potential fragment from the loss of the amine group (NH₃) at m/z 199/201.

    • A key fragment from cleavage of the C-O ether bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is ideal for the rapid identification of key functional groups present in the molecule. It works by detecting the vibrational frequencies of bonds, which are unique to the type of bond and its environment.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Perform a background correction and identify characteristic absorption bands.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 3400N-H StretchPrimary Amine (-NH₂)A doublet of medium intensity confirms the primary amine.[6]
3050 - 3100C-H StretchAromaticConfirms the presence of the phenyl ring.
2850 - 2960C-H StretchAliphatic (-CH₂-)Confirms the ethyl chain.
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)Further confirmation of the amine group.
1450 - 1500C=C StretchAromatic RingStrong absorptions characteristic of the benzene ring.
1220 - 1260C-O-C Stretch (Aryl-Alkyl Ether)EtherStrong, characteristic band for the aryl ether linkage.[7]
1000 - 1100C-N StretchAliphatic AmineConfirms the carbon-nitrogen bond.
550 - 650C-Br StretchAryl BromideConfirms the presence of the bromine substituent.

Chromatographic Analysis for Purity Determination

Causality: While spectroscopy confirms identity, chromatography is essential for determining the purity of the compound. High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities arising from synthesis or degradation.

Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 90% A) to retain the compound.

    • Ramp to a higher organic percentage (e.g., 90% B) over 15-20 minutes to elute the compound and more nonpolar impurities.

    • Hold at high organic for a column wash, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 220 nm and 275 nm. The DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Sample Preparation: Prepare a stock solution of the compound in 50:50 Water:Acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Self-Validation: The protocol is self-validating through the use of a DAD. If the peak for this compound is pure, the UV-Vis spectrum will be identical at the upslope, apex, and downslope of the peak. This provides a high degree of confidence in the purity assessment.

Integrated Analytical Workflow

A logical, sequential workflow ensures that all aspects of the compound's characterization are covered efficiently. The identity of the material must be confirmed before quantitative purity and stability studies are undertaken.

G cluster_0 Identity Confirmation cluster_1 Purity & Functional Groups cluster_2 Physicochemical Properties MS Mass Spec (MS) Verify MW & Isotope Pattern NMR NMR Spectroscopy Confirm Structure & Connectivity MS->NMR Confirms Mass HPLC HPLC-UV/DAD Quantify Purity & Impurities NMR->HPLC Confirms Structure FTIR FTIR Spectroscopy Verify Functional Groups NMR->FTIR Cross-validates Functional Groups Thermal Thermal Analysis (TGA/DSC) Assess Stability & Melting Point HPLC->Thermal Ensures Pure Sample

Caption: Integrated workflow for compound characterization.

Thermal Analysis

Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition profile, and melting point of a substance.[8] This is critical for defining storage and handling conditions.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.

    • Use an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis:

    • TGA Curve: Analyze the percent weight loss vs. temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

    • DSC Curve: Analyze the heat flow vs. temperature. A sharp endothermic peak indicates the melting point. Exothermic events may indicate decomposition or other phase transitions.

Safety and Handling

Based on analogous compounds, this compound should be handled with care.

  • Hazards: Likely to be corrosive and harmful if swallowed, causing skin burns and serious eye damage.[9][10] The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Keep in a tightly sealed container in a cool, dry place under an inert atmosphere, as amines can be sensitive to air and CO₂.[4]

References

  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1938). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • NIST. (n.d.). Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • PubMed. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Retrieved from [Link]

  • ResearchGate. (2025). HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Scribd. (n.d.). 2.2.34. Thermal Analysis. European Pharmacopoeia 11. Retrieved from [Link]

  • Sci-Hub. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • Pharos. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • OSTI.GOV. (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. Retrieved from [Link]

  • NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 2-(2-Alkoxy-phenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Step-by-Step Synthesis of 2-(2-Alkoxy-phenoxy)ethylamine Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-(2-alkoxy-phenoxy)ethylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of several high-impact active pharmaceutical ingredients (APIs). Most notably, this structure is integral to Carvedilol, a non-selective beta/alpha-1 blocker used in the management of heart failure and hypertension, and Tamsulosin, an α1a-selective alpha blocker for treating benign prostatic hyperplasia.[1][2][3] The efficacy of these drugs is directly tied to the precise molecular architecture provided by this intermediate.

The synthesis of 2-(2-alkoxy-phenoxy)ethylamines, while conceptually straightforward, presents distinct challenges for process chemists. The core objectives are to maximize yield and purity while maintaining operational safety and cost-effectiveness, particularly for industrial-scale production. Key challenges include preventing side reactions, such as the formation of bis-ether impurities, and avoiding the use of hazardous reagents that complicate commercial manufacturing.[1][4]

This guide provides a detailed exploration of the prevalent and field-proven synthetic routes to this valuable intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and strategies for process optimization.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule fundamentally requires the formation of two key bonds: a C-O ether linkage and a C-N amine linkage. The order and method of these bond formations define the primary synthetic strategies. The most common and logical disconnection begins with a readily available 2-alkoxyphenol, such as guaiacol (2-methoxyphenol).[5][6]

G Target 2-(2-Alkoxyphenoxy)ethylamine Intermediate1 1-Halo-2-(2-alkoxyphenoxy)ethane Target->Intermediate1 C-N Bond Formation (e.g., Gabriel Synthesis) Intermediate3 2-(2-Alkoxyphenoxy)acetonitrile Target->Intermediate3 Nitrile Reduction Intermediate4 N-[2-(2-Alkoxyphenoxy)ethyl]acetamide Target->Intermediate4 Amide Hydrolysis SM1 2-Alkoxyphenol (e.g., Guaiacol) Intermediate1->SM1 C-O Ether Bond Formation (Williamson Synthesis) SM2 1,2-Dihaloethane Intermediate1->SM2 C-O Ether Bond Formation (Williamson Synthesis) Intermediate2 N-[2-(2-alkoxyphenoxy)ethyl]phthalimide Intermediate2->Intermediate1 SN2 Alkylation SM3 Potassium Phthalimide Intermediate2->SM3 SN2 Alkylation Intermediate3->SM1 Williamson Synthesis SM4 Haloacetonitrile Intermediate3->SM4 Williamson Synthesis Intermediate4->SM1 Ring Opening SM5 2-Alkyloxazoline Intermediate4->SM5 Ring Opening

Caption: General retrosynthetic pathways for 2-(2-alkoxy-phenoxy)ethylamine.

This guide will focus on two robust and widely applied methodologies:

  • Route A: The Williamson-Gabriel Pathway: A classic, sequential approach involving Williamson ether synthesis followed by a Gabriel synthesis to install the amine. This route is renowned for producing high-purity primary amines.[4][7]

  • Route B: The Oxazoline Ring-Opening Pathway: A convergent method where the 2-alkoxyphenol opens a 2-alkyloxazoline ring, forming an amide intermediate that is subsequently hydrolyzed.[8]

Route A: The Williamson-Gabriel Pathway

This two-stage approach is the most frequently cited method in patent literature due to its reliability and the high purity of the final product. It systematically builds the molecule by first forming the ether backbone and then introducing the amine functionality while preventing common side reactions like over-alkylation.[9]

Stage 1: Williamson Ether Synthesis of 1-Halo-2-(2-alkoxyphenoxy)ethane

Principle & Rationale: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[10][11] In this step, the phenolic proton of a 2-alkoxyphenol is removed by a base to generate a nucleophilic phenoxide. This phenoxide then displaces a halide from a 1,2-dihaloethane. Using a large excess of the dihaloethane, which can also serve as the solvent, minimizes the formation of the bis-etherified byproduct, 1,2-bis(2-alkoxyphenoxy)ethane.[1]

G cluster_reactants Reactants cluster_products Product R1 2-Alkoxyphenol plus1 + R1->plus1 R2 1,2-Dihaloethane (Excess) plus1->R2 arrow Base (e.g., NaOH, KOH) Heat R2->arrow P1 1-Halo-2-(2-alkoxyphenoxy)ethane arrow->P1

Caption: Stage 1: Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-Chloro-2-(2-methoxyphenoxy)ethane

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-methoxyphenol (guaiacol) (1.0 eq) and a significant excess of 1,2-dichloroethane (which also acts as the solvent).

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide (1.1-1.5 eq) portion-wise, ensuring the temperature does not exceed 40-50°C.

  • Reaction: Heat the biphasic mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dichloroethane. The resulting crude 1-chloro-2-(2-methoxyphenoxy)ethane can often be used directly in the next step or purified further by vacuum distillation.[4]

Stage 2: Gabriel Synthesis of the Primary Amine

Principle & Rationale: Direct amination of the halo-intermediate from Stage 1 with ammonia would lead to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as an ammonia surrogate.[12] The nitrogen in phthalimide is deprotonated to form a potent nucleophile that displaces the halide. Because the resulting N-alkylphthalimide's nitrogen lone pair is delocalized by two adjacent carbonyl groups, it is non-nucleophilic and does not undergo further alkylation.[9] The primary amine is then liberated in a final hydrolysis step.

G cluster_step1 Step 2a: Alkylation cluster_step2 Step 2b: Hydrolysis I1 1-Halo-2-(2-alkoxyphenoxy)ethane plus + I1->plus KP Potassium Phthalimide plus->KP arrow1 DMF Heat KP->arrow1 I2 N-Alkylphthalimide Intermediate arrow1->I2 I2_2 N-Alkylphthalimide Intermediate arrow2 KOH, H2O (or N2H4) Target 2-(2-Alkoxyphenoxy)ethylamine arrow2->Target I2_2->arrow2

Caption: Stage 2 Workflow: Gabriel Synthesis.

Experimental Protocol: Alkylation and Hydrolysis

  • Alkylation:

    • Charge a reaction vessel with the crude 1-chloro-2-(2-alkoxyphenoxy)ethane (1.0 eq), potassium phthalimide (1.05-1.2 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4][7]

    • Heat the mixture to 100-120°C and maintain for 5-8 hours until the starting halide is consumed (monitor by TLC/GC).

    • Cool the reaction mixture and quench by pouring it into cold water to precipitate the N-[2-(2-alkoxyphenoxy)ethyl]phthalimide intermediate.

    • Filter the solid, wash with water, and dry.

  • Hydrolysis (Basic):

    • Suspend the dried phthalimide intermediate in a mixture of water and a suitable solvent like ethanol.

    • Add a stoichiometric excess of potassium hydroxide (e.g., 4-5 eq).[4]

    • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the disappearance of the solid intermediate and the formation of the product.

    • Cool the reaction mixture. The potassium phthalate byproduct will precipitate or be dissolved in the aqueous layer.

    • Extract the desired amine product into an organic solvent (e.g., toluene, dichloromethane).

    • Wash the combined organic extracts, dry over a suitable agent (e.g., K2CO3), and concentrate under vacuum.

    • The final product can be purified by vacuum distillation or by crystallization, as it can exist as a solid.[4]

Application Notes & Causality:

  • Solvent Choice: DMF is an excellent solvent for the SN2 alkylation step as it effectively solvates the potassium cation, leaving the phthalimide anion highly nucleophilic.[13]

  • Hydrolysis Method: While basic hydrolysis with KOH is effective, an alternative is the Ing-Manske procedure using hydrazine (N₂H₄).[7][14] Hydrazine is highly efficient, forming a stable phthalhydrazide precipitate, but it is also acutely toxic and carcinogenic, making the basic hydrolysis route preferable from a safety standpoint, especially at scale.[15]

Route B: The Oxazoline Ring-Opening Pathway

This strategy represents a more convergent approach. It begins with the same 2-alkoxyphenol but utilizes a 2-alkyloxazoline as the C2-N source. The phenoxide attacks the oxazoline ring to form an N-acylated intermediate, which is then simply hydrolyzed to yield the final amine.

Principle & Rationale: The reaction of a phenol with a 2-alkyloxazoline, such as 2-methyloxazoline, at high temperature leads to the formation of an N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide.[8] This reaction proceeds through nucleophilic attack of the phenoxide at the C5 position of the oxazoline ring, leading to ring opening. The resulting amide is a stable intermediate that can be isolated and subsequently hydrolyzed under acidic conditions to cleave the acetyl group and liberate the primary amine.[8] This route avoids the use of phthalates and hazardous reagents like hydrazine.

G R1 2-Alkoxyphenol Intermediate N-[2-(2-Alkoxyphenoxy)ethyl]acetamide R1->Intermediate Heat (e.g., 160°C) No Solvent plus + R2 2-Methyloxazoline R2->Intermediate Product 2-(2-Alkoxyphenoxy)ethylamine Intermediate->Product Acidic Hydrolysis (e.g., HCl, H2O)

Caption: Oxazoline Ring-Opening Pathway.

Experimental Protocol: Two-Step Synthesis via Amide Intermediate

  • Amide Formation:

    • In a flask equipped for high-temperature reaction, mix 2-methoxyphenol (guaiacol) (1.0 eq) and 2-methyloxazoline (1.0 eq).[8]

    • Heat the neat mixture to approximately 160°C for 18-24 hours.

    • Cool the reaction mixture to about 90°C and pour it into water to precipitate the solid N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide.

    • Collect the solid by filtration, wash with water, and dry. This intermediate is often pure enough for the next step.

  • Amide Hydrolysis:

    • Reflux the N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide intermediate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 5N HCl) for 3-5 hours.[8]

    • After cooling, adjust the pH of the solution to 8-9 with a 30% NaOH solution. This neutralizes the HCl and deprotonates the amine hydrochloride salt, liberating the free amine.

    • The product will separate as an oily layer. Extract the product with a suitable organic solvent like toluene.

    • Evaporate the solvent and purify the resulting 2-(2-methoxy-phenoxy)ethylamine by vacuum distillation.

Application Notes & Causality:

  • Efficiency: This route is atom-economical as it avoids protecting groups like phthalimide.

  • Conditions: The initial ring-opening requires high thermal energy, which may not be suitable for sensitive substrates. The subsequent acid hydrolysis is a standard and robust transformation.

  • Safety: This method is advantageous as it avoids highly toxic reagents like hydrazine and potentially hazardous reducing agents like LiAlH₄ that would be required for a nitrile reduction pathway.[4]

Quantitative Data Summary and Comparison

ParameterRoute A: Williamson-GabrielRoute B: Oxazoline Ring-Opening
Starting Materials 2-Alkoxyphenol, 1,2-Dihaloethane, K-Phthalimide2-Alkoxyphenol, 2-Alkyloxazoline
Key Reagents NaOH/KOH, DMF, KOH/HydrazineHCl, NaOH
Temperature Range 80-120°C160°C (Step 1), Reflux (Step 2)
Typical Overall Yield ~60-75%~55-65%[8]
Key Advantages Well-established, high purity, avoids over-alkylation.Convergent, avoids phthalates and toxic reagents.
Key Considerations Multi-step, uses toxic DMF, potential hazard with hydrazine.High temperature needed, requires amide hydrolysis.

Troubleshooting and Impurity Profile Management

A critical aspect of synthesizing pharmaceutical intermediates is controlling the impurity profile.

  • 1,2-bis(2-alkoxyphenoxy)ethane: This is the most common impurity in the Williamson ether synthesis step (Route A, Stage 1).[1] It arises from the product of the first alkylation reacting with another molecule of the phenoxide.

    • Mitigation: Use a large excess of the 1,2-dihaloethane to statistically favor the mono-alkylation product. A phase-transfer catalyst can sometimes improve selectivity at lower temperatures.

  • Incomplete Hydrolysis: In both routes, incomplete hydrolysis of the phthalimide or acetamide intermediates can lead to impurities in the final product.

    • Mitigation: Ensure sufficient reaction time and an adequate stoichiometric ratio of the hydrolyzing agent (acid or base). Monitor the reaction to completion using TLC or GC.

  • Reagent Safety: Reagents such as hydrazine, DMF, and strong bases like NaH (used in some alternative nitrile-reduction routes) present significant handling risks.[4][15]

    • Mitigation: Always conduct a thorough safety review before selecting a synthetic route. Whenever possible, choose routes that employ less hazardous materials, such as the Oxazoline pathway or the basic hydrolysis variant of the Gabriel synthesis.

Conclusion

The synthesis of 2-(2-alkoxy-phenoxy)ethylamine intermediates is a well-understood process with several viable synthetic routes.

  • For laboratory-scale synthesis where purity is the primary driver, the Williamson-Gabriel pathway remains the gold standard. Its sequential nature allows for the isolation and purification of intermediates, leading to a final product of very high quality.

  • For industrial production , the Oxazoline Ring-Opening pathway presents a compelling alternative. It is more convergent and avoids the use of toxic phthalates and hydrazine, aligning better with the principles of green chemistry and process safety. The high-temperature requirement is a manageable engineering challenge at scale.

The choice of synthesis ultimately depends on a careful evaluation of scale, purity requirements, cost of raw materials, and, most importantly, safety and environmental considerations.

References

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-potential-impurities-in-key-intermediates-of-carvedilol-a--adrenergic-receptor.pdf]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/the-chemistry-behind-tamsulosin-understanding-its-key-precursor/]
  • Contente, M. L., et al. (2018). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 16, 6224-6231. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01456a]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Carvedilol Intermediates: The Role of 4-Epoxypropanoxycarbazole in Drug Synthesis. Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/carvedilol-intermediates-the-role-of-4-epoxypropanoxycarbazole-in-drug-synthesis/]
  • Roldán, V. N., et al. (2021). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 25(3), 595-604. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00532]
  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [URL: https://www.researchgate.net/publication/287163353_Synthesis_and_characterization_of_potential_impurities_in_key_intermediates_of_Carvedilol_A_b-adrenergic_receptor]
  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [URL: https://pubmed.ncbi.nlm.nih.gov/18306291/]
  • Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 219-225. [URL: https://pubmed.ncbi.nlm.nih.gov/21834769/]
  • Chen, C., et al. (2006). Process for preparation of tamsulosin and its derivatives. Google Patents. EP1734036A1. [URL: https://patents.google.
  • Reddy, M. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents. WO2009128088A2. [URL: https://patents.google.
  • Reddy, M. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents. WO2009128088A2 (alternative link). [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2009128088]
  • Trinka, P., et al. (2006). Process for preparation of carvedilol. Google Patents. US20060167077A1. [URL: https://patents.google.
  • Xu, G., et al. (2021). Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents. CN113861047B. [URL: https://patents.google.
  • Langes, C., et al. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents. EP1506156A1. [URL: https://patents.google.
  • WIPO. (2009). WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2009128088]
  • Various Authors. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]
  • Various Authors. (n.d.). Gabriel Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.052]
  • Wikipedia. (n.d.). Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. [URL: https://deanchem.umd.umich.edu/experiments/06_williamson_ether.pdf]
  • J&K Scientific LLC. (2022). Williamson Ether Synthesis. [URL: https://www.jk-sci.com/williamson-ether-synthesis_30]
  • Wikipedia. (n.d.). Guaiacol. [URL: https://en.wikipedia.org/wiki/Guaiacol]
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [URL: https://nroer.gov.in/55ab34ff81fccb4902c60183/file/5b33796516b51c01751130d5]
  • L.S. College, Muzaffarpur. (2020). Gabriel synthesis. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/GABRIEL%20SYNTHESIS.pdf]
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.05%3A_Synthesis_of_Amines/Gabriel_Synthesis]
  • ChemicalBook. (2023). Guaiacol: Preparation, applications and toxicity. [URL: https://www.chemicalbook.
  • Ashenhurst, J. (2022). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2013/03/12/the-gabriel-synthesis/]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
  • Sent-Gank, A., et al. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 60(15), 8243-8248. [URL: https://www.researchgate.
  • Daugulis, O., et al. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 134(1), 67-69. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3329400/]
  • Wang, Y., et al. (2024). Preparation and Characterization of Guaiacol-Furfuramine Benzoxazine and Its Modification of Bisphenol A-Aniline Oxazine Resin. Polymers, 16(6), 783. [URL: https://pubmed.ncbi.nlm.nih.gov/38543088/]
  • Li, W., et al. (2017). A Redox-Neutral Catechol Synthesis. Nature Communications, 8, 14227. [URL: https://scholarcommons.usf.edu/cgi/viewcontent.cgi?article=2257&context=chem_facpub]
  • Correlating Chemistry of Catechols and Amines. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reaction-Pathways-in-Catechol-Primary-Amine-A-on-Waite/1f2c2e0a2e5d7a8d5f3a0d9b8c7e6a5c3d1e2f9b]
  • Kondo, T., et al. (2000). Process of producing catechol derivatives. Google Patents. US6080895A. [URL: https://patents.google.

Sources

Application Notes and Protocols for the N-alkylation of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Alkylated Aryloxy-ethylamines

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, enabling the construction of more complex and functionally diverse molecules.[1][2] Specifically, the aryloxy-ethylamine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to precisely introduce alkyl substituents on the nitrogen atom of 2-(2-Bromo-phenoxy)-ethylamine allows for the systematic modulation of a compound's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies.

Mechanistic Considerations in N-Alkylation

The N-alkylation of a primary amine, such as this compound, is typically a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

A critical aspect of this reaction is the management of over-alkylation.[3] The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation event, which would lead to the formation of a tertiary amine.[4] In some cases, this can proceed further to form a quaternary ammonium salt.[5] Strategies to favor selective mono-alkylation include the careful control of stoichiometry, slow addition of the alkylating agent, and the choice of appropriate reaction conditions.[1][2]

Experimental Workflow for N-Alkylation

The successful N-alkylation of this compound requires careful consideration of several key parameters, including the choice of base, solvent, temperature, and alkylating agent.

workflow General Workflow for N-Alkylation of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve this compound and Base in Anhydrous Solvent add_alkylating Add Alkylating Agent Dropwise (Control Stoichiometry) prep_amine->add_alkylating Under Inert Atmosphere (N2/Ar) stir_reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_alkylating->stir_reaction quench_reaction Quench Reaction (e.g., with water or sat. aq. NH4Cl) stir_reaction->quench_reaction Upon Completion extract_product Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench_reaction->extract_product wash_organic Wash Organic Layer (Water, Brine) extract_product->wash_organic dry_concentrate Dry (Na2SO4/MgSO4) and Concentrate wash_organic->dry_concentrate purify_product Purify by Flash Column Chromatography dry_concentrate->purify_product

Sources

Application Notes and Protocols for 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-(2-Bromo-phenoxy)-ethylamine

This compound and its analogs are valuable intermediates in medicinal chemistry and drug development. These molecules are frequently utilized in the synthesis of a variety of pharmaceutical agents, including beta-adrenergic blockers and other therapeutic compounds.[1][2] Their utility stems from the reactive nature of the ethylamine moiety and the specific physicochemical properties imparted by the substituted phenoxy group.[3][4][5] Given its role as a key building block, a thorough understanding of its proper handling and storage is paramount to ensure laboratory safety, experimental integrity, and the well-being of research personnel.

This guide provides a detailed overview of the best practices for the handling and storage of this compound, drawing upon safety data for closely related structural analogs. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.

Hazard Identification and Safety Profile

Primary Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage upon contact.[6][7][8][9][10][11][12][13]

  • Harmful if Swallowed: May cause burns to the upper digestive and respiratory tracts.[10][14]

  • Potential for Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[8]

Physicochemical and Toxicological Summary (Based on Analogs)

PropertyAnticipated Value/CharacteristicRationale / Source
Physical State Liquid or Oil[7][11][15]
Appearance Colorless to light yellow[7][11]
Odor Amine-like[11]
Boiling Point High, likely >200°C at atmospheric pressure[15][16]
Solubility Likely sparingly soluble in water, soluble in organic solvents[15][16]
Stability Generally stable under recommended storage conditions[6][8]
Incompatibilities Strong oxidizing agents[6][8][14]
Hazardous Decomposition Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6][10][14]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous situations.

Recommended Storage Protocol:

  • Container: Store in the original, tightly sealed container.[6][7][17]

  • Atmosphere: For long-term storage or for high-purity grades, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from air exposure.[7]

  • Location: Keep in a dry, cool, and well-ventilated place.[6][7][16] Designate a "Corrosives Area" for storage.[6][7]

  • Temperature: Store at room temperature, away from direct sunlight and sources of heat or ignition.[15][16]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][8][14]

  • Security: Store in a locked cabinet or area with restricted access.[6][8][10]

Logical Flow for Chemical Storage

cluster_storage Storage Protocol for this compound Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log If Intact Quarantine/Return Quarantine/Return Inspect->Quarantine/Return If Damaged Store Store in Designated Location (Cool, Dry, Ventilated, Secure) Log->Store Segregate Segregate from Incompatibles (e.g., Oxidizing Agents) Store->Segregate

Caption: Workflow for receiving and storing this compound.

Handling Procedures and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, stringent handling procedures must be followed to prevent exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors or mists.[6][7][17] Ensure the fume hood has adequate airflow.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6][14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a crucial barrier against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.To prevent skin contact and burns.[9][14]
Eye/Face Protection Safety goggles and a face shield.To protect against splashes that could cause severe eye damage or blindness.[6][9][10]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemically resistant apron or suit.[9][10]To prevent skin contact.[9][10]
Respiratory Protection Not typically required when handled in a fume hood. If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6][14]To prevent inhalation of harmful vapors or mists.[6][14]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure, such as setting up a chemical reaction.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Clear the work area of any unnecessary items.

    • Have spill cleanup materials readily available.

  • Dispensing the Reagent:

    • Secure the stock bottle of this compound.

    • Slowly and carefully open the container.

    • Use a clean, dry pipette or syringe to transfer the required amount of the liquid to your reaction vessel.

    • Perform all transfers over a secondary containment tray to catch any potential drips or spills.

    • Tightly reseal the stock bottle immediately after use.

  • During the Reaction:

    • Keep the reaction vessel within the fume hood.

    • Monitor the reaction for any signs of unexpected changes.

  • Post-Procedure:

    • Quench the reaction safely if required by your specific protocol.

    • Clean all contaminated glassware and equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Dispose of waste in a designated, properly labeled hazardous waste container.[6][7][8]

  • De-gowning:

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8][10]

Safe Handling Workflow Diagram

cluster_workflow Safe Handling Workflow cluster_safety Continuous Safety Measures Prep Preparation: - Don PPE - Verify Fume Hood - Prepare Spill Kit Dispense Dispense Reagent: - In Fume Hood - Use Secondary Containment Prep->Dispense React Conduct Experiment Dispense->React Cleanup Cleanup & Waste Disposal: - Decontaminate Glassware - Dispose of Waste Properly React->Cleanup DeGown Remove PPE & Wash Hands Cleanup->DeGown EngineeringControls Engineering Controls: Fume Hood, Eyewash Station PPE Personal Protective Equipment

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8][9][10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][8][9][10][11]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8][9][10]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize (with caution): For small spills, and only if you are trained to do so, you may consider cautiously neutralizing with a suitable agent for corrosive amines.

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.[6][11]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[6][8]

Application in Synthesis: A Note for Drug Development Professionals

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, related structures like 2-(2-alkoxy phenoxy) ethylamine are key precursors for drugs such as Carvedilol and Tamsulosin.[4][5] The primary amine provides a nucleophilic site for reaction with electrophiles, allowing for its incorporation into larger molecular scaffolds. The brominated phenyl ring offers a site for further functionalization through cross-coupling reactions or other transformations, providing a versatile platform for generating compound libraries for drug discovery programs.

References

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(2-Bromophenyl)ethylamine.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • Echemi. 2-(4-BROMO-2,6-DIMETHYL-PHENOXY)-ETHYLAMINE Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(4-Bromophenoxy)-N,N-dimethylethylamine.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET: Ethanamine, 2-bromo-, hydrobromide.
  • National Center for Biotechnology Information. 2-(2-Bromo-6-methoxy-phenyl)-1-methyl-ethylamine. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis.
  • National Center for Biotechnology Information. 2-Bromoethylamine. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. The Synthetic Workhorse: A Comparative Guide to 2-Bromoethylamine and Its Alternatives in Drug Discovery.
  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(5), 572.
  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • National Toxicology Program (NTP). (2010). LLNA BrdU-ELISA Test Method: ICCVAM Recommended Protocol.
  • National Center for Biotechnology Information. 2-Bromophenethylamine. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflammatory Agents.
  • Nanjing Finechem Holding Co.,Limited. 2-(2-Methoxphenoxyl)Ethylamine. Retrieved from Nanjing Finechem Holding Co.,Limited.
  • National Center for Biotechnology Information. 2-(2-Ethoxyphenoxy)ethylamine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Bromo-phenoxy)-ethylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, which typically proceeds via a Williamson ether synthesis pathway. The guidance is structured to address common issues from reaction setup to product purification, ensuring you can systematically diagnose and resolve challenges to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or I'm only recovering starting materials. What are the most likely causes?

Low or no product formation in a Williamson ether synthesis typically points to one of three core issues: inefficient deprotonation of the phenol, poor nucleophilic attack, or suboptimal reaction conditions.[1][2]

  • Inefficient Deprotonation: 2-Bromophenol must be converted to the more nucleophilic 2-bromophenoxide ion. If the base is too weak or used in insufficient amounts, the equilibrium will favor the starting alcohol, halting the reaction.[2] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, but for stubborn reactions, a stronger base like sodium hydride (NaH) may be required.[1][2]

  • Poor Substrate Reactivity/Steric Hindrance: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[3][4][5][6] The bromine atom at the ortho position of the phenol increases steric bulk around the nucleophilic oxygen, potentially slowing the reaction.[7][8][9] The electrophile, typically a 2-haloethylamine (e.g., 2-bromoethylamine or 2-chloroethylamine), is a primary halide and is generally ideal for SN2 reactions.[3][4]

  • Inappropriate Solvent Choice: The solvent plays a critical role. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1][3] They effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive phenoxide anion, which accelerates the reaction.[10] Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]

Troubleshooting Flowchart for Low Yield

Below is a systematic workflow to diagnose the cause of low reaction yield.

G cluster_start cluster_diagnosis cluster_solution start Low or No Product check_base 1. Verify Base Strength & Stoichiometry (e.g., K₂CO₃, NaOH, NaH) start->check_base check_solvent 2. Confirm Solvent Choice (Polar Aprotic: DMF, Acetonitrile?) check_base->check_solvent Base OK? sol_base Solution: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions check_base->sol_base Issue Found check_conditions 3. Review Reaction Temp. & Time (50-100°C, 1-8 hours typical) check_solvent->check_conditions Solvent OK? sol_solvent Solution: - Switch to anhydrous DMF or DMSO - Consider Phase Transfer Catalyst check_solvent->sol_solvent Issue Found check_sterics 4. Assess Steric Hindrance Factors check_conditions->check_sterics Conditions OK? sol_conditions Solution: - Increase temperature gradually - Extend reaction time, monitor by TLC check_conditions->sol_conditions Issue Found sol_sterics Solution: - Use a less hindered electrophile if possible - This is an inherent challenge check_sterics->sol_sterics Issue Found

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Q2: I am observing significant side-product formation. What are the common competing reactions?

Several side reactions can reduce the yield of your desired product. For this specific synthesis, the main culprits are N-alkylation, elimination of the electrophile, and intramolecular cyclization.

  • N-alkylation vs. O-alkylation: If you start with 2-aminoethanol and deprotonate with a strong base, you form a dianion. The alkoxide is generally a better nucleophile than the amide, favoring the desired O-alkylation. However, if using a pre-formed 2-haloethylamine with your phenoxide, the free amine on the product can react with another molecule of the halo-reagent, leading to di-alkylation and polymerisation byproducts. A common strategy to avoid this is to use a starting material with a protected amine, such as N-Boc-2-bromoethylamine or by using a Gabriel synthesis approach with potassium phthalimide.[11][12]

  • E2 Elimination: The phenoxide is a strong base as well as a nucleophile.[10] It can promote an E2 elimination reaction with the 2-haloethylamine electrophile to form ethenamine (which is unstable and polymerizes) or aziridine, instead of the desired SN2 substitution.[3] While primary halides are less prone to elimination than secondary or tertiary ones, this pathway can still compete, especially at higher temperatures.[3][10]

  • Intramolecular Cyclization: The product, this compound, contains a nucleophilic amine and an electrophilic carbon on the brominated ring. Under certain conditions, particularly with a strong base or high heat post-synthesis, an intramolecular SNAr reaction could occur, leading to a cyclized byproduct. However, this is generally less common than the other side reactions mentioned. A more likely intramolecular reaction involves the starting 2-haloethylamine, which can cyclize to form an aziridinium intermediate.[13][14]

Comparative Table of Reaction Pathways
Reaction Pathway Reactants Product Conditions Favoring this Pathway
Desired SN2 (O-Alkylation) 2-Bromophenoxide + 2-HaloethylamineThis compoundPrimary alkyl halide, polar aprotic solvent, moderate temp (50-100 °C).[1][3][4]
Side Reaction: E2 Elimination 2-Bromophenoxide + 2-HaloethylamineEthenamine/Aziridine + H₂OHigh temperatures, sterically hindered base/nucleophile.[3][10]
Side Reaction: N-Alkylation Product + 2-HaloethylamineDimer/Polymer byproductsExcess 2-haloethylamine, unprotected amine on product.[15]
Side Reaction: C-Alkylation 2-Bromophenoxide + 2-HaloethylamineRing-alkylated phenolLess common, but can occur. Favored by certain solvents.[1][3]

Experimental Protocols for Troubleshooting

Protocol 1: Optimizing Base and Solvent Conditions

This protocol is designed to ensure complete formation of the phenoxide nucleophile, a critical step for achieving a high yield.

  • Flask Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum or in an oven. Assemble it hot and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition (Anhydrous Conditions):

    • To the flask, add 2-bromophenol (1.0 eq).

    • Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per 1 g of phenol).[1]

    • Stir the solution at room temperature.

  • Base Addition:

    • Option A (Strong Base): Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and hydrogen gas is evolved. Ensure proper ventilation.

    • Option B (Milder Base): Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). This is safer but may require higher temperatures.[2]

  • Phenoxide Formation: Allow the mixture to stir at room temperature (or 0 °C for NaH) until gas evolution ceases (for NaH) or for 30 minutes (for K₂CO₃), indicating complete formation of the 2-bromophenoxide.

  • Electrophile Addition: Slowly add your ethylamine source (e.g., 2-bromoethylamine hydrobromide, 1.1 eq) to the phenoxide solution. If using the hydrobromide salt, an extra equivalent of base is required to neutralize the HBr.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture, carefully quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 2: Phase Transfer Catalysis (PTC) for Improved Reactivity

PTC is an excellent technique when dealing with reactions between two phases, such as a solid base (K₂CO₃) and an organic solution, or an aqueous base and an organic solution. It can significantly accelerate slow, sterically hindered reactions.[16][17]

  • Reaction Setup: In a round-bottom flask, combine 2-bromophenol (1.0 eq), the alkylating agent (e.g., 2-chloroethylamine hydrochloride, 1.1 eq), and an organic solvent (e.g., toluene or dichloromethane).

  • Add Base and Catalyst: Add a concentrated aqueous solution of NaOH (e.g., 30-50%, 3.0 eq) and a catalytic amount (5-10 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[16]

  • Reaction: Stir the biphasic mixture vigorously at 50-80 °C. The catalyst will transport the hydroxide to the organic phase to deprotonate the phenol, and then transport the phenoxide to react with the alkyl halide.[16]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, separate the organic layer, wash with water and brine, dry, and concentrate. The product can then be purified by column chromatography.

Visualizing the PTC Mechanism

G Phenol_org 2-Br-Ph-OH (Organic Phase) Phenoxide_Q_org Q⁺ ⁻O-Ph-Br (Organic Phase) NaOH_aq Na⁺ OH⁻ (Aqueous Phase) TBAB_org Q⁺Br⁻ (Catalyst) NaOH_aq->TBAB_org Phase Transfer TBAB_org->Phenol_org Deprotonation AlkylHalide_org Cl-CH₂CH₂NH₂ (Organic Phase) Phenoxide_Q_org->AlkylHalide_org SN2 Attack Product_org Product (Organic Phase) Product_org->TBAB_org Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis in the Williamson ether synthesis.

References

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide. (n.d.). PTC Organics. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009). Google Patents.
  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PMC - NIH. Retrieved from [Link]

  • The effect of steric hinderance on the SN2 mechanism. (2020, June 24). YouTube. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved from [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014, October 12). Quora. Retrieved from [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009). Google Patents.
  • Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine. (2020). Google Patents.
  • Ethylamine, 2-bromo-, hydrobromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022, November 28). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis Mechanism. (n.d.). graduation.escoffier.edu. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]

  • Intramolecular Cyclization Side Reactions. (2016). ResearchGate. Retrieved from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2009). ResearchGate. Retrieved from [Link]

  • S N 2 reaction followed by an intramolecular cyclization. (n.d.). ResearchGate. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

  • A convenient way for the synthesis of mono N-alkylated ethanolamine. (n.d.). ChemRxiv. Retrieved from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Phenoxyethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols. As you navigate the complexities of organic synthesis, this resource will serve as a practical field guide, grounded in established chemical principles and validated experimental practices.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when approaching the synthesis of 2-phenoxyethylamine.

Q1: What are the most common synthetic routes to prepare 2-phenoxyethylamine?

A1: The two most prevalent and reliable methods for the synthesis of 2-phenoxyethylamine are the Gabriel Synthesis and the Mitsunobu Reaction . The Gabriel synthesis offers a classic and robust approach, particularly for producing pure primary amines with a minimal risk of over-alkylation.[1] The Mitsunobu reaction provides a powerful alternative, especially when starting from an alcohol, by enabling a one-pot conversion with stereochemical inversion.[2]

Q2: My starting material is 2-phenoxyethanol. Which synthetic route is more direct?

A2: If your starting material is 2-phenoxyethanol, the Mitsunobu reaction is the more direct pathway. This reaction is specifically designed to convert primary and secondary alcohols into a variety of functional groups, including amines (via an imide intermediate).[3] The Gabriel synthesis, on the other hand, typically requires an alkyl halide as a starting material, which would necessitate an additional step to convert 2-phenoxyethanol to 2-phenoxyethyl bromide.

Q3: What are the primary safety concerns when synthesizing 2-phenoxyethylamine?

A3: 2-Phenoxyethylamine is a hazardous substance that can cause severe skin burns and eye damage.[4] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis may also involve flammable solvents and reactive reagents, so all procedures should be conducted in a well-ventilated fume hood. For specific safety information on the reagents used, always consult the Safety Data Sheets (SDS).

Q4: How can I purify the final 2-phenoxyethylamine product?

A4: The most common method for purifying 2-phenoxyethylamine is vacuum distillation . Due to its relatively high boiling point (approximately 101-103 °C at 4 mmHg), distillation under reduced pressure is necessary to prevent decomposition. The purity of the distilled product can be assessed by gas chromatography (GC) and spectroscopic methods such as NMR.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-phenoxyethylamine via the Gabriel and Mitsunobu reactions.

Gabriel Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of N-(2-phenoxyethyl)phthalimide (Intermediate) 1. Inefficient alkylation: The reaction between potassium phthalimide and 2-phenoxyethyl bromide may be slow. 2. Poor quality of potassium phthalimide: The reagent may have degraded due to moisture. 3. Side reactions: Elimination reactions of the alkyl halide can compete with the desired substitution.1. Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Using a polar aprotic solvent like DMF can accelerate the reaction.[5] 2. Use freshly prepared or properly stored potassium phthalimide: Ensure the reagent is anhydrous. 3. Use a primary alkyl halide: The Gabriel synthesis works best with primary alkyl halides to minimize elimination.[1]
Low yield of 2-phenoxyethylamine (Final Product) 1. Incomplete hydrolysis of the phthalimide intermediate: The cleavage of the N-alkylphthalimide can be sluggish. 2. Difficult separation of the product from phthalhydrazide: The byproduct of hydrazine-mediated hydrolysis can be challenging to remove completely.[1]1. Ensure complete hydrolysis: For the Ing-Manske procedure (hydrazine hydrate), ensure sufficient reflux time.[6] For acidic or basic hydrolysis, stronger conditions or longer reaction times may be needed, but be mindful of potential side reactions with the product. 2. Improve work-up procedure: After hydrolysis with hydrazine, the phthalhydrazide precipitate should be thoroughly filtered and washed to maximize the recovery of the amine from the filtrate.
Presence of impurities in the final product 1. Unreacted starting materials: Incomplete reaction can leave residual 2-phenoxyethyl bromide or N-(2-phenoxyethyl)phthalimide. 2. Over-alkylation (less common with Gabriel): While the Gabriel synthesis is designed to prevent this, trace amounts of secondary amines could form under certain conditions.1. Monitor reaction progress: Use thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. 2. Purify the final product: Vacuum distillation is highly effective for removing less volatile impurities.
Mitsunobu Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of N-(2-phenoxyethyl)phthalimide (Intermediate) 1. Decomposition of reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can be unstable. 2. Low acidity of the nucleophile: Phthalimide's pKa is suitable, but inefficient deprotonation can slow the reaction. 3. Formation of byproducts: The reaction of the azodicarboxylate with the alcohol can form an undesired side product.[7]1. Use fresh or properly stored reagents: Ensure the quality of DEAD or DIAD. 2. Pre-form the betaine: Adding DEAD to triphenylphosphine before the addition of the alcohol and nucleophile can sometimes improve yields.[7] 3. Consider alternative reagents: Using modified azodicarboxylates like di-(4-chlorobenzyl)azodicarboxylate (DCAD) can simplify byproduct removal.[7]
Difficult purification of the intermediate 1. Presence of triphenylphosphine oxide (TPPO): This is a major byproduct of the Mitsunobu reaction and can be difficult to separate.[8] 2. Residual hydrazine dicarboxylate: The reduced form of DEAD/DIAD also needs to be removed.[8]1. Chromatography: Column chromatography is often necessary to separate the product from TPPO. 2. Use of polymer-supported reagents: Employing polymer-bound triphenylphosphine allows for the easy removal of the phosphine oxide by filtration.[9] 3. Crystallization: If the product is a solid, recrystallization can be an effective purification method.
Low yield of 2-phenoxyethylamine (Final Product) 1. Incomplete hydrolysis of the phthalimide intermediate: Similar to the Gabriel synthesis, the cleavage step can be a bottleneck.1. Follow the recommendations for the Gabriel synthesis hydrolysis troubleshooting.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-phenoxyethylamine.

Method 1: Gabriel Synthesis

This two-step process begins with the formation of N-(2-phenoxyethyl)phthalimide, followed by its hydrolysis to yield the desired primary amine.

Step 1: Synthesis of N-(2-phenoxyethyl)phthalimide

  • Reagents and Materials:

    • Potassium phthalimide

    • 2-Phenoxyethyl bromide[10]

    • N,N-Dimethylformamide (DMF), anhydrous[5]

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

    • Add 2-phenoxyethyl bromide (1.05 equivalents) to the solution.

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water.

    • Dry the N-(2-phenoxyethyl)phthalimide in a vacuum oven.

Step 2: Hydrolysis of N-(2-phenoxyethyl)phthalimide (Ing-Manske Procedure)

  • Reagents and Materials:

    • N-(2-phenoxyethyl)phthalimide

    • Hydrazine hydrate[6]

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, suspend N-(2-phenoxyethyl)phthalimide (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.[11]

    • Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

    • Combine the filtrate and the washings, and remove the ethanol under reduced pressure to obtain the crude 2-phenoxyethylamine.

Method 2: Mitsunobu Reaction

This one-pot synthesis directly converts 2-phenoxyethanol to the phthalimide-protected intermediate.

  • Reagents and Materials:

    • 2-Phenoxyethanol

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[12]

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanol (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, keeping the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • The crude product, N-(2-phenoxyethyl)phthalimide, can be purified by column chromatography on silica gel.

    • The purified intermediate is then hydrolyzed using the Ing-Manske procedure described in Method 1, Step 2.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methods described.

gabriel_synthesis start 2-Phenoxyethyl bromide + Potassium Phthalimide intermediate N-(2-phenoxyethyl)phthalimide start->intermediate Alkylation (SN2) in DMF product 2-Phenoxyethylamine intermediate->product Hydrolysis (Hydrazine)

Caption: Gabriel Synthesis Workflow for Phenoxyethylamine.

mitsunobu_reaction start 2-Phenoxyethanol + Phthalimide intermediate N-(2-phenoxyethyl)phthalimide start->intermediate Mitsunobu Reaction reagents PPh3, DEAD/DIAD in THF reagents->intermediate product 2-Phenoxyethylamine intermediate->product Hydrolysis (Hydrazine)

Caption: Mitsunobu Reaction Pathway to Phenoxyethylamine.

Characterization of 2-Phenoxyethylamine

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.[4]

  • Boiling Point: 101-103 °C at 4 mmHg.

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methylene groups, and the amine protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons.[13]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and the C-O ether linkage.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-phenoxyethylamine (137.18 g/mol ).[14]

References

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

  • New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. Retrieved January 22, 2026, from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved January 22, 2026, from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-Phenoxyethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • A simple modification of the known preparation procedure of 2-Phenoxyethyl bromides providing high yields. (2018). Sciact. Retrieved January 22, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). ReactionFlash. Retrieved January 22, 2026, from [Link]

  • Multinuclear (1H, 13C and 15N) Magnetic Resonance Spectroscopy and Substituent Effects on N-Phenoxyethylanilines. (2002). Zeitschrift für Naturforschung B. Retrieved January 22, 2026, from [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009). Google Patents.
  • Phenoxyethylamine. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

  • 2-Phenylethyl bromide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • FTIR spectra for 2-Phenoxyethanol at concentration (0.01, 0.02, and...). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]

  • Gabriel Synthesis. (2025, February 25). YouTube. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction - reaction mechanism and experimental procedure. (2024, October 12). YouTube. Retrieved January 22, 2026, from [Link]

  • 2-Phenoxyethylamine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Phthalimide, N-(2-bromoethyl). (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • A method of modifying a macromolecular system. (2007). Google Patents.
  • Phthalimide synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • 2): FTIR spectrum of phenylethylamine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ethanol, 2-phenoxy-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2-Bromo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols to address challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 2-bromophenol with a protected or unprotected 2-bromoethylamine derivative. Based on this, common impurities include:

  • Unreacted Starting Materials: 2-bromophenol (acidic) and the 2-bromoethylamine precursor.

  • Solvent Residues: Depending on the synthesis, you may find residual solvents like Dimethylformamide (DMF), toluene, or acetonitrile.

  • Byproducts: Side reactions can lead to impurities such as bis-arylated products where the amine has reacted with two equivalents of the aryl bromide.

Q2: My this compound appears as a discolored oil or solid. What causes this and how can I fix it?

A2: Discoloration, often yellow or brown, is common with amines and can be caused by oxidation or the presence of minor, highly colored impurities.[1] Amines are susceptible to air oxidation, which can be accelerated by light and heat. The purification methods detailed in this guide, such as column chromatography or recrystallization, are effective at removing these colored impurities. For storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dry place.[2]

Q3: Is it better to purify this compound as a free base or as a salt?

A3: Both approaches have merit and the best choice depends on the primary purification challenge.

  • Free Base: Purifying the free base is suitable for methods like distillation and standard column chromatography (with a basic modifier).

  • Salt Form (e.g., Hydrochloride): Converting the amine to its hydrochloride (HCl) salt often dramatically improves its crystallinity, making recrystallization a highly effective method for achieving excellent purity.[3] The salt is typically less soluble in non-polar organic solvents, which can be exploited for purification. The free base can be easily regenerated by treatment with a mild base after purification.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Problem 1: Poor Separation and Streaking during Silica Gel Column Chromatography

Root Cause Analysis: This is a classic issue when purifying basic compounds like amines on standard silica gel. The silica surface contains acidic silanol groups (Si-OH) which can strongly and irreversibly bind to the basic amine, leading to significant tailing (streaking), poor separation, and even loss of the compound on the column.

Solutions & Scientific Rationale:

SolutionRationale
Add a Competing Base to the Mobile Phase By adding a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent, you effectively "cap" the acidic silanol sites.[4] This prevents your target amine from binding strongly, allowing it to elute properly and resulting in sharper peaks.
Use a Deactivated Stationary Phase Instead of standard silica, use a stationary phase with a less acidic surface. Options include basic alumina or commercially available amine-functionalized silica columns.[4] These materials eliminate the problematic acid-base interaction from the start.
Switch to Reverse-Phase Chromatography If normal-phase continues to be problematic, reverse-phase chromatography is an excellent alternative.[4] In this technique, the amine is often protonated with an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) in the mobile phase (typically water/acetonitrile or water/methanol), which can lead to very sharp peaks and excellent separation.

Troubleshooting Workflow for Column Chromatography:

Caption: Troubleshooting logic for amine purification by chromatography.

Problem 2: Oiling Out or No Crystal Formation During Recrystallization

Root Cause Analysis: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This usually happens if the solution is supersaturated or if the cooling process is too rapid. A complete failure to form crystals often means too much solvent was used or the wrong solvent system was chosen.

Solutions & Scientific Rationale:

SolutionRationale
Optimize the Solvent System A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] For this compound, consider solvent mixtures like heptane/ethyl acetate or toluene/heptane. Perform small-scale solubility tests to find the ideal system.
Convert to a Salt As previously mentioned, converting the amine to its hydrochloride or hydrobromide salt can significantly enhance its ability to form a stable crystal lattice.[3] Dissolve the crude amine in a solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Then, perform the recrystallization on the salt.
Ensure Slow Cooling Rapid cooling promotes precipitation rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath to maximize yield.[6]
Induce Crystallization If no crystals form in a supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization.
In-Depth Purification Protocols
Protocol 1: Purification by Flash Column Chromatography (Free Base)

This protocol is designed for purifying the amine free base and incorporates a basic modifier to ensure good separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Eluent Preparation: Prepare a mobile phase of hexane and ethyl acetate. Add 1% triethylamine (Et₃N) to the ethyl acetate portion of your eluent system to neutralize the silica.

  • Column Packing: Pack a silica gel column with your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Ensure the column is packed uniformly without air bubbles.

  • Loading the Sample: Adsorb the dissolved crude sample onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example, you might run a gradient from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Diagram for Flash Chromatography:

G A Dissolve Crude Amine in DCM B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Pack Column with Hex/EtOAc + 1% Et3N C->D E Elute with Gradient D->E F Collect & Monitor Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

Caption: Step-by-step workflow for amine purification via chromatography.

Protocol 2: Purification by Recrystallization (as HCl Salt)

This protocol is highly effective for removing both colored impurities and closely related side products.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the amine hydrochloride salt should form immediately. Continue adding the HCl solution until no more precipitate is observed.

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove non-basic impurities.

  • Solvent Selection: Perform small-scale tests to find a suitable recrystallization solvent for the salt. A mixture of ethanol and water, or isopropanol and heptane, is often a good starting point.[6]

  • Recrystallization: Transfer the crude salt to a flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) to fully dissolve the solid.

  • Slowly add the "poor" solvent (e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Isolation and Drying: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Appendix: Identifying Common Impurities

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for assessing purity.

ImpurityKey ¹H NMR Signals (in CDCl₃)How to Remove
2-Bromophenol A broad singlet for the phenolic -OH (typically > 5 ppm), characteristic aromatic signals.Acid-base extraction (wash organic layer with aq. NaOH) or chromatography.
Residual Solvents DMF: Singlets around 8.0, 2.9, and 2.7 ppm. Toluene: Aromatic signals around 7.2 ppm and a methyl singlet around 2.3 ppm.[7]Removal under high vacuum.
Triethylamine (Et₃N) A quartet around 2.5 ppm and a triplet around 1.0 ppm.[8]Can be removed by co-evaporation with a higher boiling point solvent like toluene or by a dilute acid wash.

Note: Chemical shifts can vary slightly based on concentration and sample matrix.

References
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • Nasr, G. G. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Goon, N. A., Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 20100416. [Link]

  • Chemistry Stack Exchange. (n.d.). Purifying a polar amine by column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy)

Sources

Technical Support Center: Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.

Synthesis Overview

The synthesis of this compound is a multi-step process that is crucial for the preparation of various pharmaceutical compounds. A common and robust synthetic route involves two key transformations: a Williamson ether synthesis to form the phenoxy-ethyl bond, followed by a Gabriel synthesis to introduce the primary amine functionality while avoiding over-alkylation. This method offers good control and generally provides high yields when optimized.

The overall synthetic scheme is as follows:

  • Step 1: O-Alkylation (Williamson Ether Synthesis) : 2-Bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon unit with a leaving group and a protected amine. A common electrophile is N-(2-bromoethyl)phthalimide.

  • Step 2: Deprotection (Gabriel Amine Synthesis) : The phthalimide protecting group is removed, typically via hydrazinolysis, to liberate the desired primary amine, this compound.

Below is a visual representation of this synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis (Deprotection) 2-Bromophenol 2-Bromophenol Intermediate N-[2-(2-Bromophenoxy)ethyl]phthalimide 2-Bromophenol->Intermediate 1. Base 2. N-(2-bromoethyl)phthalimide Base Base N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide Product This compound Intermediate->Product Hydrazine Intermediate->Product Byproduct Phthalhydrazide Intermediate->Byproduct Hydrazine Hydrazine G 2-Bromophenoxide 2-Bromophenoxide (Ambident Nucleophile) O-Alkylation Desired Product (Ether Linkage) 2-Bromophenoxide->O-Alkylation Favored in polar aprotic solvents (e.g., DMF) C-Alkylation Side Product (C-C Bond) 2-Bromophenoxide->C-Alkylation Can occur in protic solvents

Caption: O- vs. C-alkylation of the 2-bromophenoxide intermediate.

Problem 2: Presence of multiple products after the amination/deprotection step
Potential Cause Diagnostic Check Proposed Solution
Incomplete reaction Check for the presence of the starting N-[2-(2-Bromophenoxy)ethyl]phthalimide in the crude product via TLC or LC-MS.Increase the reaction time or the amount of hydrazine hydrate. Ensure the reaction is maintained at a sufficient temperature (reflux).
Formation of di- and tri-substituted amines This is unlikely with the Gabriel synthesis but can occur if alternative amination methods (e.g., using ammonia) are employed. Analyze the product mixture by GC-MS or LC-MS.Stick to the Gabriel synthesis protocol to ensure the formation of the primary amine exclusively.
Incomplete removal of phthalhydrazide byproduct The byproduct is a solid precipitate. If it remains in the final product, it will be visible and can be detected by NMR.After the reaction, ensure the mixture is cooled sufficiently to allow for complete precipitation of the phthalhydrazide. Wash the precipitate thoroughly with a suitable solvent to recover any trapped product.
Problem 3: Product is an oil and difficult to purify
Potential Cause Diagnostic Check Proposed Solution
Residual solvent Analyze a sample by ¹H NMR to check for characteristic solvent peaks.Ensure the product is thoroughly dried under high vacuum.
Presence of impurities Run TLC in various solvent systems to assess purity. Analyze by LC-MS or GC-MS to identify impurities.Purification by column chromatography on silica gel is often effective. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) can be used. Alternatively, the amine can be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(2-Bromophenoxy)ethyl]phthalimide
  • To a stirred suspension of 2-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF), add N-(2-bromoethyl)phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Suspend the N-[2-(2-Bromophenoxy)ethyl]phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate. Wash the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

References

  • Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis. The Royal Society of Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Moravian University. Available at: [Link]

  • Phthalimide, N-(2-bromoethyl). Organic Syntheses Procedure. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • β-BROMOETHYLPHTHALIMIDE. Organic Syntheses Procedure. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Scientific Research Publishing. Available at: [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. Available at: [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Gabriel synthesis. L.S.College, Muzaffarpur. Available at: [Link]

  • Gabriel Synthesis. J&K Scientific LLC. Available at: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. Available at: [Link]

  • Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses Procedure. Available at: [Link]

  • 2-Bromophenol. PubChem. Available at: [Link]

  • Ethylamine Properties, Reactions, and Applications. Safrole. Available at: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.

Preventing degradation of 2-(2-Bromo-phenoxy)-ethylamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we move beyond generic storage advice to provide a deeper understanding of the potential degradation pathways and offer practical, field-tested solutions to prevent them. Our goal is to empower you with the knowledge to maintain the purity and reactivity of your material from the moment it arrives in your lab to its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][2][3][4] This minimizes exposure to the three primary degradation catalysts: oxygen, light, and moisture.

Q2: I've noticed my sample of this compound has developed a yellowish or brownish tint over time. What does this indicate?

A2: Color change is a common visual indicator of degradation, often due to oxidation of the amine functional group.[5][6] While slight discoloration may not always equate to significant impurity for all applications, it warrants immediate purity verification by methods such as TLC, HPLC, or GC-MS before use.

Q3: Can I store this compound in a plastic container?

A3: It is strongly advised to use glass containers, specifically Type I borosilicate amber glass. Plastic containers can be permeable to air and moisture and may contain plasticizers or other additives that could leach into the compound, potentially catalyzing degradation or introducing impurities.

Q4: My recent synthesis using stored this compound resulted in a significantly lower yield. Could degradation be the cause?

A4: Yes, this is a classic symptom of reactant degradation. The primary amine is a key reactive site; its oxidation or side-reactions will reduce the concentration of the active starting material, leading to lower yields. Furthermore, degradation byproducts can sometimes interfere with or inhibit the desired reaction. Purity re-assessment of the stored material is the recommended first step.

Q5: How can I quickly check the purity of my stored sample?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check.[7] By comparing the stored sample to a fresh or previously validated batch on the same plate, the presence of new spots (impurities) or significant streaking can indicate degradation. For quantitative analysis, HPLC or GC-MS is recommended.[8]

Troubleshooting Degradation Issues

This section provides a structured approach to identifying and resolving problems related to the stability of this compound.

Issue 1: Unexpected Impurities Detected in QC Analysis (e.g., HPLC, GC-MS)
  • Probable Cause: The compound is likely undergoing degradation. The key functional groups susceptible to degradation are the primary amine (oxidation) and the ether linkage (hydrolysis).

  • Investigative Logic:

    • Review Storage Conditions: Confirm that the material was stored under the recommended inert atmosphere, refrigerated, and protected from light.[1][2][9]

    • Analyze Impurity Profile: The molecular weights and fragmentation patterns of the impurities from MS analysis can provide clues to the degradation pathway. For example, an increase in mass corresponding to the addition of oxygen atoms suggests oxidation. The presence of 2-bromophenol would strongly suggest hydrolysis of the ether bond.

    • Evaluate Container Integrity: Check the container seal for any signs of compromise that could have allowed air or moisture ingress.

Logical Troubleshooting Workflow

G start Low Yield or Impurity Detected check_purity Assess Purity (TLC, HPLC, GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_material Proceed with Experiment is_pure->use_material Yes troubleshoot Troubleshoot Degradation is_pure->troubleshoot No check_storage Review Storage Conditions (Temp, Inert Gas, Light) troubleshoot->check_storage check_handling Review Handling Procedures (e.g., frequent opening) check_storage->check_handling re_purify Consider Re-purification (e.g., Column Chromatography) check_handling->re_purify re_purify->use_material If Successful disposal Discard Material if Severely Degraded re_purify->disposal If Unsuccessful

Caption: Troubleshooting workflow for addressing suspected degradation.

Understanding and Preventing Degradation Pathways

The molecular structure of this compound contains three key regions susceptible to chemical degradation. Understanding these vulnerabilities is the foundation of effective prevention.

Oxidation of the Primary Amine
  • Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be catalyzed by trace metal impurities and light, leading to a complex mixture of products including imines, aldehydes, and polymeric materials.[5][6][10] This is often the primary cause of discoloration.

  • Prevention Protocol:

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace oxygen.[4]

    • Aliquoting: Upon receiving a new bottle, consider dividing it into smaller, single-use aliquots. This minimizes the frequency of opening the main container, thereby reducing its exposure to air and moisture.

    • Desiccation: Store containers within a desiccator, particularly in humid environments, to minimize water vapor which can accelerate oxidation.[11]

Hydrolysis of the Ether Linkage
  • Mechanism: The ether bond (C-O-C) is generally stable but can be susceptible to cleavage under acidic conditions.[12][13][14][15] If the compound is stored in the presence of acidic impurities or exposed to an acidic environment, water can hydrolyze the ether, yielding 2-bromophenol and ethanolamine.

  • Prevention Protocol:

    • Material Compatibility: Ensure storage containers and any handling equipment (spatulas, syringes) are clean, dry, and free of acidic residues.

    • pH Neutrality: Avoid co-storage with volatile acidic compounds. The storage environment should be neutral.

Potential Degradation Pathways Diagram

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway mol Main Compound oxidized_products Oxidized Amine Products (Imines, Aldehydes, etc.) mol->oxidized_products O2, light, metal ions hydrolysis_products 2-Bromophenol + Ethanolamine mol->hydrolysis_products H₂O, H⁺

Caption: Key degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of purity.

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar solution of a reference standard (a new batch or a sample with confirmed purity), if available.

  • Spotting: Using a capillary tube, spot a small amount of the sample and reference solutions onto the baseline, ensuring the spots are small and distinct.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate; this may require optimization). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots in the sample lane, which are not present in the reference lane, indicates impurities from degradation.

Summary of Recommended Storage & Handling
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation reactions.[1][2][4]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation of the amine group.[4]
Container Tightly Sealed, Amber GlassPrevents ingress of O₂/moisture; protects from light-catalyzed degradation.
Light Store in the DarkPrevents photochemical degradation.
Handling Aliquot into smaller quantitiesMinimizes repeated exposure of the bulk material to the atmosphere.
Co-storage Segregate from acids/oxidizersPrevents reaction with incompatible chemicals.[2][9][16]

References

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine (CID 1713005). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Sexton, A., & Rochelle, G. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, 1179-1185.
  • Carneiro, J. S. A., et al. (2020). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air. ChemSusChem, 13(14), 3631-3641.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Fytianos, K., & Stefanidis, S. (2021). An Experimental Assessment on the Impact of Amine Concentration on the Oxidative Degradation of Amines. Applied Sciences, 11(16), 7436.
  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]

  • Borecka, M., et al. (2021). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 28(28), 36933–36951.
  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 156-165.
  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Sexton, A. J. (2008). Amine oxidation in CO₂ capture processes.
  • Sboarina, M., et al. (2019). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 62(23), 10793–10811.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

  • Al-Hadhrami, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability, 15(13), 10563.
  • PubChem. (n.d.). 2-Bromoethylamine (CID 7851). National Center for Biotechnology Information. Retrieved from [Link]

  • Kestur, U. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6543–6547.
  • Lepaumier, H., et al. (2013). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 37, 1880-1887.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Cheméo. (n.d.). 2-((p-Bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethylethylamine (CAS 3565-72-8). Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Bromo-substituted Phenoxyethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-substituted phenoxyethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success and efficiency of your synthetic endeavors.

I. Introduction to Synthetic Strategies

The synthesis of bromo-substituted phenoxyethylamines typically involves the formation of an ether linkage between a bromo-substituted phenol and a protected 2-aminoethanol derivative, followed by deprotection. The most common approach is the Williamson ether synthesis, a reliable and versatile method.[1][2] However, variations in starting materials and reaction conditions can lead to several predictable, and often avoidable, pitfalls.

This guide will focus on troubleshooting the key steps:

  • O-Alkylation (Williamson Ether Synthesis)

  • Protecting Group Strategies

  • Demethylation of Methoxy Precursors

  • Purification and Characterization

II. Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: O-Alkylation (Williamson Ether Synthesis)
FAQ 1: My Williamson ether synthesis is giving a very low yield. What are the most likely causes?

Low yields in this reaction are often traced back to issues with reactants, reaction conditions, or competing side reactions.

Troubleshooting Checklist:

  • Purity of Starting Materials:

    • Bromo-phenol: Ensure your bromo-phenol is free from impurities, especially other nucleophiles that could compete in the reaction.

    • Alkylating Agent: 2-Bromoethylamine hydrobromide is a common choice, but its purity is crucial.[3] It is a hydrobromide salt and must be neutralized in situ or used with a sufficient excess of base to free the amine for subsequent protection or to deprotonate the phenol.[4]

    • Solvent: Ensure the use of an anhydrous solvent, as water can interfere with the base and the formation of the phenoxide.

  • Reaction Conditions:

    • Base: A base of appropriate strength is critical for the complete deprotonation of the phenol to form the more nucleophilic phenoxide.[2] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and outcome.

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination, especially with secondary or sterically hindered alkyl halides.[2][5] A moderate temperature (e.g., 60-80 °C) is often a good starting point.[4]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

FAQ 2: I am observing the formation of a significant amount of C-alkylated product instead of the desired O-alkylated ether. How can I improve the selectivity?

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][6] The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions.[7][8]

Key Factors Influencing Selectivity:

FactorFavors O-AlkylationFavors C-AlkylationRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO)[7][9]Protic solvents (e.g., water, ethanol)[7]Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack and thus promoting reaction at the ring.[7]
Counter-ion Larger, "softer" cations (e.g., Cs⁺, K⁺)Smaller, "harder" cations (e.g., Li⁺, Na⁺)Harder cations associate more tightly with the "hard" oxygen atom, potentially favoring C-alkylation.
Temperature Lower temperaturesHigher temperaturesHigher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.

To favor O-alkylation:

  • Use an aprotic polar solvent like DMF or acetonitrile.

  • Employ a base with a larger counter-ion, such as potassium carbonate or cesium carbonate.

  • Maintain a moderate reaction temperature and monitor the reaction to avoid prolonged heating.

Section 2: Protecting Group Strategies
FAQ 3: Why do I need to protect the amine in 2-bromoethylamine, and what are the best protecting groups to use?

The primary amine in 2-bromoethylamine is nucleophilic and can react with the alkyl halide starting material, leading to self-condensation and polymerization. Protecting the amine prevents these side reactions.[10]

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages/Disadvantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA, HCl)[10]Stable to a wide range of conditions, but sensitive to strong acids.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions; not suitable if other reducible groups are present.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., piperidine)[10]Stable to acidic conditions, allowing for orthogonal protection strategies.[10]

Choosing the Right Protecting Group: The ideal protecting group is one that is stable to the conditions of the Williamson ether synthesis (basic, moderate heat) and can be removed without affecting other functional groups in the molecule, such as the bromo-substituent.[11][12] The Boc group is a very common and effective choice for this synthesis.

Section 3: Demethylation of Methoxy Precursors
FAQ 4: I am starting with a bromo-methoxy-substituted precursor and need to demethylate it to the phenol. My reaction with boron tribromide (BBr₃) is messy and gives a low yield. What can I do to improve this step?

Demethylation of aryl methyl ethers is a common transformation, but it can be challenging.[13] Boron tribromide is a powerful Lewis acid for this purpose, but its high reactivity requires careful handling.[13][14]

Troubleshooting BBr₃ Demethylation:

  • Reaction Temperature: BBr₃ reactions are highly exothermic. It is crucial to start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.[13] This helps to control the reaction rate and minimize side reactions.

  • Stoichiometry: While theoretically one equivalent of BBr₃ can cleave up to three ether linkages, it is often necessary to use a slight excess to drive the reaction to completion.[14]

  • Work-up Procedure: Quenching the reaction with water or methanol can be vigorous and lead to the formation of insoluble boron salts, which can trap the product.[13][15]

    • Recommended Quench: Slowly add the reaction mixture to a rapidly stirred mixture of ice and water. This helps to dissipate the heat and hydrolyze the boron intermediates more effectively.

    • Extraction: After quenching, adjust the pH to be acidic to ensure the amine is protonated and soluble in the aqueous layer, while the phenol product can be extracted into an organic solvent. Alternatively, basifying the solution will allow for extraction of the free amine. The choice depends on the overall properties of your molecule.

  • Alternative Reagents: If BBr₃ continues to give poor results, consider using 47% aqueous hydrobromic acid (HBr) at elevated temperatures.[13][15] This is a harsher method but can be effective.

Section 4: Purification and Characterization
FAQ 5: I am having difficulty purifying my final bromo-substituted phenoxyethylamine product. What are the common challenges and solutions?

Purification can be complicated by the amphiphilic nature of the product (containing both an aromatic ring and a polar amine).

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating your amine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.

    • Separate the layers and wash the organic layer again with the acid solution.

    • Combine the aqueous layers and basify with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine product back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine (e.g., 1%) to the eluent system can help to prevent the product from streaking on the silica gel by neutralizing acidic sites.

FAQ 6: What are the key spectroscopic features I should look for to confirm the structure of my bromo-substituted phenoxyethylamine?
  • ¹H NMR Spectroscopy:

    • Look for the characteristic signals of the phenoxyethyl group, typically two triplets in the range of 3-4.5 ppm, corresponding to the -O-CH₂- and -CH₂-N- protons.

    • The aromatic protons will appear in the aromatic region (typically 6.5-8 ppm), and their splitting pattern will be indicative of the substitution pattern on the benzene ring.[16]

  • ¹³C NMR Spectroscopy:

    • The carbon attached to the bromine will typically appear in the range of 110-130 ppm.[17]

    • The carbons of the ethylamine side chain will be visible in the aliphatic region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of the product. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two molecular ion peaks separated by two mass units.

III. Experimental Protocols & Diagrams

Protocol 1: General Procedure for the Synthesis of a Boc-Protected Bromo-Phenoxyethylamine
  • Phenoxide Formation: To a solution of the bromo-phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add N-Boc-2-bromoethylamine (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions BromoPhenol Bromo-Phenol Product Boc-Protected Bromo-Phenoxyethylamine BromoPhenol->Product BocN_Bromoethylamine N-Boc-2-bromoethylamine BocN_Bromoethylamine->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Deprotonation Solvent DMF or Acetonitrile Solvent->Product Reaction Medium Temperature 60-80 °C Temperature->Product Rate Control Troubleshooting_Alkylation cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_side_reactions Addressing Side Reactions Start Low Yield or Poor Selectivity in Alkylation CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckSideReactions Identify Side Products (e.g., C-alkylation) Start->CheckSideReactions PhenolPurity Recrystallize/Distill Bromo-Phenol CheckPurity->PhenolPurity AlkylatingAgentPurity Verify Alkylating Agent Quality CheckPurity->AlkylatingAgentPurity AnhydrousSolvent Use Anhydrous Solvent CheckPurity->AnhydrousSolvent BaseChoice Screen Bases (K₂CO₃, Cs₂CO₃, NaH) CheckConditions->BaseChoice SolventChoice Switch to Aprotic Polar Solvent (DMF, MeCN) CheckConditions->SolventChoice TempControl Lower Reaction Temperature CheckConditions->TempControl SolventForO Use Aprotic Solvent to Favor O-Alkylation CheckSideReactions->SolventForO ProtectAmine Ensure Amine is Protected CheckSideReactions->ProtectAmine Outcome Improved Yield and Selectivity PhenolPurity->Outcome AlkylatingAgentPurity->Outcome AnhydrousSolvent->Outcome BaseChoice->Outcome SolventChoice->Outcome TempControl->Outcome SolventForO->Outcome ProtectAmine->Outcome

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. We will delve into the critical aspects of the reaction, providing not only the "how" but also the "why" behind each step. This resource aims to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates. The most common and versatile method for this synthesis is a variation of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1][2][3] In this case, we will be reacting 2-bromophenol with a protected 2-bromoethylamine or a precursor.

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Deprotection A 2-Bromophenol C 2-Bromophenoxide A->C Deprotonation B Base (e.g., NaH, K2CO3) B->C E N-Boc-2-(2-bromo-phenoxy)-ethylamine C->E SN2 Attack D N-Boc-2-bromoethylamine D->E G This compound E->G Boc Removal F Acid (e.g., TFA, HCl) F->G

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the best choice of base for the deprotonation of 2-bromophenol?

A1: The choice of base is critical for the efficient formation of the 2-bromophenoxide, the nucleophile in this reaction. The pKa of a phenol is typically around 10, so a base strong enough to deprotonate it is required.[4]

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that works very well. It irreversibly deprotonates the phenol, driving the reaction forward. It is often used in aprotic solvents like THF or DMF.[3]

  • Potassium Carbonate (K₂CO₃): This is a milder and less hazardous base that is also effective, particularly when scaling up. It is often used in polar aprotic solvents like acetone or acetonitrile, and the reaction may require heating.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): While strong bases, their use in this reaction can be complicated by the presence of water, which can act as a competing nucleophile. If used, it's often in a phase-transfer catalysis system.

BaseStrengthCommon SolventsKey Considerations
NaH StrongTHF, DMFHighly reactive, requires anhydrous conditions.
K₂CO₃ ModerateAcetone, AcetonitrileSafer for large scale, may require heat.
KOH/NaOH StrongWater, Phase-transferPotential for side reactions with water.
Q2: Why is a protecting group on the ethylamine necessary?

A2: The amine group of 2-bromoethylamine is also a potent nucleophile. Without a protecting group, it would compete with the desired phenoxide nucleophile, leading to a mixture of products, including N-alkylation and polymerization.[5][6] The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.[7][8][9]

Q3: What are the optimal reaction conditions for the SN2 reaction?

A3: The Williamson ether synthesis is a classic SN2 reaction.[2] Key factors for success include:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available to react.[2] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

  • Temperature: The reaction is often performed at elevated temperatures (e.g., 50-100 °C) to increase the reaction rate. However, excessively high temperatures can promote side reactions like elimination.[2]

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the scale and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine completion.[2]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low yield of the desired ether product.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete deprotonation of 2-bromophenol. Ensure the base is fresh and added in a slight excess. If using NaH, ensure anhydrous conditions.The phenoxide is the active nucleophile; incomplete formation will limit the reaction.
Side reactions, such as elimination. Use a primary alkyl halide (N-Boc-2-bromoethylamine is primary). Avoid excessively high temperatures.Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong base like an alkoxide.[1][3][10]
Presence of water in the reaction. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can compete as a nucleophile, reacting with the alkyl halide to form an alcohol.
Poor quality of starting materials. Purify starting materials if necessary. Check the purity of 2-bromophenol and the protected ethylamine.Impurities can interfere with the reaction or introduce side reactions.
Problem 2: Difficulty in removing the Boc protecting group.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction. Increase the reaction time or the concentration of the acid. Gentle heating can also be applied.Boc deprotection is an acid-catalyzed reaction. The rate depends on the acid strength and concentration.[9][11]
Use of an inappropriate acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ether are highly effective.[7][8]Strong acids are required to efficiently cleave the tert-butyl carbocation.
Formation of byproducts during deprotection. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.The tert-butyl cation formed during deprotection can sometimes react with other functional groups in the molecule.
Problem 3: Formation of N-alkylated byproducts.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete protection of the amine. Ensure the starting N-Boc-2-bromoethylamine is of high purity and fully protected.Any unprotected amine will act as a nucleophile, leading to undesired N-alkylation.[12][13][14]
Premature deprotection during the ether synthesis. Maintain the reaction pH in the basic range. Avoid any acidic conditions until the deprotection step.The Boc group is stable to base but labile to acid.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-bromo-phenoxy)-ethylamine

Protocol1 cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup Setup In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar)... Add_Solvent Add anhydrous DMF. Setup->Add_Solvent Add_Phenol Add 2-bromophenol (1.0 eq). Add_Solvent->Add_Phenol Add_Base Cool to 0 °C and add NaH (1.1 eq) portion-wise. Add_Phenol->Add_Base Stir1 Stir at 0 °C for 30 min, then at room temperature for 1 hour. Add_Base->Stir1 Add_Alkyl_Halide Add N-Boc-2-bromoethylamine (1.2 eq) dropwise. Stir1->Add_Alkyl_Halide Heat Heat the reaction mixture to 80 °C and stir for 12-16 hours. Add_Alkyl_Halide->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Quench Cool to room temperature and quench with saturated NH4Cl solution. Monitor->Quench Extract Extract with ethyl acetate (3x). Quench->Extract Wash Wash the combined organic layers with brine, dry over Na2SO4. Extract->Wash Concentrate Concentrate under reduced pressure. Wash->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the synthesis of the protected intermediate.

Protocol 2: Deprotection of N-Boc-2-(2-bromo-phenoxy)-ethylamine

Protocol2 cluster_setup_deprotection Reaction Setup cluster_reagents_deprotection Reagent Addition cluster_reaction_deprotection Reaction and Workup Setup_Deprotection In a round-bottom flask... Dissolve Dissolve N-Boc-2-(2-bromo-phenoxy)-ethylamine (1.0 eq) in DCM. Setup_Deprotection->Dissolve Cool Cool the solution to 0 °C. Dissolve->Cool Add_Acid Add TFA (10 eq) dropwise. Cool->Add_Acid Stir_Deprotection Stir at room temperature for 2-4 hours. Add_Acid->Stir_Deprotection Monitor_Deprotection Monitor reaction progress by TLC. Stir_Deprotection->Monitor_Deprotection Concentrate_Deprotection Concentrate the reaction mixture under reduced pressure. Monitor_Deprotection->Concentrate_Deprotection Dissolve_Residue Dissolve the residue in ethyl acetate. Concentrate_Deprotection->Dissolve_Residue Wash_Base Wash with saturated NaHCO3 solution to neutralize excess acid. Dissolve_Residue->Wash_Base Wash_Brine Wash with brine, dry over Na2SO4. Wash_Base->Wash_Brine Concentrate_Final Concentrate under reduced pressure to obtain the final product. Wash_Brine->Concentrate_Final

Caption: Step-by-step workflow for the Boc deprotection.

V. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Retrieved from

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(19), 2215-2219.

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Retrieved from [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Surfactants and Detergents, 12(4), 329-335.

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Retrieved from

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Retrieved from

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

  • MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative. Retrieved from

  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives. Retrieved from

  • European Patent Office. (1990, May 9). EP 0367233 A2 - Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Retrieved from

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-phenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the efficiency of this important synthetic process. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

Overview of the Primary Synthetic Route

The most common and scalable approach to synthesizing this compound involves a two-stage process. Understanding the workflow is the first step in troubleshooting.

  • Stage 1: Williamson Ether Synthesis. This initial step involves the formation of the ether linkage. 2-Bromophenol is reacted with a 1,2-dihaloethane (such as 1-bromo-2-chloroethane or 1,2-dichloroethane) under basic conditions to yield the key intermediate, 1-(2-haloethoxy)-2-bromobenzene.

  • Stage 2: Amination. The terminal halide of the intermediate is then substituted to introduce the primary amine. A prevalent method for this transformation is the Gabriel Synthesis , which utilizes potassium phthalimide to form a protected amine intermediate, followed by deprotection to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Gabriel Synthesis A 2-Bromophenol D 1-(2-Haloethoxy)-2-bromobenzene A->D SN2 Reaction B 1,2-Dihaloethane B->D C Base (e.g., NaOH, KOH) C->A Deprotonation F N-(2-(2-Bromophenoxy)ethyl)phthalimide D->F SN2 Reaction E Potassium Phthalimide E->F H This compound F->H G Deprotection (e.g., Hydrazine, NaOH) G->F

Caption: General two-stage synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Williamson Ether Synthesis Troubleshooting

Question 1: My Williamson ether synthesis is showing low conversion of 2-bromophenol. What are the likely causes and solutions?

Answer: Low conversion in this SN2 reaction is a common issue.[1][2] Here’s a breakdown of potential causes and corrective actions:

  • Insufficient Deprotonation of Phenol: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low.

    • Troubleshooting:

      • Ensure you are using at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) for more complete deprotonation.[3][4] However, be mindful of the hazardous nature of NaH.[3]

      • Ensure your 2-bromophenol is dry, as water can consume the base.

  • Poor Solubility of Reactants: If the phenoxide salt precipitates from the reaction mixture, its ability to act as a nucleophile is significantly reduced.

    • Troubleshooting:

      • The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent).[3][5] The PTC helps to shuttle the phenoxide from the aqueous phase to the organic phase where the haloalkane resides.

      • Select an appropriate solvent. Polar aprotic solvents like DMF or DMSO can help to solvate the ions and increase reaction rates.

  • Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that must be overcome.

    • Troubleshooting:

      • Increase the reaction temperature. Refluxing the reaction mixture is a common practice for this synthesis.[5][6] The optimal temperature will depend on the solvent used.

  • Leaving Group Reactivity: The choice of dihaloethane matters. The reactivity order for halogens as leaving groups is I > Br > Cl.

    • Troubleshooting:

      • Using 1-bromo-2-chloroethane allows for the more reactive bromine to be displaced by the phenoxide, leaving the less reactive chlorine for the subsequent amination step. If using 1,2-dichloroethane, harsher conditions (higher temperature, longer reaction time) may be necessary.

ParameterRecommendationRationale
Base NaOH, KOH (≥1 eq.), or NaH (in anhydrous solvent)Ensures complete formation of the nucleophilic phenoxide.
Catalyst Tetrabutylammonium Bromide (TBAB)Improves solubility and reaction rate in biphasic systems.
Solvent DMF, DMSO, or a biphasic system with a PTC.Polar aprotic solvents favor SN2 reactions.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.

Question 2: I am observing significant amounts of a bis-ether byproduct. How can I prevent this?

Answer: The formation of 1,2-bis(2-bromophenoxy)ethane is a classic side reaction where the product of the first substitution reacts with another molecule of the 2-bromophenoxide.

  • Control of Stoichiometry: This is the most critical factor.

    • Troubleshooting:

      • Use a significant excess of the dihaloethane (e.g., 3-5 equivalents or more). This statistically favors the reaction of the phenoxide with the starting dihaloethane rather than the monosubstituted product. The unreacted dihaloethane can be removed later by distillation.

Side_Reaction A 2-Bromophenoxide B 1-(2-Haloethoxy)-2-bromobenzene (Desired Intermediate) A->B C 1,2-bis(2-Bromophenoxy)ethane (Byproduct) A->C B->C SN2 (Undesired)

Caption: Competing reaction pathways leading to the desired intermediate and the bis-ether byproduct.

Stage 2: Gabriel Synthesis & Deprotection Troubleshooting

Question 3: The reaction between my halo-intermediate and potassium phthalimide is slow or incomplete. What should I do?

Answer: This is another SN2 reaction, and its efficiency depends on several factors.[7][8][9]

  • Reactivity of the Halide: As mentioned, chlorine is a less effective leaving group than bromine. If your intermediate is 1-(2-chloroethoxy)-2-bromobenzene, the reaction will be slower.

    • Troubleshooting:

      • Increase the reaction temperature. High-boiling polar aprotic solvents like DMF are often used for this step.

      • Increase the reaction time. Monitor the reaction by TLC or GC-MS to determine when the starting material has been consumed.

  • Solubility of Potassium Phthalimide: Potassium phthalimide has limited solubility in many organic solvents.

    • Troubleshooting:

      • DMF is a good solvent choice as it effectively solvates the potassium salt.

      • Ensure vigorous stirring to maximize the surface area of the suspended solid.

Question 4: My final product yield is low after the deprotection step, and the purification is difficult. What are the best practices for deprotection?

Answer: The deprotection of the phthalimide intermediate is critical and can be a source of yield loss. The two main methods have their own challenges.

  • Hydrazinolysis (using Hydrazine Hydrate): This is a very common method. The hydrazine attacks the carbonyl groups of the phthalimide, releasing the primary amine and forming a stable phthalhydrazide precipitate.

    • Challenges & Solutions:

      • Incomplete Reaction: Ensure at least one equivalent of hydrazine hydrate is used. The reaction is often heated to reflux in an alcohol solvent like ethanol.

      • Product Isolation: The phthalhydrazide precipitate can sometimes trap the product. After filtering the solid, ensure it is washed thoroughly with the reaction solvent or another suitable solvent (like toluene) to recover any adsorbed product.

      • Safety: Hydrazine hydrate is toxic and corrosive.[3][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Basic Hydrolysis (using NaOH or KOH): This method avoids the use of hydrazine but requires harsher conditions.

    • Challenges & Solutions:

      • Harsh Conditions: This method typically requires heating with a concentrated aqueous solution of a strong base (e.g., 48% NaOH) for extended periods (e.g., 13 hours or more).[5] These conditions can potentially lead to side reactions or degradation of the product.

      • Work-up: After hydrolysis, the reaction mixture will be strongly basic. The product amine must be extracted into an organic solvent (e.g., toluene).[5] The aqueous layer should be extracted multiple times to ensure complete recovery. The combined organic layers are then typically washed and dried before the solvent is removed.

Question 5: How can I effectively purify the final this compound?

Answer: The final product is often an oil or a low-melting solid, which can make purification challenging.[3]

  • Extraction and Wash: A standard acidic-basic workup is highly effective for purifying amines.

    • Dissolve the crude product in a non-polar organic solvent (e.g., toluene, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.

    • Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the amine, which will then separate out.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: For high purity, high vacuum distillation is often the final step.[5][10] This is particularly useful for removing non-volatile impurities and any remaining solvent.

References

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • The Gabriel Synthesis of Primary Amines. Master Organic Chemistry. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • The Gabriel Synthesis of Primary Amines. Scribd. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]

  • Williamson ether synthesis between alcohol and bromoalkylamine. ResearchGate. [Link]

  • Amines: Preparation Nucleophilic Substitutions & the Gabriel Phthalimide Synthesis. YouTube. [Link]

  • Experiment 06 Williamson Ether Synthesis. St. Olaf College. [Link]

Sources

Validation & Comparative

2-(2-Bromo-phenoxy)-ethylamine vs 2-(2-Chloro-phenoxy)-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine and 2-(2-Chloro-phenoxy)-ethylamine

Introduction: Key Intermediates in Medicinal Chemistry

This compound and 2-(2-Chloro-phenoxy)-ethylamine are crucial building blocks in the synthesis of various pharmacologically active molecules. Their structural motif, an aryloxy-ethylamine, is present in a range of therapeutics, including beta-blockers and other agents targeting adrenergic receptors. For instance, the related compound 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of Carvedilol, a widely used medication for heart failure and high blood pressure[1][2][3]. The choice between a bromo- or chloro-substituted precursor can significantly influence reaction kinetics, yield, and overall process efficiency.

This guide provides a detailed comparison of the synthetic routes to these two valuable compounds, focusing on the underlying chemical principles and practical laboratory considerations. We will dissect a common and robust two-step synthetic pathway, offering field-proven insights for researchers in drug discovery and process development.

Synthetic Strategy: A Two-Step Approach

A prevalent and reliable method for synthesizing these target molecules involves a two-step sequence:

  • Williamson Ether Synthesis: Formation of an ether linkage between the respective halophenol (2-bromophenol or 2-chlorophenol) and a two-carbon electrophile.

  • Gabriel Synthesis: Conversion of the resulting halo-ether intermediate into the desired primary amine, which elegantly avoids the common issue of over-alkylation seen with direct amination[4][5][6].

This strategic pathway is illustrated below.

G cluster_bromo Bromo- Route cluster_chloro Chloro- Route b_phenol 2-Bromophenol b_intermediate 1-(2-Bromo-phenoxy)-2-chloroethane b_phenol->b_intermediate Step 1: Williamson Ether Synthesis b_phthalimide N-[2-(2-Bromophenoxy)ethyl]phthalimide b_intermediate->b_phthalimide Step 2a: Gabriel Reaction b_product This compound b_phthalimide->b_product Step 2b: Hydrazinolysis c_phenol 2-Chlorophenol c_intermediate 1-Chloro-2-(2-chlorophenoxy)ethane c_phenol->c_intermediate Step 1: Williamson Ether Synthesis c_phthalimide N-[2-(2-Chlorophenoxy)ethyl]phthalimide c_intermediate->c_phthalimide Step 2a: Gabriel Reaction c_product 2-(2-Chloro-phenoxy)-ethylamine c_phthalimide->c_product Step 2b: Hydrazinolysis start1 Starting Materials start1->b_phenol start2 start2->c_phenol

Figure 1: General two-step synthetic workflow for the preparation of the target phenoxy-ethylamines.

Part 1: Williamson Ether Synthesis - Forging the C-O Bond

The Williamson ether synthesis is a classic, robust SN2 reaction that forms an ether from an organohalide and an alkoxide[7][8]. In our case, a phenoxide, generated by deprotonating the weakly acidic phenol with a suitable base, acts as the nucleophile.

Mechanism & Reagent Selection: The reaction begins with the deprotonation of 2-halophenol using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the more potent nucleophile, the sodium or potassium 2-halophenoxide[9]. This phenoxide then attacks a primary alkyl halide in an SN2 fashion. For this synthesis, 1,2-dichloroethane is an economical and effective choice for the two-carbon electrophile. While 1-bromo-2-chloroethane could also be used, employing a single dihalide simplifies procurement and handling.

Experimental Protocol: Synthesis of 1-Chloro-2-(2-chlorophenoxy)ethane

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenol (1.0 eq) and 1,2-dichloroethane (5-10 eq, serving as both reactant and solvent).

  • Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water (2-3 volumes relative to phenol) dropwise to the stirred mixture. The formation of the sodium phenoxide is often exothermic.

  • Phase-Transfer Catalyst (Optional but Recommended): Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.02-0.05 eq). This is crucial for facilitating the reaction between the aqueous phenoxide and the organic halide.

  • Reaction: Heat the biphasic mixture to reflux (typically around 80-85°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess 1,2-dichloroethane. The crude product, 1-chloro-2-(2-chlorophenoxy)ethane, can be purified further by vacuum distillation if necessary.

Note on the Bromo- Analog: The exact same procedure is followed for the synthesis of 1-(2-bromo-phenoxy)-2-chloroethane, simply substituting 2-bromophenol for 2-chlorophenol.

Part 2: Gabriel Synthesis - Installing the Amine

The Gabriel synthesis provides a controlled method for converting primary alkyl halides to primary amines[4]. It utilizes the phthalimide anion as a surrogate for ammonia, preventing the multiple alkylations that often plague direct amination reactions[5][6].

Mechanism & Key Comparison: This step involves two transformations:

  • N-Alkylation: The intermediate chloro-ether from Part 1 is treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the chloride in an SN2 reaction.

  • Deprotection: The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired primary amine and form a stable phthalhydrazide precipitate[4].

The critical difference between the bromo- and chloro- routes emerges here. The reactivity of the halo-ether intermediate in the SN2 reaction with potassium phthalimide is dictated by the leaving group. Although the halogen on the phenyl ring is unreactive in this step, the terminal halogen on the ethyl chain is displaced. Our intermediate is a chloro-ether in both cases. Therefore, the primary difference in the overall synthesis stems from the initial choice of halophenol, which may have minor electronic effects but primarily impacts the molecular weight and subsequent characterization of the final product. Should a bromo-ether intermediate have been formed (e.g., by using 1,2-dibromoethane in Step 1), it would react faster in the Gabriel step due to bromide being a better leaving group than chloride.

Figure 2: SN2 mechanism for the N-alkylation step of the Gabriel synthesis.

Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)ethylamine

  • N-Alkylation: In a round-bottom flask, combine 1-chloro-2-(2-chlorophenoxy)ethane (1.0 eq) and potassium phthalimide (1.05 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF)[6][10].

  • Reaction: Heat the mixture to 100-120°C for 4-8 hours. The reaction should be monitored by TLC to confirm the consumption of the starting halide.

  • Isolation of Phthalimide Adduct: Cool the reaction mixture and pour it into cold water to precipitate the N-[2-(2-chlorophenoxy)ethyl]phthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Deprotection): Suspend the dried phthalimide adduct in ethanol or methanol. Add hydrazine monohydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture and acidify with concentrated HCl to dissolve the amine product and ensure complete precipitation of the phthalhydrazide.

  • Purification: Filter off the phthalhydrazide solid. Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 50% NaOH) to a pH > 12 and extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts, filter, and concentrate to yield the final product, 2-(2-chlorophenoxy)ethylamine. The product can be further purified by distillation or crystallization of its salt form.

Performance Comparison: Bromo- vs. Chloro- Route

The primary distinction in performance arises from the properties of the starting materials and intermediates.

ParameterThis compound Route2-(2-Chloro-phenoxy)-ethylamine RouteRationale & Causality
Starting Material 2-Bromophenol2-Chlorophenol2-Bromophenol is typically more expensive and has a higher molecular weight, impacting process mass intensity.
Step 1 Yield Typically >85%Typically >85%The Williamson ether synthesis is highly efficient for both substrates under phase-transfer conditions.
Step 2 Reactivity Identical to Chloro- RouteIdentical to Bromo- RouteSince 1,2-dichloroethane is used for both routes, the intermediate is a chloro-ether in both cases, leading to similar reactivity in the Gabriel step.
Overall Yield ~65-75%~70-80%The chloro- route may offer a slight advantage due to the lower molecular weight of the starting phenol, potentially leading to fewer physical losses during transfers and workups.
Final Product MW 218.08 g/mol 171.62 g/mol [11][12]The bromo- product is significantly heavier, which is a key consideration for its use in synthesizing a final API.
Safety 2-Bromophenol is toxic and an irritant.2-Chlorophenol is highly toxic and corrosive. Both require careful handling in a fume hood with appropriate PPE.Both starting materials are hazardous, but 2-chlorophenol often has more stringent handling requirements.

Conclusion and Recommendations

For the synthesis of 2-(2-halo-phenoxy)-ethylamine, both the bromo- and chloro- routes are viable and effective. The choice between them is primarily driven by economic and strategic factors rather than significant differences in chemical reactivity under the described conditions.

  • Recommendation for Cost-Effectiveness: The 2-(2-Chloro-phenoxy)-ethylamine route is generally preferred for large-scale synthesis. 2-Chlorophenol is less expensive than 2-bromophenol, and the lower molecular weight of the final product is advantageous in multi-step syntheses where it serves as an intermediate.

  • Recommendation for Structural Diversity: The This compound route provides a valuable analog for structure-activity relationship (SAR) studies. The bromine atom can be used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), offering synthetic flexibility that is not available with the chloro-analog.

Ultimately, the optimal choice depends on the specific goals of the research or development program. Both pathways, centered on the reliable Williamson and Gabriel syntheses, provide a robust foundation for accessing these important pharmaceutical intermediates.

References

  • PubChem. Ethylamine, 2-chloro-N-(2-methoxyphenoxyethyl)-N-(2-methylphenoxyethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Google Patents.WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Millersville University. Experiment 06 Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • Google Patents.WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Cheméo. Ethylamine, 2-((p-bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl- (CAS 3565-72-8).[Link]

  • University of Central Arkansas. Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis.[Link]

  • PubChem. 2-Bromophenethylamine. National Center for Biotechnology Information. [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • ResearchGate. Gabriel Synthesis.[Link]

  • PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. [Link]

  • TradeIndia. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base).[Link]

  • Wikipedia. Gabriel synthesis.[Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines.[Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines.[Link]

  • Chemistry LibreTexts. Gabriel Synthesis.[Link]

Sources

A Definitive Guide to the Structural Validation of 2-(2-Bromo-phenoxy)-ethylamine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For intermediates like 2-(2-Bromo-phenoxy)-ethylamine, a crucial building block in the synthesis of various pharmaceutical agents, precise structural validation is not merely a procedural step but a critical determinant of product quality, safety, and efficacy. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this key intermediate.

The Imperative of Structural Integrity

This compound features a brominated aromatic ring linked via an ether bond to an ethylamine sidechain. This specific arrangement of functional groups gives rise to potential isomers, such as those with bromine at the meta- or para- positions, or regioisomers where the phenoxy and ethylamine groups are rearranged. The presence of such impurities can have profound implications for the downstream synthetic pathway and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust analytical methodology that can unequivocally confirm the desired connectivity and rule out alternatives is paramount.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the preeminent technique for the structural analysis of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships. For a molecule like this compound, a multi-faceted NMR approach, incorporating one-dimensional (1D) and two-dimensional (2D) experiments, offers a self-validating system for structural confirmation.

Experimental Protocol: A Step-by-Step Methodology for NMR Analysis

A rigorous and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2]

  • Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a glass wool plug to remove any particulate matter.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[1]

2. NMR Data Acquisition:

The following experiments are essential for a comprehensive structural validation:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbon atoms.[4]

A standard set of acquisition parameters on a 400 MHz (or higher) spectrometer would be employed to ensure high-quality data.[5]

Deciphering the Spectra: A Hypothetical Data Analysis

While an experimental spectrum for this compound is not publicly available, we can construct a highly accurate, hypothetical dataset based on the known chemical shifts of analogous compounds such as 2-bromoanisole and ethylamine, and established principles of NMR spectroscopy.[4][6][7]

Structure and Numbering:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Proton_Env Proton Environments & Integration H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Proton_Carbon_Attachment Proton-Carbon Attachments HSQC->Proton_Carbon_Attachment Structure_Confirmation Unambiguous Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Proton_Connectivity->Structure_Confirmation Proton_Carbon_Attachment->Structure_Confirmation

Caption: Workflow for NMR-based structural validation.

Comparison with Alternative Analytical Techniques

While NMR is the most definitive method for structural elucidation, other techniques can provide complementary information. [6]

Technique Information Provided Strengths Limitations for Isomer Differentiation
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. High sensitivity, provides molecular formula with high-resolution MS. Fragmentation patterns of isomers can be very similar or identical, making unambiguous identification difficult.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H, C-O, C-Br, aromatic C-H). Fast, non-destructive, and provides a "fingerprint" of the molecule. The spectra of positional isomers are often very similar, making it challenging to distinguish between them based solely on IR data.

| Elemental Analysis | Percentage composition of elements (C, H, N, Br). | Confirms the elemental formula of the compound. | Cannot distinguish between isomers as they have the same elemental composition. |

As the table illustrates, while techniques like MS and FTIR are valuable for confirming the molecular formula and the presence of key functional groups, they lack the specificity of NMR for distinguishing between closely related isomers.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While various analytical techniques can provide valuable data, a comprehensive NMR analysis, including ¹H, ¹³C, COSY, and HSQC experiments, offers an unparalleled level of detail and confidence. This multi-technique NMR approach provides a self-validating system where the connectivity of every atom in the molecule can be mapped out, leading to an unambiguous confirmation of the correct isomeric structure. For researchers and professionals in drug development, mastering the interpretation of such NMR data is an indispensable skill for upholding the principles of scientific integrity and ensuring the development of safe and effective medicines.

References

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). ResearchGate. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. (2024). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. (n.d.). ACS Publications. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Boston University. Retrieved from [Link]

  • ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound.... (n.d.). ResearchGate. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

  • 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Fig. S2. 13C NMR spectrum of compound 2. (n.d.). ResearchGate. Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • infrared spectrum of ethylamine C2H7N CH3CH2NH2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 2-(2-Bromo-phenoxy)-ethylamine: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(2-Bromo-phenoxy)-ethylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its structural analogues, such as 2-(2-alkoxyphenoxy) ethylamines, are recognized as crucial intermediates in the manufacturing of drugs like Carvedilol and Tamsulosin.[1][2] Therefore, a robust, accurate, and reliable analytical method for assessing its purity is paramount.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method selection, present a detailed HPLC protocol, and objectively compare its performance against alternative techniques, providing the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in a regulated environment.

Chapter 1: Physicochemical Profile and Impurity Landscape

A foundational understanding of the target analyte's properties is the first step in developing any robust analytical method.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Structure
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Key Features - Aromatic Bromophenyl Ring (Chromophore)- Ether Linkage- Primary Amine (Basic)
Predicted pKa ~9.5 (for the amine group)
Solubility Soluble in organic solvents (Methanol, Acetonitrile); sparingly soluble in water.
The Rationale of Impurity Profiling

The potential impurities in a sample of this compound are typically process-related, stemming from its synthesis. A common synthetic route involves the reaction of 2-bromophenol with a 2-haloethylamine derivative. This informs our analytical strategy, as the method must be capable of separating the main component from:

  • Starting Materials: Unreacted 2-bromophenol and any ethylamine precursors.

  • Positional Isomers: Impurities arising from isomeric bromophenols in the starting material (e.g., 3- or 4-bromophenol derivatives).

  • Over-alkylation Products: Di-substituted by-products where the amine has reacted with another molecule of the halo-intermediate.

  • Degradants: Products of oxidation or hydrolysis, particularly of the ether linkage under harsh conditions.

Chapter 2: The Gold Standard: Reversed-Phase HPLC

For non-volatile, polar molecules like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and effective analytical technique for purity determination.[5] Specifically, a reversed-phase (RP-HPLC) method offers the optimal combination of resolution, sensitivity, and reproducibility.

Causality Behind the Method Design

The selection of each parameter in an HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds. The nonpolar C18 chains interact with the hydrophobic bromophenyl ring of the analyte, providing the primary mechanism for retention.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is chosen. The gradient is necessary to elute any more nonpolar impurities that might be present while ensuring the main peak is well-resolved and has a reasonable retention time.[6]

  • pH Control: The primary amine group on the analyte is basic. At a neutral pH, this amine can be partially protonated, leading to interactions with residual silanols on the silica backbone of the column. This causes significant peak tailing. By using an acidic mobile phase (e.g., pH 3.0), we ensure the amine is fully protonated (R-NH₃⁺). This single, stable ionic form behaves predictably and results in a sharp, symmetrical peak.

  • Detection: The aromatic ring is a strong chromophore. UV-Vis detection is therefore a simple, robust, and sensitive choice.[7] An analysis of the UV spectrum would indicate a high absorbance around 220 nm and 275 nm; we select 220 nm for maximum sensitivity to detect trace impurities.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (220 nm) Separate->Detect Integrate 7. Peak Integration (Chromatogram) Detect->Integrate Calculate 8. Calculate Purity (% Area Normalization) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: HPLC experimental workflow for purity analysis.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, where the system suitability parameters will confirm its performance before sample analysis.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~3.0)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)

  • Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

3. System Suitability:

  • Inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

4. Purity Calculation:

  • Purity is determined by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Chapter 3: Comparative Analysis with Alternative Methodologies

While HPLC is the primary choice, other techniques have specific roles and offer complementary information. The choice of method depends on the analytical objective.

Method_Selection Start Analytical Goal? Purity Routine Purity & Impurity Profiling Start->Purity Identity Structural Confirmation Start->Identity Volatiles Residual Solvents or Volatile Impurities Start->Volatiles HPLC HPLC-UV (Primary Choice) Purity->HPLC High resolution, quantitative MS LC-MS Purity->MS Impurity ID NMR NMR Spectroscopy Identity->NMR Definitive structure GC Gas Chromatography (GC) Volatiles->GC High sensitivity for volatiles

Caption: Decision tree for selecting an analytical technique.

Alternative Techniques: A Critical Evaluation

1. Gas Chromatography (GC):

  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Applicability: Aromatic amines can be analyzed by GC, but their polarity and low volatility often necessitate a derivatization step to block the active amine group and increase volatility.[8]

  • Pros: Excellent for analyzing volatile or semi-volatile impurities (e.g., residual solvents) that are not detectable by HPLC-UV.

  • Cons: Derivatization adds complexity, time, and potential sources of error. The high temperatures of the GC inlet can cause thermal degradation of the analyte.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed information about the molecular structure of the analyte.

  • Applicability: ¹H NMR is invaluable for identity confirmation. It can confirm the structure of this compound and identify major impurities if their structures are known and they are present at sufficient levels (>1%).

  • Pros: Provides unambiguous structural information, making it the gold standard for identity testing. Quantitative NMR (qNMR) can be used for assay determination without needing a reference standard of the same compound.

  • Cons: Significantly lower sensitivity compared to HPLC. It is not suitable for detecting trace impurities (<0.1%) which are critical from a pharmaceutical safety perspective.

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Principle: Couples the separation power of HPLC with the detection and structural elucidation capabilities of a mass spectrometer.

  • Applicability: The ideal tool for identifying unknown impurities during method development or forced degradation studies.[9]

  • Pros: Provides the molecular weight and fragmentation pattern of impurities, allowing for their structural identification.

  • Cons: More complex and expensive instrumentation than HPLC-UV. It is typically not used for routine quality control testing once the impurity profile has been established.

Quantitative Comparison of Methods

The following table provides a side-by-side comparison of the primary analytical techniques for the purity assessment of this compound.

Table 2: Comparison of Analytical Methodologies

ParameterRP-HPLC-UV Gas Chromatography (GC-FID) NMR Spectroscopy (¹H NMR)
Primary Use Purity & Impurities Residual Solvents, Volatile ImpuritiesIdentity Confirmation, Structure Elucidation
Sensitivity High (LOD/LOQ often < 0.05%)Very High (for volatile analytes)Low (typically > 0.5% for detection)
Selectivity Excellent for separating structurally similar compoundsGood, but may require derivatization for polar amines[8]High, based on unique chemical shifts
Analysis Speed Moderate (~30-40 minutes per sample)Fast (~15-25 minutes per sample)Fast (~5-10 minutes per sample)
Complexity ModerateHigh (if derivatization is needed)Moderate to High (data interpretation)
Information Output Retention Time, UV Spectrum, Quantitative PurityRetention Time, Quantitative Data for VolatilesUnambiguous Structural Data, Molar Ratios
Recommendation Primary method of choice for purity. Complementary method for specific volatile impurities.Essential for initial structural verification.

Conclusion

For the comprehensive purity assessment of this compound, a well-developed and validated reversed-phase HPLC method stands as the unequivocal gold standard. Its high sensitivity, superior resolving power for non-volatile polar compounds, and adaptability make it ideally suited for the stringent requirements of the pharmaceutical industry.[3][5] The systematic approach to method development, grounded in the analyte's physicochemical properties, ensures a robust and reliable protocol.

While techniques like GC and NMR are not primary choices for routine purity testing of this specific compound, they serve crucial, complementary roles. GC is indispensable for controlling volatile impurities and residual solvents, whereas NMR provides the definitive structural confirmation required for unequivocal identification. A complete analytical control strategy should therefore leverage the strengths of each technique, with HPLC forming the core of the purity and stability testing program.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed Central, National Center for Biotechnology Information. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • 2-Bromophenethylamine. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • 2-(2-Ethoxyphenoxy)ethylamine. PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

Sources

A Comparative Analysis of the Biological Activity of 2-(2-Bromo-phenoxy)-ethylamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 2-(2-Bromo-phenoxy)-ethylamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this class of compounds, their interactions with key biological targets, and the experimental methodologies used to evaluate their pharmacological profiles. We will explore how subtle molecular modifications can significantly impact receptor affinity and functional activity, offering insights for the rational design of novel therapeutic agents.

Introduction: The Significance of the Phenoxy-ethylamine Scaffold

The phenoxy-ethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of substitutions on both the aromatic ring and the ethylamine side chain, leading to diverse pharmacological effects. This compound serves as a key representative of this class, and understanding its biological activity in comparison to its analogs is crucial for elucidating the structural determinants of receptor interaction and functional outcome. This guide will focus primarily on the interactions of these compounds with adrenergic and serotonin receptors, two major classes of G protein-coupled receptors (GPCRs) that are prominent targets for a vast array of therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications at three key positions—the phenoxy ring, the ethylamine linker, and the terminal amine—can dramatically alter receptor binding affinity and selectivity, as well as functional efficacy.

Phenoxy Ring Substitutions

The nature and position of substituents on the phenoxy ring are critical determinants of activity. Halogenation, such as the bromine atom in this compound, can influence receptor affinity. Studies on related phenethylamine analogs have shown that halogenation, particularly at the para-position of the phenyl ring, can enhance affinity for serotonin receptors.[1][2] The ortho-position of the bromine in our lead compound is a key feature to consider when comparing its activity with analogs bearing substitutions at other positions or with different functional groups (e.g., methoxy, methyl). For instance, methoxylation at the 2 and 5 positions of the phenyl ring in phenethylamine analogs has been shown to be optimal for high affinity at serotonin receptors.[2]

Ethylamine Side Chain Modifications

The two-carbon linker between the phenoxy ring and the amine is generally considered optimal for potent adrenergic and serotonergic activity. Alterations to this linker, such as the introduction of a methyl group on the alpha-carbon, can impact receptor interaction and metabolism.

N-Terminal Amine Substitutions

Substitution on the terminal amine group has a profound effect on receptor selectivity. For adrenergic receptors, increasing the steric bulk of the N-substituent generally decreases affinity for α-adrenergic receptors and increases affinity for β-adrenergic receptors. For instance, N,N-dimethylation of the terminal amine in phenethylamine analogs has been shown to decrease serotonin receptor affinity.[2]

Comparative Biological Activity Data

Compound/Analog Classα1-Adrenergic Receptor (Ki, nM)β1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
Phenoxypropanolamine DerivativesVariesVariesVaries--[3]
N-monomethyl-2-(1-naphthyloxy)-ethylamine----26 (h5-HT1B)[3]
Phenethylamine Analogs (general)VariesVariesVariesVariesVaries[1]
2,5-Dimethoxy-phenethylamines----High Affinity[2]
4-Bromo-phenethylamines----Enhanced Affinity[2]

This table is a qualitative representation based on trends reported in the literature. Direct quantitative comparison requires data from head-to-head studies.

Key Biological Targets and Signaling Pathways

The primary biological targets for this compound and its analogs are adrenergic and serotonin receptors, which are members of the GPCR superfamily. Upon activation by a ligand, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

Adrenergic Receptor Signaling

Adrenergic receptors are classified into α and β subtypes, each with further divisions. β-adrenergic receptors typically couple to the Gs alpha subunit of the heterotrimeric G protein.[4] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and leading to the phosphorylation of downstream targets, ultimately resulting in a physiological response. A simplified representation of this pathway is shown below.

Gs_Signaling Ligand Adrenergic Agonist (e.g., Phenoxy-ethylamine analog) Receptor β-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylates targets leading to

Caption: Gs-coupled adrenergic receptor signaling pathway.

Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family, with 14 known subtypes in humans, all of which are GPCRs except for the 5-HT3 receptor, which is a ligand-gated ion channel.[5][6] These receptors can couple to different G proteins, leading to varied downstream effects. For example, the 5-HT1 receptor family typically couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[5] In contrast, the 5-HT2 family couples to Gq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[5]

Gq_Signaling Ligand Serotonin Agonist (e.g., Phenoxy-ethylamine analog) Receptor 5-HT2 Receptor Ligand->Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Stimulates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaved by PLC DAG DAG PIP2->DAG Cleaved by PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Response (e.g., smooth muscle contraction, platelet aggregation) PKC->Response Phosphorylates targets leading to

Caption: Gq-coupled serotonin receptor signaling pathway.

Experimental Methodologies

The characterization of the biological activity of this compound and its analogs relies on a suite of in vitro assays. These assays provide quantitative data on receptor binding and functional activity, which are essential for building a comprehensive SAR profile.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing the receptor of interest) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]-prazosin for α1-adrenergic receptors) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Preparation (serial dilutions of this compound analogs) Compound_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (to quantify radioactivity on filters) Filtration->Scintillation Analysis 7. Data Analysis (calculate IC₅₀ and Ki values) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the adrenergic receptor subtype of interest in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound analogs).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-dihydroalprenolol for β-adrenergic receptors).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays measure the physiological response of a cell to a compound, providing information on its efficacy (agonist, antagonist, or inverse agonist activity). For GPCRs that couple to Gs or Gi, measuring changes in intracellular cAMP levels is a common and robust method to assess functional activity.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Culture a cell line stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add increasing concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist plus increasing concentrations of the test compound (for antagonist testing).

    • For Gi-coupled receptors, pre-stimulate the cells with forskolin (an adenylyl cyclase activator) before adding the test compounds.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, determine the IC₅₀ and calculate the antagonist affinity (Kb) using the Gaddum equation.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the biological activity of this compound and its analogs. The interplay of substitutions on the phenoxy-ethylamine scaffold dictates their interaction with adrenergic and serotonin receptors, leading to a spectrum of pharmacological activities. The experimental protocols detailed herein represent the foundational techniques for elucidating these activities.

Future research in this area should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to generate a comprehensive and directly comparable dataset. Such studies will not only refine our understanding of the SAR for this important class of compounds but also pave the way for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Bockaert, J., Claeysen, S., Bécamel, C., Dumuis, A., & Marin, P. (2021). Novel and atypical pathways for serotonin signaling. Cellular and Molecular Life Sciences, 78(12), 5133–5149.
  • Schmid, C. L., & Bohn, L. M. (2009). Serotonin receptor signaling and regulation via β-arrestins. The Journal of pharmacology and experimental therapeutics, 331(2), 365–373.
  • Kandasamy, R., & El-Merahbi, R. (2021). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of neurochemistry, 157(6), 1877–1897.
  • Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. The Journal of allergy and clinical immunology, 110(6 Suppl), S229–S235.
  • Lorton, D., & Bellinger, D. L. (2015).
  • Sarkar, C., & Debnath, B. (2022). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. Cancer Letters, 545, 215836.
  • QIAGEN. (n.d.). Serotonin Receptor Signaling. GeneGlobe.
  • Lefkowitz, R. J., & Caron, M. G. (1988). Adrenergic receptors. Models for regulation of signal transduction processes. The Journal of biological chemistry, 263(11), 4993–4996.
  • Yardley, J. P., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Messa, Jr, M., ... & Muth, E. A. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2905.
  • Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in cardiovascular medicine, 12(1), 46–49.
  • Huang, X. Y., & Li, J. D. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in cardiovascular medicine, 12(1), 46–49.
  • Akahane, K., Shiosaki, K., & Umekawa, H. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of pharmacy and pharmacology, 55(3), 367–374.
  • Ertan, R., Saraç, S., & Ertan, M. (2002). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittel-Forschung, 52(9), 654–663.
  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 26(6), 1735.
  • Wang, X., Shim, J. H., & Kim, S. J. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 176–182.
  • Zhang, Z., Parrish, D. A., & Chen, J. (2012). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of medicinal chemistry, 55(17), 7695–7707.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299.
  • Di Pietro, O., & Blasi, G. (2022). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 27(11), 3467.
  • Kuypers, K. P., Cannaert, A., & Stove, C. P. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
  • Procopiou, P. A., Barrett, V. J., & Bevan, N. J. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of medicinal chemistry, 53(11), 4522–4530.
  • Leurs, R., Smit, M. J., & Menge, W. M. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of medicinal chemistry, 44(24), 4157–4164.

Sources

A Comparative Guide to the Synthesis of 2-Alkoxyphenoxyethanamines: From Traditional Protocols to Modern Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Alkoxyphenoxyethanamines in Medicinal Chemistry

2-Alkoxyphenoxyethanamines represent a critical structural motif in a variety of pharmacologically active compounds. Their unique combination of an ether linkage and a primary amine function allows for versatile interactions with biological targets. Notably, these molecules serve as key intermediates in the synthesis of blockbuster drugs such as Carvedilol, a beta-blocker used to treat high blood pressure and heart failure, and Tamsulosin, an alpha-blocker for the treatment of benign prostatic hyperplasia. The efficient and scalable synthesis of these amines is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to 2-alkoxyphenoxyethanamines, offering insights into their mechanisms, advantages, and limitations to aid researchers and process chemists in selecting the optimal pathway for their specific needs.

Route 1: The Williamson Ether Synthesis and Subsequent Amination - A Classic Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of 2-alkoxyphenoxyethanamine synthesis, this route typically involves a multi-step process commencing with the formation of a 2-alkoxyphenoxyethanol intermediate.

Mechanism and Workflow

The overall strategy involves three key transformations:

  • Williamson Ether Synthesis: An ortho-alkoxyphenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking a 2-haloethanol (e.g., 2-chloroethanol) to form the 2-alkoxyphenoxyethanol.

  • Halogenation: The hydroxyl group of the resulting alcohol is converted into a good leaving group, typically a halide (bromide or chloride), to facilitate the subsequent introduction of the amine.

  • Amination: The 2-alkoxyphenoxyethyl halide is then reacted with a nitrogen nucleophile to yield the final 2-alkoxyphenoxyethanamine. This amination can be achieved through various methods, including direct reaction with ammonia or, more elegantly, via a Gabriel synthesis to avoid overalkylation.

Williamson Ether Synthesis Route phenol 2-Alkoxyphenol alkoxide 2-Alkoxyphenoxide phenol->alkoxide Base (e.g., NaOH, K2CO3) ether_alcohol 2-Alkoxyphenoxyethanol alkoxide->ether_alcohol SN2 reaction haloethanol 2-Haloethanol haloethanol->ether_alcohol halide 2-Alkoxyphenoxyethyl Halide ether_alcohol->halide Halogenating Agent (e.g., PBr3, SOCl2) amine 2-Alkoxyphenoxyethanamine halide->amine Nucleophilic Substitution nh3 Ammonia or Phthalimide nh3->amine Gabriel Synthesis Route halide 2-Alkoxyphenoxyethyl Halide intermediate N-(2-Alkoxyphenoxyethyl) phthalimide halide->intermediate SN2 reaction (DMF) phthalimide Potassium Phthalimide phthalimide->intermediate amine 2-Alkoxyphenoxyethanamine intermediate->amine Cleavage hydrazine Hydrazine Hydrate hydrazine->amine Reductive Amination Route ether_alcohol 2-Alkoxyphenoxyethanol aldehyde 2-Alkoxyphenoxy- acetaldehyde ether_alcohol->aldehyde Oxidation (e.g., Swern) amine 2-Alkoxyphenoxyethanamine aldehyde->amine Imine formation and reduction nh3 Ammonia nh3->amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->amine Oxazoline Route phenol 2-Alkoxyphenol acetamide N-[2-(2-Alkoxyphenoxy)ethyl] acetamide phenol->acetamide Heat oxazoline 2-Alkyloxazoline oxazoline->acetamide amine 2-Alkoxyphenoxyethanamine acetamide->amine Acid Hydrolysis (e.g., HCl)

Sources

A Comparative Guide to the Characterization of 2-(2-Bromo-phenoxy)-ethylamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Impurity Profiling in Pharmaceutical Development

2-(2-Bromo-phenoxy)-ethylamine is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] The ICH Q3A and Q3B guidelines mandate the reporting, identification, and qualification of impurities, making their thorough characterization a non-negotiable aspect of drug development.[3][4][5]

Unraveling the Synthetic Landscape: Potential Impurities in this compound Synthesis

A comprehensive understanding of the synthetic route is the first step in predicting potential impurities. A common and industrially scalable approach to synthesizing this compound involves a two-step process: a Williamson ether synthesis followed by a Gabriel synthesis or a related amination method.[6][7]

Step 1: Williamson Ether Synthesis. This step typically involves the reaction of 2-bromophenol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the intermediate, 1-bromo-2-(2-bromophenoxy)ethane.

Step 2: Gabriel Synthesis. The intermediate is then reacted with potassium phthalimide, followed by hydrolysis (e.g., using hydrazine) to yield the desired primary amine.[8][9][10][11][12]

This synthetic pathway can give rise to a variety of process-related impurities:

  • Unreacted Starting Materials:

    • 2-Bromophenol

    • 1,2-Dibromoethane

  • Intermediates:

    • 1-Bromo-2-(2-bromophenoxy)ethane

    • N-(2-(2-Bromophenoxy)ethyl)phthalimide (if Gabriel synthesis is used)

  • By-products:

    • Positional Isomers: If the starting 2-bromophenol contains isomeric impurities (e.g., 3-bromophenol or 4-bromophenol), these will be carried through the synthesis, resulting in the corresponding positional isomers of the final product.

    • Over-alkylation/Dimerization: Reaction of the product with the starting materials can lead to the formation of dimers or other higher molecular weight species.

    • Products of Side Reactions: Elimination reactions can occur with the 1,2-dihaloethane, leading to the formation of vinyl bromide.

The following diagram illustrates the synthetic pathway and the potential points of impurity generation.

Synthesis_and_Impurities 1,2-Dibromoethane 1,2-Dibromoethane Intermediate_Ether 1-Bromo-2-(2-bromophenoxy)ethane 1,2-Dibromoethane->Intermediate_Ether Impurity_Starting_Material_2 Unreacted 1,2-Dibromoethane 1,2-Dibromoethane->Impurity_Starting_Material_2 Base Base Base->Intermediate_Ether Final_Product This compound Intermediate_Ether->Final_Product Impurity_Intermediate Unreacted Intermediate Ether Intermediate_Ether->Impurity_Intermediate Impurity_Byproduct Dimerization By-products Intermediate_Ether->Impurity_Byproduct Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->Final_Product Hydrolysis Hydrolysis Hydrolysis->Final_Product Impurity_Isomer Positional Isomers 2-Bromophenol 2-Bromophenol 2-Bromophenol->Impurity_Isomer Isomeric Starting Material

Caption: Synthetic pathway of this compound and potential impurity origins.

A Comparative Analysis of Analytical Techniques for Impurity Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The use of orthogonal methods, which rely on different separation and detection principles, provides a higher degree of confidence in the impurity profile.[1][2][3][13] This guide will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The following diagram illustrates a typical workflow for impurity characterization.

Analytical_Workflow Sample This compound (Bulk Drug Intermediate) HPLC_Screening HPLC-UV Screening (Purity & Impurity Detection) Sample->HPLC_Screening GC_MS_Analysis GC-MS Analysis (Volatile Impurities & Residual Solvents) Sample->GC_MS_Analysis Impurity_Isolation Preparative HPLC (Impurity Isolation) HPLC_Screening->Impurity_Isolation Unknown peak > threshold Report Impurity Profile Report GC_MS_Analysis->Report Structure_Elucidation NMR & HRMS (Structure Elucidation) Impurity_Isolation->Structure_Elucidation Quantification Validated HPLC Method (Impurity Quantification) Structure_Elucidation->Quantification Identified Impurity Quantification->Report

Caption: General workflow for the characterization of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity assessment and impurity quantification in the pharmaceutical industry due to its versatility, robustness, and sensitivity.[14][15]

Expertise & Experience: The choice of a reversed-phase C18 column is a logical starting point for separating the non-polar aromatic analyte from potentially more polar or non-polar impurities. A gradient elution is employed to ensure the timely elution of all components with good peak shape, from early-eluting polar impurities to late-eluting non-polar by-products. The UV detection wavelength is selected based on the chromophore of the parent compound and its expected impurities to maximize sensitivity.

Trustworthiness: The protocol includes system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis. Method validation according to ICH Q2(R2) guidelines is crucial to demonstrate that the analytical procedure is fit for its intended purpose.[16][17][18]

Experimental Protocol: HPLC-UV for Impurity Profiling

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • System Suitability:

    • Inject a standard solution containing the main compound and known impurities.

    • Verify parameters such as theoretical plates, tailing factor, and resolution between critical pairs.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify and quantify impurities based on their relative retention times and peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.[4][5][19][20]

Expertise & Experience: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate a wide range of volatile organic compounds. A temperature-programmed elution is necessary to separate compounds with different boiling points. Mass spectrometric detection provides definitive identification of the impurities by comparing their mass spectra to library databases (e.g., NIST).

Trustworthiness: The use of an internal standard improves the accuracy and precision of quantification. The method's performance is validated for parameters like linearity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results.[4]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-550.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL. Add an internal standard if quantitative analysis is required.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their mass spectra with a reference library and their retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of unknown impurities, especially for distinguishing between positional isomers.[21][22][23]

Expertise & Experience: ¹H NMR provides information on the proton environment, including the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms. For definitive structure confirmation and isomer differentiation, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Trustworthiness: The structural assignment of an impurity is considered definitive when all NMR data are self-consistent and fully support the proposed structure. Comparison with predicted spectra or with the spectra of synthesized reference standards provides the highest level of confidence.

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Dissolve the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns. The aromatic region (δ 6.5-8.0 ppm) is particularly important for isomer differentiation.[21]

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • COSY: Identify proton-proton couplings within the same spin system.

    • HSQC: Correlate protons with their directly attached carbons.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

  • Data Analysis:

    • Integrate all 1D and 2D NMR data to piece together the molecular structure. For positional isomers, the coupling patterns and constants in the ¹H NMR spectrum of the aromatic region are often diagnostic. For example, a para-substituted ring will show two doublets, while ortho- and meta-substituted rings will exhibit more complex patterns.

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on the specific question being addressed. The following table summarizes the performance of HPLC-UV, GC-MS, and NMR for the characterization of this compound impurities.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Application Quantification of known and unknown non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Unambiguous structure elucidation of unknown impurities, especially isomers.
Selectivity/Specificity Good to excellent, dependent on chromatographic conditions. Co-elution is possible.Excellent, combines chromatographic separation with mass-based identification.Excellent, provides detailed structural information for definitive identification.
Sensitivity (Typical LOQ) ~0.05% (relative to main peak)ng to pg level for absolute amounts.mg level for isolated impurities.
Quantitative Accuracy High, with proper validation.High, with internal standards.Generally used for structural information, but can be quantitative (qNMR).
Information Content Retention time, UV spectrum, quantitative data.Retention time, mass spectrum (molecular weight and fragmentation).Detailed structural connectivity, stereochemistry.
Sample Throughput High.Moderate to high.Low.

The following diagram provides a visual comparison of the strengths of each technique.

Technique_Comparison Center Impurity Characterization HPLC HPLC-UV Center->HPLC Quantification Purity Screening GCMS GC-MS Center->GCMS Volatiles Identification Sensitivity NMR NMR Center->NMR Structure Isomers Definitive ID

Caption: Strengths of HPLC, GC-MS, and NMR for impurity characterization.

Conclusion

The characterization of impurities in this compound requires a strategic and multi-pronged analytical approach. HPLC-UV serves as the primary tool for purity testing and quantification of non-volatile impurities. GC-MS is essential for the control of volatile impurities and residual solvents. NMR spectroscopy is the ultimate arbiter for the definitive structural elucidation of unknown impurities, particularly for the challenging task of differentiating positional isomers. By integrating these techniques within a robust quality control framework, researchers and drug developers can ensure the purity and safety of their products, in compliance with global regulatory standards.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Avomeen. (n.d.). GC MS Volatile Impurity Testing.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Oreate AI Blog. (2026). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
  • ResolveMass. (2025). GCMS Residual Solvent Analysis: What You Must Know.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis.
  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from an-s-fc-uhplc-hybrid-system-5991-7221en-agilent.pdf.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs....
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • BLDpharm. (n.d.). 2-(2-Bromophenoxy)ethan-1-amine.
  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethoxy]ethanamine.
  • Grokipedia. (n.d.). Phenoxyethylamine.
  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide.
  • Google Patents. (n.d.). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • Sigma-Aldrich. (n.d.). 2-Phenoxyethylamine 98 1758-46-9.
  • Reddit. (2025). Williamson Ether synthesis.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • PMC - NIH. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
  • Googleapis.com. (2005). WO 2005/063702 A1.
  • ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(2-Bromo-phenoxy)-ethylamine, a potential intermediate in the synthesis of various pharmacologically active molecules, requires precise analytical characterization. This guide provides an in-depth comparison of common analytical techniques for this purpose and outlines a comprehensive cross-validation strategy to ensure data integrity across different methods.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance on analytical procedure validation, which emphasize that a validated analytical procedure's objective is to demonstrate its suitability for the intended purpose[1][2][3][4].

The Critical Role of Analytical Method Validation

Before comparing methods, it's essential to understand the "why" behind rigorous validation. Analytical method validation provides documented evidence that a procedure is fit for its purpose[5]. This is not merely a regulatory hurdle; it is a cornerstone of good science, ensuring that the data generated is accurate, reproducible, and reliable. For a compound like this compound, this could mean the difference between a successful synthesis campaign and a costly failure due to inaccurate impurity profiling or potency assessment.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for quantitation, identification, or structural elucidation. Here, we compare three common techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the logical starting point for the analysis of this compound.

Principle of Operation: The analyte is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the two phases. For this moderately polar compound, a C18 column would be a suitable initial choice[6].

Hypothetical HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid aids in protonation of the amine, improving peak shape. Acetonitrile is a common organic modifier.
Gradient 5% to 95% B over 15 minutesA gradient is used initially to determine the optimal elution conditions before potentially simplifying to an isocratic method.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmThe phenoxy group suggests strong UV absorbance. A photodiode array (PDA) detector would be used to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume.

Data Presentation: Expected HPLC Performance Characteristics

Validation ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Principle of Operation: The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio.

Hypothetical GC-MS Method Parameters:

ParameterRecommended SettingRationale
Derivatization Silylation (e.g., with BSTFA)The primary amine can be derivatized to a less polar and more volatile trimethylsilyl (TMS) derivative, improving peak shape and thermal stability[7].
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for a wide range of analytes[8].
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 minA typical temperature program to ensure elution of the derivatized analyte[8].
Injector Temp. 250 °CEnsures complete vaporization.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (m/z 50-550)For qualitative analysis and identification.

Data Presentation: Expected GC-MS Performance Characteristics

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
LOD ~0.1 ng/mL
LOQ ~0.3 ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the analyte.

Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. For this compound, ¹H and ¹³C NMR would be most informative.

Hypothetical NMR Parameters:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better resolution and sensitivity.
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆Common solvents for organic molecules.
Nuclei ¹H, ¹³CTo obtain a complete structural picture.
Quantitative NMR Use of an internal standard with a known concentration and a signal in a clear region of the spectrum.Allows for accurate quantification without the need for a reference standard of the analyte itself.

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shifts (ppm) & Multiplicity
¹H NMR Aromatic protons (4H), -O-CH₂- (2H, triplet), -CH₂-NH₂ (2H, triplet), -NH₂ (2H, broad singlet)
¹³C NMR Aromatic carbons (6 signals), -O-CH₂- (1 signal), -CH₂-NH₂ (1 signal)

Cross-Validation: Ensuring Method Concordance

Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results[9][10]. This is crucial when, for example, a method is transferred from a research and development lab to a quality control lab, or when a new method is intended to replace an existing one.

The Cross-Validation Workflow

The following workflow outlines a systematic approach to the cross-validation of the HPLC and GC-MS methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep Prepare a Homogeneous Batch of this compound (e.g., at 3 concentration levels) hplc Analyze Samples by Validated HPLC Method (n=6) prep->hplc Aliquot 1 gcms Analyze Samples by Validated GC-MS Method (n=6) prep->gcms Aliquot 2 results Tabulate Assay Results (Mean, SD, %RSD) hplc->results gcms->results stats Statistical Analysis (e.g., Student's t-test, F-test) results->stats conclusion Determine if Methods are Equivalent Based on Pre-defined Acceptance Criteria stats->conclusion

Caption: A workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. For example, the mean results from the two methods should not differ by more than 2.0%, and the variances should be similar as determined by an F-test.

  • Sample Preparation: Prepare a single, homogeneous batch of this compound at three different concentrations (e.g., low, medium, and high) spanning the expected working range of the methods.

  • Analysis by HPLC: Analyze each concentration level six times using the validated HPLC method.

  • Analysis by GC-MS: Analyze each concentration level six times using the validated GC-MS method.

  • Data Compilation: For each method and each concentration level, calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Statistical Evaluation:

    • F-test: Perform an F-test to compare the variances of the two datasets. If the calculated F-value is less than the critical F-value, the variances are considered statistically equivalent.

    • Student's t-test: If the variances are equivalent, perform a two-tailed Student's t-test to compare the means of the two datasets. If the calculated t-value is less than the critical t-value, the means are not statistically different.

Data Presentation: Hypothetical Cross-Validation Results

ConcentrationHPLC Mean Assay (%)HPLC %RSDGC-MS Mean Assay (%)GC-MS %RSD% Difference in MeansF-test (p-value)t-test (p-value)
Low99.20.898.91.20.3> 0.05> 0.05
Medium100.10.6100.50.9-0.4> 0.05> 0.05
High99.80.799.41.00.4> 0.05> 0.05

Discussion and Recommendations

  • HPLC is recommended for routine quantitative analysis due to its high precision, robustness, and ease of use. It is the ideal choice for quality control applications, such as release testing and stability studies.

  • GC-MS offers superior sensitivity and specificity, making it an excellent tool for impurity identification and trace-level analysis. The structural information from the mass spectrum is invaluable for characterizing unknown degradation products or impurities.

  • NMR is primarily a tool for structural confirmation and is the definitive method for identifying the compound. While qNMR can be used for quantification, it is generally less suited for high-throughput analysis compared to HPLC or GC-MS.

A comprehensive analytical strategy for this compound would involve using NMR for initial structural confirmation, developing a robust HPLC method for routine quantification, and employing GC-MS for the identification of any volatile impurities. Cross-validation between the primary quantitative methods (HPLC and a quantitative GC-MS method) would provide the highest level of confidence in the analytical data generated throughout the drug development lifecycle.

The continuous lifecycle management of analytical procedures, as emphasized in recent ICH guidelines, ensures that methods remain fit for purpose over time[11]. This approach, moving from validation to a continuous process, builds more reliable and trustworthy analytical procedures[11].

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • de Souza, S. V. C., & de Oliveira, M. A. L. (2018). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. SIELC. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • ResearchGate. (2025). HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromoethylamine. PubChem. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses. [Link]

  • PubChem. (n.d.). 2-Bromophenethylamine. PubChem. [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. OPUS. [Link]

  • PubMed. (2024). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. PubMed. [Link]

  • PubMed. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. PubMed. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-(2-Chlorophenoxy)ethylamine, N,N-bis(trimethylsilyl)-. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Bromo-phenoxy)-ethylamine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful research and development. The compound 2-(2-Bromo-phenoxy)-ethylamine is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive comparison of established and alternative synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your synthetic strategy.

This document is structured to provide a deep dive into the chemical causality behind the synthetic choices, ensuring that each protocol is presented as a self-validating system. All claims and methodologies are supported by authoritative references.

Introduction: The Strategic Importance of this compound

This compound serves as a key precursor for a range of molecular scaffolds. Its structure, featuring a bromo-substituted aromatic ring, an ether linkage, and a primary amine, offers multiple points for diversification in medicinal chemistry. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, purity, scalability, cost, and safety. This guide will benchmark a traditional, well-established method against a more modern, potentially more efficient alternative.

Method 1: The Classic Approach - Williamson Ether Synthesis Followed by Gabriel Synthesis

This two-stage approach is a robust and well-documented pathway for the synthesis of aryloxy ethylamines. The underlying logic is to first construct the ether linkage and then introduce the amine functionality.

Stage 1: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-2-bromobenzene

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In this step, the phenoxide of 2-bromophenol acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically a 1,2-dihaloethane. The choice of a dihaloethane, such as 1,2-dibromoethane, is strategic as it provides a reactive electrophilic center while leaving a second halide for the subsequent amination step. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous phenoxide and the organic halide.

Stage 2: Gabriel Synthesis of this compound

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination with ammonia.[3] The phthalimide anion serves as a surrogate for the ammonia anion (NH₂⁻). The N-alkylated phthalimide intermediate is then cleaved to release the desired primary amine. While historically, hydrazine hydrate has been a common reagent for this cleavage, its toxicity and hazardous nature have led to the exploration of alternatives.[4] A strong basic hydrolysis offers a viable, albeit sometimes slower, alternative.

Williamson_Gabriel_Synthesis cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Gabriel Synthesis 2-Bromophenol 2-Bromophenol Intermediate_Ether 1-(2-Bromoethoxy)-2-bromobenzene 2-Bromophenol->Intermediate_Ether NaOH, Phase-Transfer Catalyst 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_Ether Phthalimide_Intermediate N-[2-(2-Bromophenoxy)ethyl]phthalimide Intermediate_Ether->Phthalimide_Intermediate DMF Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Phthalimide_Intermediate Final_Product This compound Phthalimide_Intermediate->Final_Product Hydrazine Hydrate or NaOH (aq)

Caption: Workflow for the Williamson-Gabriel Synthesis of this compound.

Method 2: A Modern Alternative - One-Pot Synthesis from 2-Bromophenol, Urea, and Ethanolamine

This innovative approach, detailed in patent literature for analogous compounds, offers a potentially more streamlined and cost-effective synthesis.[5] By reacting the starting phenol with urea and ethanolamine, it is believed that a 2-oxazolidone intermediate is formed in situ. This intermediate is then susceptible to nucleophilic attack by the phenoxide, leading to the desired product. This one-pot methodology can reduce the number of unit operations, minimize waste, and avoid the use of some of the more hazardous reagents associated with the classical approach.

One_Pot_Synthesis cluster_0 One-Pot Reaction 2-Bromophenol 2-Bromophenol Reaction_Vessel Reaction Mixture (Mesitylene, KOH) 2-Bromophenol->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Ethanolamine Ethanolamine Ethanolamine->Reaction_Vessel Final_Product This compound Reaction_Vessel->Final_Product Heat, then Ethylenediamine

Caption: Workflow for the One-Pot Synthesis of this compound.

Comparative Benchmarking

The following table provides a comparative overview of the two synthetic methods. The data for the target molecule, this compound, is extrapolated from documented syntheses of analogous compounds (e.g., the methoxy and ethoxy derivatives) and is intended for comparative purposes.

ParameterMethod 1: Williamson-Gabriel SynthesisMethod 2: One-Pot Synthesis
Overall Yield ~40-50% (estimated)~60-70% (estimated)
Purity High (>98%) after chromatography/recrystallizationModerate to High (may require purification)
Reaction Time 24-48 hours (multi-step)18-24 hours (one-pot)
Number of Steps 2-3 (including intermediate isolation)1 (one-pot)
Key Reagents 2-Bromophenol, 1,2-Dibromoethane, Potassium Phthalimide, Hydrazine Hydrate/NaOH2-Bromophenol, Urea, Ethanolamine, KOH, Ethylenediamine
Hazardous Reagents 1,2-Dibromoethane (carcinogen), Hydrazine Hydrate (toxic, corrosive)Mesitylene (flammable), KOH (corrosive)
Cost Profile Higher (Potassium Phthalimide can be expensive)Lower (uses inexpensive bulk chemicals)
Scalability Moderate (handling of intermediates can be challenging)Potentially High (fewer unit operations)

Detailed Experimental Protocols

Method 1: Williamson Ether Synthesis and Gabriel Synthesis

Stage 1: Synthesis of 1-(2-Bromoethoxy)-2-bromobenzene

  • To a solution of 2-bromophenol (1 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (2 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Add 1,2-dibromoethane (3 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-bromoethoxy)-2-bromobenzene.

Stage 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 1-(2-bromoethoxy)-2-bromobenzene (1 eq.) in dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 8-12 hours. Monitor the formation of the N-alkylated phthalimide intermediate by TLC.

  • Cool the reaction mixture and add hydrazine hydrate (1.2 eq.).

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add dilute hydrochloric acid.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Make the filtrate basic with a concentrated solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Method 2: One-Pot Synthesis
  • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2-bromophenol (1 eq.), urea (1.6 eq.), ethanolamine (1.6 eq.), potassium hydroxide (0.1 eq.), and mesitylene as the solvent.

  • Heat the mixture to 170°C and maintain this temperature for 15 hours.

  • After the initial heating period, add ethylenediamine (0.5 eq.) to the reaction mixture.

  • Continue heating at 170°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Adjust the pH of the aqueous layer to ~2 with concentrated hydrochloric acid.

  • Wash the aqueous layer with an organic solvent (e.g., chloroform) to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to >12 with a 20% sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethyl chain, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring and the ethylamine side chain.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₀BrNO).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ether, and C-Br stretching of the aromatic halide.

Conclusion and Recommendations

Both the classical Williamson-Gabriel synthesis and the modern one-pot approach offer viable routes to this compound.

  • The Williamson-Gabriel synthesis is a reliable and well-understood method that consistently produces high-purity material, albeit with a longer reaction time and the use of more hazardous and expensive reagents. This method is well-suited for smaller-scale laboratory synthesis where purity is the primary concern.

  • The one-pot synthesis presents a more atom-economical and potentially more cost-effective and scalable alternative. While it may require more optimization to achieve high purity, the reduced number of steps and use of cheaper starting materials make it an attractive option for larger-scale production.

The choice of synthetic route will ultimately depend on the specific needs of the researcher or organization, balancing the trade-offs between yield, purity, cost, safety, and scalability. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen method before scaling up.

References

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • WO 2005/063702 A1 - A process for the preparation of tamsulosin hydrochloride - Google P
  • Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap. [Link]

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)
  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters - ACS Publications. [Link]

  • CN103664538A - Method for preparing 2-(2-ethoxyphenoxy)
  • 2-Bromophenethylamine | C8H10BrN | CID 2734091 - PubChem - NIH. [Link]

  • p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. [Link]

  • 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • 2-(2-Methoxyphenyl)ethylamine - the NIST WebBook. [Link]

  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Fig. S2. 13 C NMR spectrum of compound 2. - ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231) - Human Metabolome Database. [Link]

  • Reductive amination - Wikipedia. [Link]

  • 2 Bromoamphetamine - mzCloud. [Link]

  • ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... | Download Scientific Diagram - ResearchGate. [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [Link]

  • Chemistry 211 Experiment 4 - MiraCosta College. [Link]

  • infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Gabriel synthesis - L.S.College, Muzaffarpur. [Link]

  • Gabriel Synthesis. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we use, from procurement to disposal. The proper handling and disposal of specialized reagents like 2-(2-Bromo-phenoxy)-ethylamine are not merely regulatory hurdles; they are critical components of our commitment to safety, environmental stewardship, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how."

Hazard Identification and Immediate Safety Precautions

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1]. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes[4][5].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash them before removal[1][5].

  • Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact[4][6]. Shoes must fully cover the feet[7].

The following table summarizes the anticipated hazards based on the compound's chemical class and data from structural analogs.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion (Category 1B/1C) Causes severe skin burns upon contact. The amine group is typically responsible for this corrosive nature[1][8][9].Avoid all skin contact. Use appropriate gloves and protective clothing[1]. In case of contact, immediately flush with copious amounts of water for at least 15 minutes[8][9].
Serious Eye Damage (Category 1) Poses a high risk of irreversible eye damage or blindness upon contact[1][8].Wear chemical splash goggles and a face shield. Ensure eyewash stations are immediately accessible[1].
Halogenated Organic Compound The presence of bromine requires segregation into a specific waste stream for proper disposal, typically via high-temperature incineration[2][10][11].Do not mix with non-halogenated organic waste. This is crucial for cost-effective and compliant disposal[10][12].
Aquatic Toxicity (Anticipated) Aromatic amines and halogenated compounds can be harmful to aquatic life[13][14].Do not discharge to any sewer or drain. Prevent release into the environment[1].
Waste Characterization and Segregation: The Foundational Step

Proper disposal begins with accurate waste characterization and meticulous segregation. This is the most critical step to ensure safety, compliance, and cost-effective waste management.

Causality: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that generators of chemical waste are responsible for determining if their waste is hazardous[15][16]. Mixing different waste classes, such as halogenated and non-halogenated solvents, can result in regulatory violations and significantly increase disposal costs, as the entire mixture must be treated as the more hazardous component[10].

Protocol:

  • Designate a Waste Container: Select a clean, compatible, and properly sealed container for the collection of this compound waste. The container must have a threaded cap that can be securely closed[3][12].

  • Label as "Halogenated Organic Waste": As this compound contains bromine, it must be collected in a container specifically designated for halogenated organic waste[2][3]. Your institution's Environmental Health & Safety (EHS) department will likely provide pre-labeled containers for this purpose[12].

  • Affix a Hazardous Waste Tag: Immediately upon adding the first drop of waste, affix a "Hazardous Waste" tag provided by your EHS office[12]. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas[3].

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The associated hazards (e.g., "Corrosive," "Toxic")[12].

  • Strict Segregation:

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol)[10].

    • DO NOT mix with strong acids, bases, or oxidizers[1][6].

    • DO NOT dispose of this chemical down the drain[1][17]. This is environmentally harmful and a regulatory violation.

Step-by-Step Disposal and Storage Protocol

All waste must be managed in accordance with federal and local regulations until it is collected by a licensed hazardous waste transporter[15][18].

Workflow for Waste Accumulation and Disposal:

  • Collection: All operations involving the transfer of this compound into the designated waste container must be performed in a chemical fume hood[12].

  • Container Management: Keep the hazardous waste container securely closed at all times, except when actively adding waste[3][15]. This prevents the release of vapors and protects against spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[12]. The SAA should be in a cool, dry, well-ventilated location, away from incompatible materials[1][6]. Ensure the container is within secondary containment to control any potential leaks.

  • Arrange for Pickup: Once the container is full or you are discontinuing the project, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond regulatory time limits[18]. The EHS office will manage the final transport and disposal at an approved Treatment, Storage, and Disposal Facility (TSDF)[16].

The diagram below illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Accumulation & Disposal cluster_decision Critical Checkpoint start Begin Waste Generation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood add_waste Add Waste to Container container Select Clean, Compatible Halogenated Waste Container hood->container is_halogenated Is the waste halogenated? label_container Affix 'Hazardous Waste' Tag List Chemical Name & Hazards container->label_container label_container->add_waste storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container Securely Close Container Lid add_waste->close_container close_container->storage pickup Contact EHS for Pickup storage->pickup end Waste Transferred to Licensed TSDF for Incineration pickup->end is_halogenated->label_container Yes non_halo Use Non-Halogenated Waste Stream is_halogenated->non_halo No

Caption: Disposal Workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[4].

  • Small Spill: For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Contact EHS for guidance and pickup[3][12].

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself[3].

By adhering to these scientifically grounded and procedurally robust protocols, you ensure the safe and compliant disposal of this compound, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Envera Consulting. (2014). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. [Link]

  • EcoOnline. RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Temple University. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. EPA. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. ACS. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]

  • Acros Organics. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Acros Organics. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. EPA. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

  • Clark College. Safety Guidelines | Organic Chemistry I Lab. Clark College. [Link]

  • University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. UCSC. [Link]

Sources

Personal protective equipment for handling 2-(2-Bromo-phenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(2-Bromo-phenoxy)-ethylamine

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, namely "2-(2-Bromophenyl)ethylamine" and "2-(2-Methoxyphenoxy)ethylamine," as well as established protocols for handling corrosive organic amines and halogenated compounds.[1][2] This guide operates on a principle of caution, assuming hazards are similar to these closely related structures. It is imperative to treat this compound as a substance with the potential for severe health effects pending the availability of a specific SDS.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to furnish you with the necessary procedural guidance to foster a safe and compliant laboratory environment.

Hazard Analysis: Understanding the Risks

Based on analogous compounds, this compound is anticipated to be a corrosive substance that poses significant health risks upon exposure.[1][2] The primary hazards are categorized as follows:

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage, potentially leading to blindness.[1]

  • Inhalation Toxicity: Vapors or mists may be harmful if inhaled, potentially causing respiratory irritation.[3]

  • Ingestion Toxicity: May be harmful if swallowed, causing burns to the upper digestive and respiratory tracts.[3]

Due to the bromine atom in its structure, this compound is classified as a halogenated organic compound. This has specific implications for its disposal.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldANSI Z87.1 compliant. Goggles must form a complete seal around the eyes. A face shield must be worn in conjunction with goggles.To protect against splashes and vapors that can cause severe eye damage.[1][2]
Hand Protection Double Gloving: Nitrile or Neoprene GlovesAn inner nitrile glove with an outer, thicker neoprene glove. Regularly inspect for tears or degradation.Provides robust protection against a corrosive organic amine. Double gloving offers additional protection in case the outer glove is compromised.
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronA fully buttoned lab coat with an apron worn over it.To protect the torso and limbs from potential splashes and spills.
Respiratory Protection NIOSH-approved RespiratorA half or full-facepiece respirator with organic vapor cartridges may be necessary, especially in poorly ventilated areas or when generating aerosols.To prevent the inhalation of potentially harmful vapors or mists.[6]
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must be made of a non-porous material.Protects feet from spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Preparation
  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit rated for corrosive materials readily available.

  • Review SDS of Analogs: Before beginning work, review the SDS for "2-(2-Bromophenyl)ethylamine" and other similar compounds to reinforce understanding of potential hazards.[1]

Handling
  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. See the workflow diagram below.

  • Aliquotting: When transferring the chemical, use a syringe or pipette within the fume hood to minimize the risk of splashing.

  • Container Sealing: Keep the container tightly sealed when not in use.

  • Avoid Incompatibilities: Store away from strong oxidizing agents.[1]

Doffing PPE

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Apron & Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: For a small spill within a fume hood, use an absorbent material rated for corrosive chemicals and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill or Outside Hood Assess->LargeSpill Large Contain Contain with Spill Kit SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Clean Clean & Decontaminate Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Spill Response Workflow

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: Do not mix with non-halogenated organic waste.[4][7] Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5][8]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list this compound as a component.[5]

  • Disposal Vendor: Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for Use of Halogenated Solvents and Products Containing Them. (n.d.). Braun Research Group. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University. Retrieved from [Link]

  • 10 Tips for Working Safely with Corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. (2025, October 16).
  • 2-Bromoethylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-phenoxy)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-phenoxy)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.